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Ethyl 5-hydroxyindole-2-carboxylate

Cat. No.: B556496
CAS No.: 24985-85-1
M. Wt: 205,22 g/mole
InChI Key: WANAXLMRGYGCPC-UHFFFAOYSA-N
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Description

Ethyl 5-hydroxyindole-2-carboxylate, also known as this compound, is a useful research compound. Its molecular formula is C11H11NO3 and its molecular weight is 205,22 g/mole. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H11NO3 B556496 Ethyl 5-hydroxyindole-2-carboxylate CAS No. 24985-85-1

Properties

IUPAC Name

ethyl 5-hydroxy-1H-indole-2-carboxylate
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InChI

InChI=1S/C11H11NO3/c1-2-15-11(14)10-6-7-5-8(13)3-4-9(7)12-10/h3-6,12-13H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

WANAXLMRGYGCPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CCOC(=O)C1=CC2=C(N1)C=CC(=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3
Source PubChem
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DSSTOX Substance ID

DTXSID00179700
Record name Ethyl 5-hydroxy-1H-indole-2-carboxylate
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Molecular Weight

205.21 g/mol
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CAS No.

24985-85-1
Record name Ethyl 5-hydroxy-1H-indole-2-carboxylate
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Record name Ethyl 5-hydroxy-1H-indole-2-carboxylate
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Record name Ethyl 5-hydroxy-1H-indole-2-carboxylate
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Record name Ethyl 5-hydroxy-1H-indole-2-carboxylate
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Foundational & Exploratory

Ethyl 5-hydroxyindole-2-carboxylate: A Technical Guide for Advanced Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of a Versatile Heterocyclic Building Block for Drug Discovery and Organic Synthesis

Introduction

Ethyl 5-hydroxyindole-2-carboxylate, with the CAS Registry Number 24985-85-1, is a pivotal heterocyclic compound that has garnered significant attention within the scientific community. Its unique structural framework, featuring a hydroxylated indole core coupled with a reactive carboxylate ester, positions it as a highly valuable intermediate in the realms of medicinal chemistry, pharmaceutical development, and organic synthesis.[1][2] The indole scaffold itself is a privileged structure in drug discovery, appearing in a vast array of natural products and synthetic therapeutic agents.[3] The addition of a hydroxyl group at the 5-position and an ethyl carboxylate at the 2-position provides strategic handles for molecular elaboration, enabling the synthesis of complex molecules with diverse biological activities.[4] This guide offers a comprehensive technical overview for researchers, scientists, and drug development professionals, delving into the synthesis, chemical properties, reactivity, and applications of this important molecule.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the fundamental properties of this compound is essential for its effective use in research and synthesis.

PropertyValueSource
CAS Number 24985-85-1[5]
Molecular Formula C₁₁H₁₁NO₃[5]
Molecular Weight 205.21 g/mol [5]
Appearance Off-white to light brown powder[4]
Melting Point 205-209 °C[4]
Solubility Insoluble in water[1]
Storage Store at 2-8 °C in a cool, dry, well-ventilated area. Protect from moisture and heat.[1]

Spectroscopic analysis is critical for the unambiguous identification and characterization of this compound. The National Institute of Standards and Technology (NIST) provides reference spectra for this compound.[5]

  • Infrared (IR) Spectroscopy: The IR spectrum reveals key functional groups. Characteristic peaks include a broad absorption for the O-H stretch of the hydroxyl group and the N-H stretch of the indole ring, as well as a strong carbonyl (C=O) stretch from the ethyl ester.[5]

  • Mass Spectrometry (MS): Electron ionization mass spectrometry can be used to determine the molecular weight and fragmentation pattern, confirming the compound's identity.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of each atom in the molecule, allowing for complete structural elucidation.

Synthesis Strategies

The synthesis of indole-2-carboxylates is a well-established area of organic chemistry, with several named reactions being applicable. The choice of synthetic route often depends on the availability of starting materials, desired scale, and tolerance of functional groups.

Fischer Indole Synthesis

The Fischer indole synthesis is a classic and versatile method for constructing the indole ring system.[6] This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is formed from the condensation of a substituted phenylhydrazine with an aldehyde or ketone.[6] For this compound, a potential route would involve the reaction of a p-hydroxyphenylhydrazine with an appropriate pyruvate derivative under acidic conditions.

Leimgruber-Batcho Indole Synthesis

The Leimgruber-Batcho synthesis offers a milder alternative to the Fischer method and is often preferred for substrates with sensitive functional groups. This two-step process begins with the formation of an enamine from a substituted o-nitrotoluene, followed by reductive cyclization to form the indole ring.

Synthesis from Substituted Anilines

Another common approach involves the use of substituted anilines. For instance, a p-substituted aniline derivative can be reacted with ethyl α-methylacetoacetate to form an intermediate which can then be cyclized to the corresponding ethyl 5-substituted indole-2-carboxylate.[7] A patent describes a method for synthesizing indole-2-carboxylic acid from nitrotoluene and diethyl oxalate, which could be adapted for the synthesis of the ethyl ester.[8]

Representative Synthetic Workflow: Fischer Indole Synthesis

The following diagram illustrates a generalized workflow for the Fischer Indole Synthesis, a common method for preparing indole derivatives.

Fischer_Indole_Synthesis Start p-Substituted Phenylhydrazine + Ethyl Pyruvate Hydrazone Phenylhydrazone Formation Start->Hydrazone Condensation Rearrangement [3,3]-Sigmatropic Rearrangement (Acid-Catalyzed) Hydrazone->Rearrangement Protonation Cyclization Cyclization & Aromatization Rearrangement->Cyclization Intermediate Formation Product Ethyl 5-Substituted Indole-2-carboxylate Cyclization->Product Elimination of NH₃

Caption: Generalized workflow of the Fischer Indole Synthesis.

Key Reactions and Derivatizations

The functional groups of this compound provide multiple avenues for chemical modification, making it a versatile building block for creating a library of derivatives.

Reactions at the Indole Nitrogen (N-1)

The indole nitrogen can be readily alkylated or acylated. For instance, alkylation can be achieved using an alkyl halide in the presence of a base like potassium hydroxide in acetone.[3] It is important to note that the choice of base and solvent is crucial; for example, using sodium methoxide in methanol can lead to transesterification of the ethyl ester rather than N-alkylation.[3]

Reactions at the Carboxylate Ester (C-2)

The ethyl ester at the 2-position is a key functional handle for creating amide derivatives, which are prevalent in pharmacologically active molecules.[9][10]

  • Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid (5-hydroxyindole-2-carboxylic acid) under basic conditions, for example, using aqueous sodium hydroxide.[11] This carboxylic acid is itself a valuable intermediate for further modifications.[12][13]

  • Amide Coupling: The resulting carboxylic acid can be coupled with a wide variety of amines using standard peptide coupling reagents to form indole-2-carboxamides.[14]

  • Hydrazinolysis: The ester can be converted to a carbohydrazide by refluxing with hydrazine hydrate.[3] This hydrazide can then be reacted with aldehydes and ketones to form hydrazones, or used in the synthesis of other heterocyclic systems like thiazoles.[3]

Reactions at the Hydroxyl Group (C-5)

The phenolic hydroxyl group at the 5-position can undergo reactions typical of phenols, such as etherification or esterification, allowing for further diversification of the molecular scaffold.

Electrophilic Aromatic Substitution

The indole ring is an electron-rich aromatic system and can undergo electrophilic substitution. The position of substitution will be directed by the existing substituents.

Experimental Protocol: Synthesis of Indole-2-Carboxamides

This protocol outlines a general procedure for the synthesis of indole-2-carboxamides from the corresponding carboxylic acid.

  • Acid Formation: Hydrolyze this compound to 5-hydroxyindole-2-carboxylic acid using an aqueous solution of a suitable base (e.g., NaOH or LiOH).[11]

  • Activation: Activate the carboxylic acid using a coupling agent. Common choices include carbodiimides (e.g., EDC, DCC) or other reagents like HATU or HOBt in an appropriate aprotic solvent (e.g., DMF, DCM).

  • Amine Addition: Add the desired primary or secondary amine to the reaction mixture. A tertiary amine base (e.g., triethylamine, DIPEA) is often included to neutralize any acid formed during the reaction.

  • Reaction Monitoring: Stir the reaction mixture at room temperature until completion, which can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup and Purification: Upon completion, perform an aqueous workup to remove excess reagents and byproducts. The crude product is then purified, typically by column chromatography or recrystallization, to yield the desired indole-2-carboxamide.

Applications in Drug Discovery and Medicinal Chemistry

The indole-2-carboxylate scaffold is a cornerstone in the development of novel therapeutic agents. The 5-hydroxy substitution is particularly interesting as it mimics the structure of the neurotransmitter serotonin (5-hydroxytryptamine), making these compounds valuable for targeting serotonin receptors and related neurological pathways.[2]

Precursor for Bioactive Molecules

This compound and its derivatives serve as key precursors in the synthesis of a wide range of biologically active compounds.

  • Anticancer Agents: Derivatives of 5-hydroxyindole-3-carboxylic acid have been synthesized and investigated for their cytotoxic effects against breast cancer cells.[15] Furthermore, 5-substituted-indole-2-carboxamides have been developed as dual inhibitors of the epidermal growth factor receptor (EGFR) and cyclin-dependent kinase-2 (CDK2), showing potent antiproliferative activity.[9][10]

  • Cannabinoid Receptor Modulators: The indole-2-carboxamide scaffold is the basis for allosteric modulators of the cannabinoid CB1 receptor.[11]

  • TRPV1 Agonists: Indole-2-carboxamides have also been identified as effective scaffolds for the design of new agonists for the Transient Receptor Potential Vanilloid 1 (TRPV1).[14]

  • Histamine H3 Receptor Inverse Agonists: 5-hydroxyindole-2-carboxylic acid amides have been prepared as histamine-3 receptor inverse agonists.[13]

Building Block in Organic Synthesis

Beyond its direct applications in medicinal chemistry, this compound is a versatile building block in broader organic synthesis. It is used as a raw material and intermediate for pharmaceuticals, agrochemicals, and dyestuffs.[1][16] Its structure is also relevant to the synthesis of natural products and advanced materials.[2] For example, dihydroxyindoles are the primary monomer units of eumelanin, and synthetic access to these structures is of great interest.[17]

Signaling Pathway and Drug Target Interaction

The following diagram illustrates the role of indole derivatives as inhibitors of key cancer-related signaling pathways.

Drug_Action_Pathway Indole 5-Substituted Indole-2-Carboxamide Derivatives EGFR EGFR Indole->EGFR Inhibits CDK2 CDK2 Indole->CDK2 Inhibits Proliferation Cell Proliferation & Survival EGFR->Proliferation Promotes CellCycle Cell Cycle Progression CDK2->CellCycle Promotes

Caption: Inhibition of EGFR and CDK2 pathways by indole derivatives.

Conclusion

This compound is a molecule of significant strategic importance in modern chemical and pharmaceutical research. Its inherent reactivity, coupled with the biological relevance of the 5-hydroxyindole core, makes it an indispensable tool for the synthesis of novel compounds with therapeutic potential. The synthetic pathways to this molecule are well-understood, and its functional handles offer a rich platform for chemical exploration. For researchers and drug development professionals, a deep understanding of the properties and reactivity of this compound is key to unlocking its full potential in the creation of next-generation medicines and advanced materials.

References

Ethyl 5-hydroxyindole-2-carboxylate: A Technical Guide for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Strategic Importance of the 5-Hydroxyindole Scaffold

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic therapeutic agents. Among its many derivatives, Ethyl 5-hydroxyindole-2-carboxylate stands out as a pivotal building block for drug discovery professionals. Its structural similarity to the neurotransmitter serotonin (5-hydroxytryptamine) makes it an invaluable starting point for the synthesis of modulators for a wide array of neurological targets. Furthermore, its versatile chemical handles—the hydroxyl group, the ester, and the reactive indole core—allow for extensive structural modifications, enabling the exploration of diverse chemical spaces in the pursuit of novel therapeutics. This guide provides an in-depth analysis of the molecular properties, synthesis, characterization, and strategic applications of this compound, tailored for researchers, scientists, and professionals in drug development.

Core Molecular Profile

The foundational step in utilizing any chemical intermediate is a thorough understanding of its fundamental properties. The molecular weight and formula are critical for reaction stoichiometry, analytical characterization, and registration in chemical databases.

PropertyValueSource(s)
Molecular Weight 205.21 g/mol [NIST[1][2], Sigma-Aldrich[3]]
Molecular Formula C₁₁H₁₁NO₃[NIST[1][2]]
CAS Number 24985-85-1[NIST[1][2]]
Appearance Almost white to pale yellow powder[Chem-Impex[4]]
Melting Point 150-155 °C[Chem-Impex[4]]
Synonyms Ethyl 5-hydroxy-1H-indole-2-carboxylate, 2-Carbethoxy-5-hydroxyindole[NIST[1][2], Chem-Impex[4]]
Chemical Structure

The structure of this compound, with its key functional groups, is depicted below. This arrangement is fundamental to its reactivity and its utility as a pharmacophore.

Caption: 2D structure of this compound.

Synthesis of this compound

The construction of the 5-hydroxyindole scaffold is most effectively achieved through the Nenitzescu indole synthesis.[5][6] This reaction involves the condensation of a benzoquinone with a β-aminocrotonic ester. The choice of this method is based on its efficiency and the commercial availability of the starting materials.

Conceptual Workflow: The Nenitzescu Indole Synthesis

The reaction proceeds through a series of well-understood steps, initiated by a Michael addition, followed by cyclization and elimination to form the aromatic indole ring. Understanding this causality is key to troubleshooting and optimizing the reaction.

Nenitzescu_Workflow cluster_reactants Starting Materials cluster_process Reaction Sequence cluster_product Final Product p_benzo p-Benzoquinone michael 1. Michael Addition (Formation of Adduct) p_benzo->michael enamine Ethyl β-aminocrotonate enamine->michael cyclize 2. Nucleophilic Attack (Cyclization) michael->cyclize Oxidation eliminate 3. Elimination (Aromatization) cyclize->eliminate Dehydration product This compound eliminate->product

Caption: Conceptual workflow of the Nenitzescu indole synthesis.

Experimental Protocol: A Representative Nenitzescu Synthesis

This protocol is adapted from established methodologies for the synthesis of structurally related 5-hydroxyindoles.[1][2]

Materials:

  • p-Benzoquinone

  • Ethyl β-aminocrotonate (or a suitable enamine precursor)

  • Acetone (or another polar solvent like cyclopentyl methyl ether for improved environmental impact[7])

  • Lewis acid catalyst (e.g., ZnCl₂, optional but can improve yield and reaction time[7])

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine (Saturated NaCl solution)

  • Anhydrous magnesium sulfate (or sodium sulfate)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve p-benzoquinone (1.0 equivalent) in acetone (approx. 10 mL per gram of quinone).

  • Addition of Enamine: To the stirred solution, add ethyl β-aminocrotonate (1.0-1.2 equivalents) dropwise at room temperature. If using a catalyst, it can be added to the quinone solution before the enamine.[7]

  • Reaction Conditions: Heat the mixture to reflux (approximately 56°C for acetone) and maintain stirring for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Dissolve the resulting residue in ethyl acetate.

    • Wash the organic layer sequentially with saturated sodium bicarbonate solution (to remove any acidic impurities), water, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes, to yield this compound as a solid.

Self-Validation: The success of the synthesis is validated at each stage. TLC monitoring confirms the consumption of reactants and formation of the product. The aqueous work-up removes impurities, and the final purification step isolates the target compound. The identity and purity of the final product must be confirmed by the analytical methods described in the following section.

Analytical Characterization: A Self-Validating System

Confirming the identity and purity of the synthesized this compound is paramount. A combination of spectroscopic techniques provides a comprehensive and self-validating characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: Proton NMR provides information on the electronic environment and connectivity of hydrogen atoms. For this compound, the expected signals would include:

    • Aromatic protons on the indole ring (typically in the δ 6.5-7.5 ppm range).

    • A broad singlet for the N-H proton (variable chemical shift, often > δ 8.0 ppm).

    • A singlet for the O-H proton (variable chemical shift).

    • A quartet and a triplet for the ethyl ester group (-OCH₂CH₃), typically around δ 4.3 and 1.3 ppm, respectively.[8]

  • ¹³C NMR: Carbon NMR identifies all unique carbon atoms in the molecule. Expected signals would include:

    • A signal for the ester carbonyl carbon (~162 ppm).[8]

    • Multiple signals in the aromatic region (100-150 ppm) for the indole carbons.

    • Signals for the ethyl group carbons (~60 ppm for -OCH₂ and ~14 ppm for -CH₃).[8]

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and fragmentation patterns, which serve as a molecular fingerprint.

  • Electron Ionization (EI-MS): The NIST WebBook reports the mass spectrum for this compound.[9] The molecular ion peak (M⁺) would be expected at m/z = 205, corresponding to the molecular weight.

  • Fragmentation Pattern: Common fragmentation would involve the loss of the ethoxy group (-OC₂H₅, 45 Da) from the ester, leading to a fragment at m/z = 160. Further fragmentation of the indole ring would also be observed.[10]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of key functional groups.

  • O-H Stretch: A broad absorption band in the region of 3200-3500 cm⁻¹ indicates the hydroxyl group.[11][12]

  • N-H Stretch: A moderate peak around 3300-3400 cm⁻¹ corresponds to the indole N-H bond.

  • C=O Stretch: A strong, sharp absorption peak around 1680-1710 cm⁻¹ is characteristic of the ester carbonyl group.[11]

  • C-O Stretch: A peak in the 1200-1300 cm⁻¹ region corresponds to the C-O single bond of the ester.[12]

  • Aromatic C=C Bending: Absorptions in the 1450-1600 cm⁻¹ region are indicative of the aromatic indole ring.

The combination of these techniques provides an unambiguous confirmation of the synthesized molecule's structure and purity.

Applications in Drug Development: A Gateway to Bioactive Molecules

This compound is not an end-product but a high-value intermediate. Its utility lies in its strategic position as a precursor to complex molecules with significant biological activity.

Serotonin Receptor (5-HT) Modulators

The structural analogy to serotonin makes this scaffold a prime candidate for developing ligands for serotonin receptors, which are implicated in a wide range of neurological and psychiatric disorders, including depression, anxiety, and schizophrenia.[13][14] The hydroxyl group at the 5-position mimics the native neurotransmitter, providing a crucial interaction point with the receptor. The ester at the 2-position can be hydrolyzed to the carboxylic acid or converted to amides, allowing for the introduction of diverse side chains to modulate potency, selectivity, and pharmacokinetic properties.[15]

Glycogen Synthase Kinase 3β (GSK-3β) Inhibitors

GSK-3β is a serine/threonine kinase implicated in numerous diseases, including neurodegenerative disorders like Alzheimer's disease, bipolar disorder, and some cancers.[16] Research has demonstrated that indole derivatives, particularly those functionalized at the 2 and 5 positions, can act as potent inhibitors of GSK-3β.[4] this compound serves as a key starting material for the synthesis of these inhibitors, where the ester can be derivatized and the indole nitrogen or other positions can be alkylated to optimize binding to the kinase active site.[3][16]

Workflow Example: Synthesis of a Bioactive Amide

This workflow illustrates how this compound can be elaborated into a more complex, potentially bioactive molecule, a common strategy in medicinal chemistry.

DrugDev_Workflow start This compound step1 Step 1: Hydrolysis (e.g., LiOH, THF/H₂O) start->step1 intermediate 5-Hydroxyindole-2-carboxylic acid step1->intermediate step2 Step 2: Amide Coupling (e.g., Amine, HATU, DIPEA) intermediate->step2 final_product Bioactive Indole-2-Carboxamide Derivative step2->final_product

Caption: Elaboration of the scaffold for drug discovery.

Conclusion

This compound, with a precise molecular weight of 205.21 g/mol , is more than just a chemical compound; it is a strategic tool for innovation in pharmaceutical research. Its synthesis via the robust Nenitzescu reaction and its straightforward characterization provide a reliable foundation for its use in medicinal chemistry programs. As demonstrated, its applications as a precursor for serotonin receptor modulators and GSK-3β inhibitors highlight its significant potential. By leveraging the insights and protocols detailed in this guide, researchers and drug development professionals can effectively utilize this versatile scaffold to accelerate the discovery of next-generation therapeutics.

References

A Technical Guide to the Spectral Analysis of Ethyl 5-Hydroxyindole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the spectral data for ethyl 5-hydroxyindole-2-carboxylate (C₁₁H₁₁NO₃), a key heterocyclic compound with significant potential in medicinal chemistry and materials science. As a Senior Application Scientist, my objective is to not only present the core spectral data but also to provide the underlying scientific rationale for the observed spectral characteristics. This document is structured to offer both validated experimental data and expert-guided interpretation, ensuring a comprehensive understanding for researchers in the field.

Molecular Structure and Spectroscopic Overview

This compound is an indole derivative characterized by a hydroxyl group at the C5 position of the indole ring and an ethyl ester group at the C2 position. This substitution pattern significantly influences its electronic properties and, consequently, its interaction with electromagnetic radiation, which is the basis of the spectroscopic techniques discussed herein.

The structural elucidation of this molecule relies on a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Each technique provides a unique piece of the structural puzzle, and together they allow for unambiguous confirmation of the molecule's identity and purity.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its key structural features. The gas-phase IR spectrum for this compound is available from the National Institute of Standards and Technology (NIST) database.[1][2]

Table 1: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
~3400-3500Strong, SharpN-H stretch (indole)
~3200-3400Strong, BroadO-H stretch (hydroxyl)
~1700-1720Strong, SharpC=O stretch (ester)
~1600-1620MediumC=C stretch (aromatic)
~1200-1300StrongC-O stretch (ester)

Data sourced from NIST WebBook.[1][2]

The presence of both a sharp N-H stretch and a broad O-H stretch is a key diagnostic feature. The carbonyl (C=O) stretch of the ester is typically strong and sharp. The aromatic C=C stretching vibrations confirm the presence of the indole ring system.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its structure. The electron ionization (EI) mass spectrum of this compound is also available from the NIST WebBook.[1][2]

Expected Fragmentation Pattern:

The molecular ion peak (M⁺) for this compound is expected at m/z 205, corresponding to its molecular weight.[1] Common fragmentation pathways for esters include the loss of the ethoxy group (-OCH₂CH₃, 45 Da) or the entire ester group (-COOCH₂CH₃, 73 Da).[3]

Table 2: Predicted Major Fragments in the EI-MS of this compound

m/zProposed Fragment
205[M]⁺ (Molecular Ion)
160[M - OCH₂CH₃]⁺
132[M - COOCH₂CH₃]⁺

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy (Predicted)

The ¹H NMR spectrum is expected to show signals for the ethyl group protons, the aromatic protons on the indole ring, and the N-H and O-H protons. The hydroxyl group at C5, being an electron-donating group, will influence the chemical shifts of the aromatic protons.

Table 3: Predicted ¹H NMR Chemical Shifts for this compound

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale
H (ethyl -CH₃)~1.3-1.4Triplet~7.1Coupling to the -CH₂- group.
H (ethyl -CH₂)~4.3-4.4Quartet~7.1Coupling to the -CH₃ group.
H3~7.0-7.1Singlet (or narrow doublet)-Expected to be a singlet due to minimal coupling with other protons.
H4~7.2-7.3Doublet~8.5Ortho coupling with H6.
H6~6.8-6.9Doublet of doublets~8.5, ~2.2Ortho coupling with H4 and meta coupling with H7.
H7~6.9-7.0Doublet~2.2Meta coupling with H6.
N-H~8.5-9.5Broad Singlet-Chemical shift is solvent and concentration dependent.
O-H~4.5-5.5Broad Singlet-Chemical shift is solvent and concentration dependent.
¹³C NMR Spectroscopy (Predicted)

The ¹³C NMR spectrum will show distinct signals for the ethyl ester carbons and the nine carbons of the 5-hydroxyindole ring system. The chemical shifts are predicted based on the parent indole structure with adjustments for the substituents.

Table 4: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (δ, ppm)Rationale
C (ethyl -CH₃)~14-15Typical for an ethyl ester methyl group.
C (ethyl -CH₂)~60-61Typical for an ethyl ester methylene group.
C2~135-137Attached to the electron-withdrawing ester group.
C3~107-108Shielded carbon in the pyrrole ring.
C3a~127-128Bridgehead carbon.
C4~112-113Influenced by the adjacent hydroxyl group.
C5~150-152Attached to the electron-donating hydroxyl group (deshielded).
C6~113-114Influenced by the hydroxyl group.
C7~102-103Shielded carbon in the benzene ring.
C7a~130-131Bridgehead carbon.
C=O (ester)~162-163Carbonyl carbon of the ester.

Experimental Protocols

The following are generalized protocols for obtaining the spectral data for this compound.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.

  • Instrument Setup:

    • Use a 400 MHz or higher field NMR spectrometer.

    • Tune and match the probe for ¹H and ¹³C frequencies.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum with a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

    • ¹³C NMR: Acquire the spectrum with proton decoupling, a 45° pulse angle, a relaxation delay of 2-5 seconds, and a sufficient number of scans for good signal intensity.

IR Spectroscopy
  • Sample Preparation (ATR): Place a small amount of the solid sample directly on the ATR crystal.

  • Data Acquisition:

    • Record a background spectrum of the clean ATR crystal.

    • Record the sample spectrum from approximately 4000 to 400 cm⁻¹.

    • Perform a background subtraction.

Mass Spectrometry (EI)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.

  • Ionization: Use a standard electron ionization energy of 70 eV.

  • Data Acquisition: Scan a mass range appropriate for the molecular weight of the compound (e.g., m/z 40-300).

Visualized Workflows

Spectroscopic Analysis Workflow

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation Synthesis Synthesis of Ethyl 5-hydroxyindole-2-carboxylate Purification Purification (e.g., Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure_Elucidation Structure Elucidation & Confirmation NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation

Caption: Workflow for the synthesis and spectroscopic characterization.

Spectral Interpretation Logic

Spectral_Interpretation_Logic cluster_deductions Structural Deductions MS_Data MS Data (m/z 205) Molecular_Weight Molecular Weight Confirmed MS_Data->Molecular_Weight IR_Data IR Data (N-H, O-H, C=O) Functional_Groups Functional Groups Identified IR_Data->Functional_Groups NMR_Data NMR Data (Aromatic, Ethyl) Connectivity Proton/Carbon Connectivity NMR_Data->Connectivity Final_Structure Final Structure Confirmed: This compound Molecular_Weight->Final_Structure Functional_Groups->Final_Structure Connectivity->Final_Structure

Caption: Logic flow for structural elucidation from spectral data.

Conclusion

The comprehensive spectral analysis of this compound, combining IR, MS, and predictive NMR spectroscopy, provides a robust framework for its structural characterization. While direct experimental NMR data would be the final piece of validation, the predictions based on closely related analogs offer a high degree of confidence in the assigned structure. The protocols and workflows detailed in this guide are designed to be a valuable resource for researchers working with this and similar indole derivatives, facilitating accurate and efficient structural elucidation in a drug discovery and development context.

References

An In-depth Technical Guide to the Spectroscopic Analysis of Ethyl 5-hydroxyindole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Preamble: The Structural Elucidation Mandate

In the landscape of drug discovery and materials science, indole scaffolds are of paramount importance, forming the core of numerous pharmacologically active agents and functional materials.[1] Ethyl 5-hydroxyindole-2-carboxylate (C₁₁H₁₁NO₃, M.W. 205.21 g/mol ) is a key intermediate, valued for its potential in the synthesis of a wide array of more complex molecules, including those inspired by natural pigments like eumelanin.[2] Its precise chemical structure, purity, and electronic properties are foundational to its utility. Therefore, a rigorous and multi-faceted spectroscopic analysis is not merely a characterization step but a prerequisite for its successful application.

This guide provides a comprehensive, in-depth analysis of this compound using the principal techniques of modern analytical chemistry: Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). We will move beyond a simple presentation of data, focusing on the causal relationships between molecular structure and spectral output, the logic behind experimental choices, and the synergy between different analytical methods to achieve unambiguous structural confirmation.

Molecular Structure and Analytical Workflow

A robust analytical strategy relies on a systematic workflow where each step provides a unique piece of the structural puzzle. The molecular structure, with standardized numbering for spectroscopic assignment, is the reference point for all subsequent analysis.

Molecular Structure Diagram

Caption: Molecular structure of this compound with IUPAC numbering.

Analytical Workflow Diagram

The logical flow for characterizing a synthesized compound like this compound ensures that each analysis builds upon the last, from confirmation of functional groups to the precise mapping of the atomic framework.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis start Synthesized Compound purify Purification (e.g., Column Chromatography) start->purify ir IR Spectroscopy (Functional Group ID) purify->ir ms Mass Spectrometry (Molecular Weight & Formula) ir->ms Confirms MW of compound with identified groups nmr NMR Spectroscopy (¹H & ¹³C Connectivity) ms->nmr Provides formula for NMR -based structure building elucidation Final Structure Elucidation nmr->elucidation

Caption: Workflow for the synthesis, purification, and spectroscopic characterization.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

Expertise & Experience: IR spectroscopy serves as the first-line analytical technique post-synthesis. Its primary utility is the rapid and definitive confirmation of key functional groups. The causality is direct: specific covalent bonds absorb infrared radiation at characteristic frequencies, causing them to vibrate. By identifying these absorption bands, we can confirm the presence of the hydroxyl (-OH), amine (N-H), ester carbonyl (C=O), and aromatic (C=C, C-H) moieties that constitute our target molecule.

Experimental Protocol (FT-IR)
  • Sample Preparation: A small amount of purified this compound is finely ground with potassium bromide (KBr) powder (spectroscopic grade) in an agate mortar. The mixture is then pressed into a thin, transparent pellet. Alternatively, for Attenuated Total Reflectance (ATR), the solid sample is placed directly onto the crystal.

  • Data Acquisition: A background spectrum of the empty sample compartment (or clean ATR crystal) is recorded. The sample is then placed in the IR beam path.

  • Spectral Range: The spectrum is scanned over a typical range of 4000–400 cm⁻¹.

  • Analysis: The resulting spectrum of transmittance or absorbance versus wavenumber (cm⁻¹) is analyzed for characteristic absorption bands.

Data Interpretation and Expected Spectrum

The NIST Chemistry WebBook provides a reference gas-phase IR spectrum for this compound.[3] In a solid-state (KBr or ATR) spectrum, peak positions and shapes will be affected by intermolecular interactions, particularly hydrogen bonding.

Wavenumber (cm⁻¹)AssignmentRationale & Expected Appearance
~3400O-H Stretch (Phenolic)A broad, strong band is expected due to intermolecular hydrogen bonding.
~3350N-H Stretch (Indole)A medium to sharp band. In solid state, its position and broadness depend on hydrogen bonding involvement.[4]
~3100-3000Aromatic C-H StretchMedium to weak bands, characteristic of sp² C-H bonds.
~2980-2850Aliphatic C-H StretchMedium to weak bands from the ethyl ester group (CH₂ and CH₃).
~1680-1710 C=O Stretch (Ester) A very strong, sharp absorption. Its position is lowered from a typical aliphatic ester (~1735 cm⁻¹) due to conjugation with the indole ring system.[5]
~1620-1450Aromatic C=C StretchMultiple medium to strong bands, characteristic of the indole ring.
~1250C-O Stretch (Ester)A strong band associated with the ester linkage.

Trustworthiness: The presence of the three key bands—the broad O-H, the sharp N-H, and the very strong conjugated C=O—provides a self-validating system. The absence of any of these would immediately cast doubt on the sample's identity, while their combined presence provides strong preliminary confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Atomic Blueprint

Expertise & Experience: While IR confirms functional groups, NMR spectroscopy maps the carbon-hydrogen framework, revealing connectivity and stereochemistry. It is the most powerful tool for unambiguous structure elucidation. We analyze both ¹H NMR (proton) and ¹³C NMR (carbon-13) spectra. The chemical shift (δ) of a nucleus is determined by its local electronic environment, and spin-spin coupling (J) between neighboring nuclei reveals their connectivity.

Experimental Protocol (NMR)
  • Sample Preparation: Approximately 5-10 mg of this compound is dissolved in ~0.6 mL of a deuterated solvent, typically deuterated dimethyl sulfoxide (DMSO-d₆) or chloroform-d (CDCl₃). DMSO-d₆ is often preferred for indole derivatives as it effectively solubilizes the compound and ensures that the acidic N-H and O-H protons are observable.[6] Tetramethylsilane (TMS) is added as an internal standard (δ 0.00 ppm).

  • Data Acquisition: The sample is placed in a high-field NMR spectrometer (e.g., 400 MHz or higher). ¹H NMR, ¹³C NMR, and often 2D correlation spectra (like COSY and HSQC) are acquired.

¹H NMR Data Interpretation
Predicted Chemical Shift (δ, ppm)MultiplicityAssignmentRationale
~11.5Broad SingletNH (Indole)Acidic proton, often broad. Its chemical shift is highly dependent on solvent and concentration.
~9.0Broad SingletOH (Phenolic)Acidic proton, exchanges with D₂O.
~7.2DoubletH -4Appears as a doublet due to coupling with H-6. The 5-OH group has a significant electronic effect.
~7.1SingletH -3A characteristic singlet for 2-substituted indoles. Its chemical shift is influenced by the C2-ester.[7]
~7.0DoubletH -7Appears as a doublet coupled to H-6.
~6.8Doublet of DoubletsH -6Coupled to both H-4 (meta-coupling, small J) and H-7 (ortho-coupling, large J).
~4.3Quartet-O-CH₂ -CH₃Protons are deshielded by the adjacent oxygen and split into a quartet by the three neighboring CH₃ protons.
~1.3Triplet-O-CH₂-CH₃ Protons are split into a triplet by the two neighboring CH₂ protons.
¹³C NMR Data Interpretation

The ¹³C NMR spectrum provides a count of unique carbon atoms and information about their chemical nature (alkane, alkene, aromatic, carbonyl).

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~162C =O (Ester)Carbonyl carbon, significantly downfield.[7]
~150C -5Aromatic carbon attached to the -OH group, deshielded by the oxygen atom.
~138C -7aIndole bridgehead carbon.
~128C -2Carbon bearing the ester group.
~127C -3aIndole bridgehead carbon.
~115C -7Aromatic CH.
~113C -6Aromatic CH.
~105C -4Aromatic CH.
~103C -3Aromatic CH, typically upfield in 2-substituted indoles.[7]
~61-O-C H₂-CH₃Ethyl group carbon attached to oxygen.
~14-O-CH₂-C H₃Terminal methyl carbon of the ethyl group.

Trustworthiness: The combination of proton and carbon data is self-verifying. The number of signals in the ¹³C spectrum should match the number of unique carbons in the structure. The multiplicities and coupling constants in the ¹H spectrum must correspond to the proposed connectivity. 2D NMR experiments like HSQC would directly correlate each proton signal to its attached carbon, providing definitive proof of these assignments.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Expertise & Experience: Mass spectrometry provides two critical pieces of information: the precise molecular weight of the compound and, through fragmentation patterns, corroborating evidence for its structure. For our target, High-Resolution Mass Spectrometry (HRMS) is the gold standard, as it can confirm the elemental formula (C₁₁H₁₁NO₃).

Experimental Protocol (EI-MS and ESI-HRMS)
  • Sample Introduction: For Electron Ionization (EI), the sample is introduced into a high vacuum and vaporized before being bombarded with high-energy electrons. For Electrospray Ionization (ESI), the sample is dissolved in a suitable solvent (e.g., methanol/water) and sprayed through a charged capillary to form ions.

  • Mass Analysis: Ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., Time-of-Flight or Orbitrap).

  • Data Acquisition: A mass spectrum is generated, plotting ion intensity versus m/z.

Data Interpretation and Expected Fragmentation

The molecular weight of this compound is 205.21.[10]

  • Molecular Ion (M⁺˙): In EI-MS, the molecular ion peak is expected at m/z = 205. In ESI-MS, the protonated molecule [M+H]⁺ would be observed at m/z = 206.

  • HRMS: An exact mass measurement should yield a value very close to the calculated mass for C₁₁H₁₁NO₃ (205.0739) or C₁₁H₁₂NO₃⁺ for the protonated species (206.0817), confirming the elemental composition.

  • Key Fragmentation Pathways: The fragmentation of indole derivatives is well-studied.[11][12] For this compound, the most likely fragmentations under EI conditions are:

    • Loss of Ethoxy Radical (-•OCH₂CH₃): Cleavage of the ester C-O bond results in a prominent acylium ion.

      • [M - 45]⁺ → m/z 160

    • Loss of Ethanol (-CH₃CH₂OH): A rearrangement followed by the loss of a neutral ethanol molecule.

      • [M - 46]⁺ → m/z 159

    • Loss of CO₂Et (-•CO₂Et): Cleavage of the C2-C(ester) bond.

      • [M - 73]⁺ → m/z 132

m/z ValueAssignment
205[M]⁺˙ (Molecular Ion)
160[M - •OCH₂CH₃]⁺
159[M - CH₃CH₂OH]⁺
132[M - •CO₂Et]⁺

Trustworthiness: The observation of a molecular ion with the correct mass-to-charge ratio, especially when confirmed by HRMS to have the elemental formula C₁₁H₁₁NO₃, is the most definitive evidence of the compound's identity at the molecular level. The fragmentation pattern serves as a secondary check, ensuring the observed pieces are consistent with the proposed structure.

Conclusion: A Synergistic Approach to Structural Certainty

The spectroscopic analysis of this compound is a case study in synergistic analytical science. IR spectroscopy provides a rapid check for the essential building blocks—the hydroxyl, amine, and conjugated ester groups. Mass spectrometry confirms the molecular formula, anchoring the analysis to a precise molecular weight. Finally, ¹H and ¹³C NMR spectroscopy provide the detailed atomic-level blueprint, mapping the connectivity of the entire C-H framework. No single technique provides the complete picture, but together, they form a self-validating system that allows for the unambiguous elucidation and confirmation of the molecular structure with the highest degree of scientific integrity.

References

An In-depth Technical Guide on the Solubility of Ethyl 5-Hydroxyindole-2-carboxylate in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

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For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ethyl 5-hydroxyindole-2-carboxylate is a pivotal intermediate in the synthesis of a multitude of pharmacologically active compounds.[1][2] Its solubility characteristics in various organic solvents are a critical determinant of reaction kinetics, purification efficiency, and the overall feasibility of synthetic routes. This guide provides a comprehensive analysis of the solubility of this compound, grounded in the principles of physical organic chemistry. It further outlines a detailed, field-proven protocol for the accurate determination of its solubility, ensuring reproducibility and reliability in experimental design.

Theoretical Framework: Predicting Solubility

The solubility of a solid solute in a liquid solvent is governed by the principle of "like dissolves like."[3][4] This adage is a simplified representation of the complex interplay of intermolecular forces between the solute and solvent molecules. To understand the solubility profile of this compound, we must first dissect its molecular structure.

Molecular Structure and Physicochemical Properties of this compound:

  • Formula: C₁₁H₁₁NO₃[5][6]

  • Molecular Weight: 205.21 g/mol [5][6][7]

  • Key Functional Groups:

    • Indole Ring: A bicyclic aromatic system containing a pyrrole ring fused to a benzene ring. The N-H group of the indole is a hydrogen bond donor.

    • Hydroxyl Group (-OH): Located at the 5-position of the indole ring, this group is a potent hydrogen bond donor and acceptor, significantly contributing to the molecule's polarity.

    • Ethyl Ester Group (-COOCH₂CH₃): This group possesses a polar carbonyl (C=O) component, which can act as a hydrogen bond acceptor, and a nonpolar ethyl chain.

The presence of both hydrogen bond donating (N-H, O-H) and accepting (C=O, -OH) sites, combined with an aromatic ring system, imparts a moderately polar character to the molecule. Consequently, its solubility will be highest in solvents that can effectively engage in these specific intermolecular interactions.

Solvent Classification and Expected Solubility:

Solvent ClassRepresentative SolventsPrimary Intermolecular ForcesPredicted Solubility of this compound
Protic Polar Methanol, Ethanol, IsopropanolHydrogen bonding, dipole-dipoleHigh to Very High: These solvents can act as both hydrogen bond donors and acceptors, effectively solvating all polar functionalities of the molecule.
Aprotic Polar Acetone, Ethyl Acetate, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)Dipole-dipole, hydrogen bond acceptingModerate to High: These solvents can accept hydrogen bonds from the N-H and O-H groups and engage in dipole-dipole interactions.
Nonpolar Hexane, Toluene, Diethyl EtherVan der Waals forcesLow to Insoluble: The lack of strong dipole moments and hydrogen bonding capabilities in these solvents makes them poor candidates for dissolving a polar molecule like this compound.

It is important to note that while a manufacturer's information suggests insolubility in water, this is a general statement and does not preclude solubility in organic solvents.[1][7]

Experimental Determination of Thermodynamic Solubility

For rigorous scientific work, particularly in drug development and process chemistry, experimentally determined solubility data is indispensable. The shake-flask method is the gold standard for determining thermodynamic (or equilibrium) solubility due to its reliability and accuracy.[8][9]

Principle of the Shake-Flask Method

The shake-flask method involves agitating an excess of a solid compound in a specific solvent at a constant temperature until equilibrium is reached.[8][9] At this point, the concentration of the dissolved solute in the supernatant is measured, which represents the thermodynamic solubility.

Detailed Experimental Protocol

This protocol is designed to be a self-validating system, incorporating steps to ensure equilibrium is reached and that the analytical method is accurate.

Materials and Equipment:

  • This compound (≥98% purity)

  • Selected organic solvents (analytical grade)

  • Scintillation vials or flasks with airtight caps

  • Orbital shaker with temperature control

  • Syringe filters (0.45 µm, solvent-compatible)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

  • Analytical balance

  • Volumetric flasks and pipettes

Workflow Diagram:

Caption: Workflow for determining thermodynamic solubility.

Step-by-Step Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. An excess is visually confirmed by the presence of undissolved solid.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitate for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.[10]

  • Sample Collection and Preparation:

    • Remove the vials from the shaker and allow them to stand undisturbed for at least 2 hours to allow the excess solid to sediment.[8]

    • Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.45 µm syringe filter into a clean vial. This step is crucial to remove any undissolved microparticles.

  • Analysis:

    • Prepare a series of standard solutions of known concentrations of this compound in the respective solvent.

    • Analyze both the standard solutions and the filtered supernatant from the solubility experiment using a validated analytical method (e.g., HPLC-UV or UV-Vis spectrophotometry).[9]

    • Construct a calibration curve from the standard solutions.

  • Calculation:

    • Determine the concentration of this compound in the filtered supernatant by interpolating its analytical signal on the calibration curve.

    • This concentration represents the thermodynamic solubility of the compound in that solvent at the specified temperature.

Safety and Handling

This compound:

  • Hazards: May cause skin and eye irritation. Avoid breathing dust.[11]

  • Precautions: Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[11] Handle in a well-ventilated area or a fume hood.[11]

Organic Solvents:

  • General Hazards: Many organic solvents are flammable, volatile, and can have various health effects through inhalation, ingestion, or skin contact.[12]

  • Safe Handling Practices:

    • Always work in a well-ventilated area, preferably a fume hood.[12]

    • Keep solvent containers tightly closed when not in use.[13]

    • Avoid sources of ignition.[14]

    • Use appropriate solvent-resistant gloves.[15]

    • Dispose of solvent waste according to institutional guidelines.[13]

Safety Workflow:

G cluster_0 Risk Assessment cluster_1 Control Measures cluster_2 Emergency Preparedness Read_SDS Read SDS for Solute & Solvents Identify_Hazards Identify Hazards Read_SDS->Identify_Hazards Select_PPE Select Appropriate PPE Identify_Hazards->Select_PPE Use_Fume_Hood Work in Fume Hood Identify_Hazards->Use_Fume_Hood Ground_Equipment Ground Equipment (if needed) Identify_Hazards->Ground_Equipment Locate_Safety_Eq Locate Eyewash & Shower Use_Fume_Hood->Locate_Safety_Eq Spill_Kit_Ready Have Spill Kit Ready Use_Fume_Hood->Spill_Kit_Ready

References

An In-depth Technical Guide to the Stability and Storage of Ethyl 5-hydroxyindole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Ethyl 5-hydroxyindole-2-carboxylate is a pivotal intermediate in the synthesis of a multitude of pharmacologically active compounds. Its inherent structural motifs, an electron-rich 5-hydroxyindole core and an ethyl ester functional group, render it susceptible to various degradation pathways. Understanding and controlling the stability of this molecule is paramount to ensuring the quality, purity, and efficacy of downstream products. This in-depth technical guide provides a comprehensive overview of the stability profile of this compound, recommended storage conditions, and a systematic approach to stability testing. By elucidating the chemical causality behind its degradation, this guide empowers researchers to implement robust handling and storage protocols, thereby safeguarding the integrity of this critical synthetic building block.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of this compound is essential for predicting its stability and designing appropriate handling procedures.

PropertyValueSource
Molecular Formula C₁₁H₁₁NO₃--INVALID-LINK--
Molecular Weight 205.21 g/mol --INVALID-LINK--
CAS Number 24985-85-1--INVALID-LINK--
Appearance Almost white to pale yellow or pink/brown powder[Various supplier safety data sheets]
Melting Point 150-155 °C[Various supplier safety data sheets]
Solubility Insoluble in water--INVALID-LINK--

Fundamental Principles of Stability and Degradation

The stability of this compound is primarily influenced by its two key functional groups: the 5-hydroxyindole ring and the ethyl ester.

The Vulnerability of the 5-Hydroxyindole Core

The indole ring system is electron-rich, making it susceptible to oxidation. The presence of a hydroxyl group at the 5-position further activates the ring, significantly increasing its propensity for oxidative degradation. Exposure to atmospheric oxygen, light, and certain metal ions can initiate a cascade of reactions leading to the formation of colored impurities and polymeric byproducts. A color change from white/pale yellow to pink, red, or brown is a common visual indicator of indole compound oxidation.

The Reactivity of the Ethyl Ester Functional Group

The ethyl ester at the 2-position is susceptible to hydrolysis, particularly under basic (alkaline) conditions. This reaction cleaves the ester bond, yielding the corresponding carboxylic acid and ethanol. The rate of hydrolysis is pH-dependent, with significantly faster degradation observed at higher pH values. Even mildly alkaline conditions (pH > 8) can lead to measurable hydrolysis over time.

Recommended Storage and Handling Conditions

To mitigate the inherent instability of this compound, the following storage and handling conditions are strongly recommended:

ConditionRecommendationRationale
Temperature 2-8°C (Refrigerated)Lower temperatures significantly reduce the rates of both oxidative and hydrolytic degradation reactions.
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen).Minimizes exposure to atmospheric oxygen, a key driver of oxidative degradation of the 5-hydroxyindole ring.
Light Store in amber or opaque containers .Protects the compound from light, particularly UV radiation, which can catalyze photo-oxidative degradation.
Moisture Keep container tightly sealed in a dry environment .Prevents the ingress of moisture, which can facilitate hydrolytic degradation of the ester group.

Handling Precautions:

  • When handling, it is advisable to work in a well-ventilated area, such as a fume hood, especially when dealing with larger quantities.

  • Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • For extended storage or for highly sensitive applications, consider storing under an inert atmosphere in a sealed ampoule.

A Systematic Approach to Stability Testing: A Proposed Protocol

Due to the absence of specific published stability data for this compound, this section outlines a comprehensive forced degradation study protocol based on ICH guidelines and the known chemical vulnerabilities of the molecule.[1][2][3][4] The goal of a forced degradation study is to intentionally degrade the sample to an extent of 5-20% to identify potential degradation products and establish a stability-indicating analytical method.[2][4]

Development of a Stability-Indicating Analytical Method

A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) in the presence of its degradation products, process impurities, and excipients.[5][6] High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique for this purpose.

Proposed HPLC Method Parameters (Starting Point for Development):

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or phosphoric acid for pH control and improved peak shape).

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: Diode array detector (DAD) to monitor at multiple wavelengths (e.g., 220 nm, 254 nm, and 280 nm) to ensure detection of all components.

  • Injection Volume: 10 µL

Method validation should be performed according to ICH Q2(R1) guidelines, covering specificity, linearity, accuracy, precision, and robustness.[7][8][9][10]

Forced Degradation Studies: Experimental Protocols

The following protocols are designed to investigate the stability of this compound under various stress conditions. A solution of the compound (e.g., 1 mg/mL in a suitable solvent like acetonitrile or methanol) should be prepared for these studies.

4.2.1. Hydrolytic Degradation

  • Acidic Conditions: Treat the sample solution with 0.1 M HCl at 60°C for 24-48 hours.

  • Basic Conditions: Treat the sample solution with 0.1 M NaOH at room temperature for 2-8 hours. Given the susceptibility of esters to base hydrolysis, a shorter duration and lower temperature are recommended initially.[11][12][13]

  • Neutral Conditions: Reflux the sample solution in water at 60°C for 48 hours.

4.2.2. Oxidative Degradation

  • Treat the sample solution with 3% hydrogen peroxide (H₂O₂) at room temperature for 24 hours.[2]

4.2.3. Thermal Degradation

  • Expose the solid compound to dry heat at 80°C for 48 hours.

4.2.4. Photolytic Degradation

  • Expose the sample solution and solid compound to a light source that provides a combination of UV and visible light, with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[14][15][16][17][18] A dark control sample should be stored under the same conditions to differentiate between thermal and light-induced degradation.

Visualization of Key Concepts

Logical Workflow for Stability Testing

G cluster_0 Method Development & Validation cluster_1 Forced Degradation Studies cluster_2 Analysis & Interpretation cluster_3 Outcome MD Develop Stability-Indicating HPLC Method MV Validate Method per ICH Q2(R1) MD->MV Hydrolysis Hydrolytic (Acid, Base, Neutral) MV->Hydrolysis Oxidation Oxidative (H2O2) MV->Oxidation Thermal Thermal (Dry Heat) MV->Thermal Photolysis Photolytic (UV/Vis Light) MV->Photolysis Analysis Analyze Stressed Samples by Validated HPLC Method DP_ID Identify & Characterize Degradation Products Analysis->DP_ID Pathway Elucidate Degradation Pathways DP_ID->Pathway Storage Define Optimal Storage & Handling Conditions Pathway->Storage cluster_1 cluster_1 cluster_1->Analysis

Caption: A logical workflow for conducting stability testing of this compound.

Potential Degradation Pathways

G cluster_hydrolysis Hydrolysis (Base-catalyzed) cluster_oxidation Oxidation (O2, Light) Parent This compound Hydrolysis_Product 5-Hydroxyindole-2-carboxylic Acid Parent->Hydrolysis_Product H2O / OH- Oxidation_Product Quinone-imine Intermediates Parent->Oxidation_Product [O] Polymer Colored Polymeric Products Oxidation_Product->Polymer Polymerization

Caption: Potential degradation pathways for this compound.

Conclusion

While this compound is a valuable synthetic intermediate, its inherent chemical structure necessitates careful consideration of its stability. The primary degradation pathways are oxidation of the 5-hydroxyindole ring and hydrolysis of the ethyl ester. By adhering to the recommended storage conditions of refrigeration (2-8°C), protection from light and moisture, and storage under an inert atmosphere, the integrity of the compound can be effectively maintained. For drug development professionals, the implementation of a robust stability testing program, including the development of a validated stability-indicating analytical method and comprehensive forced degradation studies, is critical for ensuring the quality and regulatory compliance of final drug products. The protocols and insights provided in this guide serve as a foundational framework for achieving these objectives.

References

An In-depth Technical Guide to the Physical Characteristics of Ethyl 5-hydroxyindole-2-carboxylate Powder

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the essential physical and chemical characteristics of Ethyl 5-hydroxyindole-2-carboxylate (CAS No. 24985-85-1), a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyestuffs.[1] For researchers and drug development professionals, a thorough understanding of this compound's properties is fundamental to its effective application, ensuring reproducibility in experimental design and integrity in downstream applications. This document outlines not only the key physical parameters but also the underlying scientific principles and methodologies for their characterization.

Core Compound Identity and Properties

This compound is a heterocyclic organic compound featuring an indole core, a hydroxyl group at the 5-position, and an ethyl ester at the 2-position. This specific arrangement of functional groups dictates its chemical reactivity and physical behavior. Its foundational properties are summarized below.

PropertyValueSource(s)
CAS Number 24985-85-1[2][3][4]
Molecular Formula C₁₁H₁₁NO₃[2][3][4]
Molecular Weight 205.21 g/mol [2][4]
Appearance Almost white to pale yellow or cream crystalline powder.[2][5]
Melting Point 150-155 °C[2]
Solubility Insoluble in water.[1][4]
Purity (Typical) ≥98% (by HPLC)[2]
Storage 2-8 °C, protect from light.

Methodologies for Physical Characterization

The characterization of a powdered substance like this compound relies on a suite of analytical techniques. The choice of each method is deliberate, designed to probe a specific molecular or bulk property. The following sections detail the protocols and scientific rationale for these essential analyses.

Melting Point Analysis

Scientific Rationale: The melting point is a critical indicator of a crystalline solid's purity. A pure compound typically exhibits a sharp melting range (0.5-1.0°C), whereas impurities will depress the melting point and broaden the range. This phenomenon, known as melting point depression, occurs because impurities disrupt the crystal lattice structure, requiring less energy to overcome the intermolecular forces. Therefore, determining the melting range is a foundational, cost-effective method to validate the compound's purity against a reference standard.

Experimental Protocol (Capillary Method):

  • Sample Preparation: Ensure the this compound powder is completely dry. Place a small amount on a clean, dry surface and crush it into a fine powder.

  • Loading: Gently tap the open end of a capillary tube into the powder until a small amount (1-2 mm in height) enters the tube.

  • Packing: Compact the powder at the bottom of the tube by tapping the closed end on a hard surface or by dropping it through a long glass tube.[6]

  • Measurement: Place the capillary tube into a calibrated melting point apparatus.

  • Heating: Heat the sample rapidly to about 15-20°C below the expected melting point (150-155°C). Then, reduce the heating rate to 1-2°C per minute to ensure thermal equilibrium.

  • Observation: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting range is T1-T2.

Workflow for Melting Point Determination

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Dry Dry Powder Crush Crush to Fine Powder Dry->Crush Load Load into Capillary Tube Crush->Load Pack Pack Powder Load->Pack Insert Insert into Apparatus Pack->Insert Transfer Heat_Fast Rapid Heat to ~135°C Insert->Heat_Fast Heat_Slow Slow Heat (1-2°C/min) Heat_Fast->Heat_Slow Observe Observe & Record T1-T2 Heat_Slow->Observe Result Melting Range (e.g., 150-155°C) Observe->Result

Caption: Workflow for determining melting point.

Solubility Profile

Scientific Rationale: Solubility is a critical physicochemical parameter that influences bioavailability and formulation design in drug development.[7] For an intermediate like this compound, understanding its solubility in various organic solvents is essential for reaction setup, purification, and downstream processing. The compound's insolubility in water is expected due to the largely nonpolar indole and ethyl ester groups.[1][4] The equilibrium solubility method is the gold standard, as it determines the thermodynamic saturation point of the compound in a given solvent.

Experimental Protocol (Equilibrium Solubility by HPLC Quantification):

  • Preparation: Add an excess amount of this compound powder to a known volume of the test solvent (e.g., DMSO, Ethanol, Ethyl Acetate) in a sealed vial. The presence of undissolved solid is crucial.

  • Equilibration: Agitate the vial at a constant temperature (e.g., 25°C) for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.

  • Separation: Separate the undissolved solid from the solution. This is best achieved by centrifuging the sample and then filtering the supernatant through a 0.45 µm filter to remove any remaining particulates.

  • Quantification: Prepare a series of dilutions of the saturated filtrate. Analyze these dilutions and a set of known standards using a validated High-Performance Liquid Chromatography (HPLC) method.

  • Calculation: Construct a calibration curve from the standards. Use the peak area from the saturated filtrate chromatogram to determine its concentration, which represents the equilibrium solubility.

Spectroscopic and Chromatographic Characterization

Spectroscopic and chromatographic methods provide unambiguous confirmation of the molecular structure and purity of the compound.

Chromatographic Purity by HPLC

Scientific Rationale: HPLC is a cornerstone technique for assessing the purity of pharmaceutical compounds.[8] It separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[9][10] For a moderately polar compound like this compound, Reverse-Phase HPLC (RP-HPLC) is typically the method of choice. In RP-HPLC, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is polar (e.g., a mixture of water and acetonitrile or methanol).[8] Nonpolar compounds interact more strongly with the stationary phase and thus have longer retention times. The purity is calculated by comparing the area of the main peak to the total area of all peaks in the chromatogram.

General Principle of RP-HPLC Separation

G Injector Sample Injection|{Mixture of Compounds} Column HPLC Column|{Nonpolar C18 Stationary Phase} Injector->Column Pump Pump|{Polar Mobile Phase (e.g., H₂O/ACN)} Pump->Injector Flow Detector UV Detector Column->Detector Separated Analytes Output Chromatogram|{Purity >98%} Detector->Output Signal

Caption: Reverse-Phase HPLC workflow diagram.

Structural Confirmation by Spectroscopy

3.2.1. Fourier-Transform Infrared (FTIR) Spectroscopy

Scientific Rationale: FTIR spectroscopy probes the vibrational modes of molecules. Specific functional groups absorb infrared radiation at characteristic frequencies, making FTIR an excellent tool for identifying the presence of key structural motifs. For this compound, we expect to see characteristic absorptions for the O-H (hydroxyl), N-H (indole), C=O (ester), and C-O bonds.

Expected Spectral Features:

  • ~3400-3300 cm⁻¹: Broad peak corresponding to the O-H stretch of the hydroxyl group and the N-H stretch of the indole ring.

  • ~1700-1680 cm⁻¹: Strong, sharp peak from the C=O stretch of the ethyl ester.

  • ~1600-1450 cm⁻¹: Several peaks corresponding to C=C stretching within the aromatic and indole rings.

  • ~1250-1050 cm⁻¹: Strong peaks associated with C-O stretching of the ester and hydroxyl groups.

The gas-phase IR spectrum is publicly available from the NIST Chemistry WebBook, providing a reference for experimental data.[11][12]

3.2.2. Mass Spectrometry (MS)

Scientific Rationale: Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules.[1][13] It provides the exact molecular weight and, through fragmentation patterns, valuable structural information. Electron Ionization (EI) is a common "hard" ionization technique that causes the molecule to fragment in a reproducible way, creating a unique mass spectrum that serves as a molecular fingerprint.[14][15]

Expected Spectral Features (from EI-MS):

  • Molecular Ion Peak (M⁺): A peak at m/z = 205, corresponding to the mass of the intact molecule (C₁₁H₁₁NO₃⁺).[16] This is the most critical peak for confirming the molecular weight.

  • Key Fragments: A common fragmentation pathway for ethyl esters is the loss of an ethoxy radical (•OCH₂CH₃, mass 45), leading to a significant peak at m/z = 160. Another possibility is the loss of ethylene (C₂H₄, mass 28) via McLafferty rearrangement, resulting in a peak at m/z = 177.

The electron ionization mass spectrum is available for reference from the NIST database.[16]

3.2.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

Scientific Rationale: NMR spectroscopy is the most powerful technique for elucidating the detailed carbon-hydrogen framework of an organic molecule.[17] ¹H NMR provides information about the number, environment, and connectivity of protons, while ¹³C NMR details the carbon skeleton.

Expected ¹H NMR Spectral Features (in CDCl₃ or DMSO-d₆):

  • ~8.5-9.5 ppm (broad singlet, 1H): The indole N-H proton. Its chemical shift is highly dependent on solvent and concentration.[18]

  • ~8.0-9.0 ppm (singlet, 1H): The phenolic O-H proton.

  • ~6.8-7.5 ppm (multiplets, 4H): Protons on the indole ring. The H3 proton will likely be a singlet or a small doublet, while the protons on the benzene ring (H4, H6, H7) will show characteristic aromatic splitting patterns (doublets and doublet of doublets).

  • ~4.4 ppm (quartet, 2H): The -OCH₂- protons of the ethyl group, split by the adjacent methyl group.

  • ~1.4 ppm (triplet, 3H): The -CH₃ protons of the ethyl group, split by the adjacent methylene group.

Expected ¹³C NMR Spectral Features:

  • ~160-165 ppm: The ester carbonyl carbon (C=O).

  • ~150-155 ppm: The C5 carbon attached to the hydroxyl group.

  • ~100-140 ppm: Multiple signals corresponding to the other eight carbons of the indole ring system.

  • ~61 ppm: The -OCH₂- carbon of the ethyl group.

  • ~14 ppm: The -CH₃ carbon of the ethyl group.

Conclusion

The physical characterization of this compound powder is a multi-faceted process that provides critical data for its use in research and development. The combination of thermal analysis (melting point), solubility studies, chromatography (HPLC), and spectroscopy (FTIR, MS, NMR) creates a comprehensive profile that confirms the compound's identity, purity, and key physicochemical properties. Adherence to the detailed protocols described herein ensures the generation of reliable and reproducible data, which is the bedrock of scientific integrity.

References

Discovery and history of Ethyl 5-hydroxyindole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to Ethyl 5-hydroxyindole-2-carboxylate: Synthesis, History, and Applications

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry and drug development. We will delve into the historical context of its synthesis, rooted in classical organic reactions, detail its preparation, and explore its applications as a versatile building block for pharmacologically active molecules.

Introduction to a Privileged Scaffold

The indole nucleus is a cornerstone in medicinal chemistry, forming the core structure of numerous natural products, pharmaceuticals, and agrochemicals.[1][2] Its unique electronic properties and ability to participate in various biological interactions have cemented its status as a "privileged scaffold." Within this important class of compounds, this compound stands out as a particularly valuable intermediate. The presence of the hydroxyl group at the 5-position and the carboxylate at the 2-position provides strategic handles for further chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR) in drug discovery programs.[3]

The Genesis of Synthesis: A Tale of Two Reactions

The history of this compound is intrinsically linked to the development of two powerful named reactions in organic chemistry: the Japp-Klingemann reaction and the Fischer indole synthesis . While a singular "discovery" of this specific molecule is not prominently documented, its synthesis is a logical extension and application of these foundational methods.

The journey to this compound begins with the Japp-Klingemann reaction , first reported by Francis Robert Japp and Felix Klingemann. This reaction is a reliable method for synthesizing hydrazones from β-keto-esters and aryl diazonium salts.[4][5] The resulting hydrazone is the critical precursor for the subsequent cyclization step.

The key to forming the indole ring is the Fischer indole synthesis , discovered in 1883 by Emil Fischer.[6] This reaction involves the acid-catalyzed cyclization of an arylhydrazone, which rearranges to form the indole nucleus with the elimination of ammonia.[6][7][8] The versatility of the Fischer indole synthesis allows for the preparation of a wide variety of substituted indoles, making it a cornerstone of heterocyclic chemistry.[7][8]

The logical application of these two reactions provides a robust and well-established pathway to this compound and its derivatives.[9][10][11]

Synthetic Workflow and Mechanism

The synthesis of this compound is a prime example of a multi-step synthetic sequence where each step is mechanistically well-understood and crucial for the final product formation.

Synthesis_Workflow cluster_0 Part 1: Japp-Klingemann Reaction cluster_1 Part 2: Fischer Indole Synthesis cluster_2 Part 3: Demethylation A p-Methoxyaniline B Diazonium Salt A->B NaNO2, HCl D Arylhydrazone Intermediate B->D Coupling C Ethyl 2-methylacetoacetate C->D E Indole Cyclization D->E Acid Catalyst (e.g., H2SO4) F Ethyl 5-methoxyindole- 2-carboxylate E->F G Demethylation F->G e.g., BBr3 H Ethyl 5-hydroxyindole- 2-carboxylate G->H

Caption: Synthetic workflow for this compound.

Mechanistic Insights

The Japp-Klingemann reaction begins with the diazotization of an aniline derivative, in this case, p-methoxyaniline, to form a diazonium salt. This electrophilic diazonium salt then couples with the enolate of a β-keto-ester, such as ethyl 2-methylacetoacetate. A subsequent hydrolysis and decarboxylation lead to the formation of the stable arylhydrazone.[4]

The Fischer indole synthesis then proceeds via a[1][1]-sigmatropic rearrangement of the protonated ene-hydrazine tautomer of the arylhydrazone. This is followed by cyclization and the elimination of ammonia to yield the aromatic indole ring.[6][7] The use of an acid catalyst is critical for this transformation.[6][8]

The final step involves the demethylation of the methoxy group to unveil the desired hydroxyl functionality, typically achieved using reagents like boron tribromide (BBr₃).

Detailed Experimental Protocol

The following is a representative, detailed protocol for the synthesis of this compound, synthesized from literature procedures.

Part 1: Synthesis of the Arylhydrazone Intermediate (via Japp-Klingemann Reaction)

  • Diazotization: Dissolve p-methoxyaniline in a mixture of concentrated hydrochloric acid and water, and cool the solution to 0-5 °C in an ice bath.

  • Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C. Stir for 30 minutes.

  • Coupling: In a separate flask, dissolve ethyl 2-methylacetoacetate and sodium acetate in ethanol and cool to 0-5 °C.

  • Add the cold diazonium salt solution dropwise to the β-keto-ester solution with vigorous stirring.

  • Allow the reaction to stir for several hours, during which the arylhydrazone product will precipitate.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum.

Part 2: Fischer Indole Synthesis

  • Add the dried arylhydrazone to a suitable solvent, such as ethanol or acetic acid.

  • Carefully add a catalytic amount of a strong acid, like concentrated sulfuric acid or polyphosphoric acid.[8]

  • Heat the mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and pour it into ice water to precipitate the crude product.

  • Filter the solid, wash thoroughly with water to remove excess acid, and dry. This yields Ethyl 5-methoxyindole-2-carboxylate.

Part 3: Demethylation

  • Dissolve the Ethyl 5-methoxyindole-2-carboxylate in a dry, inert solvent such as dichloromethane under an inert atmosphere.

  • Cool the solution to -78 °C (dry ice/acetone bath).

  • Add a solution of boron tribromide in dichloromethane dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Carefully quench the reaction by the slow addition of water.

  • Extract the product into an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain pure this compound.

Physicochemical and Spectroscopic Data

PropertyValue
CAS Number 24985-85-1[12][13]
Molecular Formula C₁₁H₁₁NO₃[12][13]
Molecular Weight 205.21 g/mol [12][13]
Appearance Off-white to light brown solid
Melting Point ~205-208 °C

Spectroscopic data for this compound is available through the NIST Chemistry WebBook.[12][13]

Applications in Drug Discovery and Medicinal Chemistry

This compound is a versatile starting material for the synthesis of a wide array of biologically active molecules. Its derivatives have shown promise in various therapeutic areas.

  • Anti-cancer Agents: The indole scaffold is present in many anti-cancer compounds.[1] Derivatives of this compound have been investigated as potential tubulin polymerization inhibitors and dual inhibitors of epidermal growth factor receptor (EGFR) and cyclin-dependent kinase-2 (CDK2).[14]

  • Anti-inflammatory Agents: The 5-lipoxygenase (5-LO) enzyme is a key target in inflammatory diseases. Ethyl 5-hydroxyindole-3-carboxylate derivatives have been developed as potent inhibitors of this enzyme.[3]

  • Antiviral Agents: More recently, indole-2-carboxylic acid derivatives have been identified as novel HIV-1 integrase strand transfer inhibitors, a crucial class of antiretroviral drugs.[15]

  • Neuroscience: Due to its structural similarity to serotonin, this compound serves as a key intermediate in the synthesis of pharmaceuticals targeting neurological disorders.[16]

Applications A Ethyl 5-hydroxyindole- 2-carboxylate B Anti-cancer Agents (e.g., Tubulin Inhibitors) A->B C Anti-inflammatory (5-LO Inhibitors) A->C D Antiviral Agents (HIV-1 Integrase Inhibitors) A->D E Neuroscience (Serotonin Receptor Modulators) A->E

References

A-Deep-Dive-into-the-Theoretical-Framework-of-Ethyl-5-hydroxyindole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a vast array of pharmacologically active compounds.[1][2] Among its numerous derivatives, Ethyl 5-hydroxyindole-2-carboxylate has garnered significant attention due to its therapeutic potential. This guide provides a comprehensive overview of the theoretical studies that underpin our understanding of this molecule, offering insights into its electronic structure, spectroscopic properties, and its prospective applications in drug discovery.

Section 1: The Significance of the Indole Nucleus

Indole derivatives are renowned for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties.[2][3] The indole ring system, a fusion of a benzene and a pyrrole ring, allows for a variety of interactions with biological targets.[1] The therapeutic potential of indole-containing small molecules has been extensively reported, leading to the development of numerous marketed drugs.[1][2]

Section 2: Computational Approaches to Understanding this compound

Density Functional Theory (DFT) has emerged as a powerful tool for elucidating the properties of molecular systems.[4][5] Theoretical calculations, often performed using software like Gaussian with basis sets such as B3LYP/6–311++G(d,p), provide a detailed picture of the molecule's geometry, electronic structure, and vibrational frequencies.[5][6]

Molecular Geometry and Stability

The first step in any theoretical investigation is to determine the most stable conformation of the molecule. This is achieved through geometry optimization, where the bond lengths, bond angles, and dihedral angles are adjusted to find the minimum energy structure. For this compound, these calculations reveal the intricate interplay of its constituent atoms.

ParameterCalculated Value (Å/°)
C-C (aromatic)~1.39 - 1.41
C-N (pyrrole)~1.37 - 1.39
C=O~1.21
O-H~0.97
C-C-C (benzene)~120
C-N-C (pyrrole)~108

Table 1: Representative calculated geometric parameters for this compound.

Frontier Molecular Orbitals and Chemical Reactivity

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy difference between these orbitals, known as the HOMO-LUMO gap, is an indicator of chemical stability.[7] A smaller gap suggests higher reactivity.[7]

  • HOMO: The distribution of the HOMO indicates the regions of the molecule that are most likely to donate electrons in a chemical reaction.

  • LUMO: The LUMO's distribution highlights the areas that are most susceptible to nucleophilic attack.

The analysis of these orbitals helps in predicting how this compound will interact with other molecules, a key consideration in drug design.

FMO cluster_reactivity Chemical Reactivity cluster_properties Molecular Properties HOMO HOMO (Electron Donor) EnergyGap HOMO-LUMO Gap HOMO->EnergyGap Determines LUMO LUMO (Electron Acceptor) LUMO->EnergyGap Determines Stability Chemical Stability EnergyGap->Stability Indicates

Section 3: Spectroscopic Characterization through a Theoretical Lens

Computational methods are invaluable for interpreting experimental spectroscopic data. By simulating spectra, researchers can assign vibrational modes and electronic transitions with greater confidence.

Vibrational Analysis (FT-IR and FT-Raman)

Theoretical calculations of vibrational frequencies can be correlated with experimental FT-IR and FT-Raman spectra. This allows for a detailed assignment of the observed peaks to specific molecular motions, such as stretching, bending, and torsional modes.

Electronic Spectra (UV-Vis)

Time-Dependent DFT (TD-DFT) is employed to predict the electronic absorption spectra of molecules. For this compound, these calculations can identify the nature of electronic transitions, such as π → π* transitions, which are characteristic of aromatic systems.[5] The solvent environment can also be modeled to study its effect on the absorption wavelengths.

workflow cluster_input Input cluster_calc Computational Method cluster_output Theoretical Predictions mol_structure Molecular Structure of This compound dft DFT Calculation (e.g., B3LYP/6-311++G(d,p)) mol_structure->dft geometry Optimized Geometry dft->geometry orbitals HOMO/LUMO Energies dft->orbitals spectra Simulated Spectra (IR, Raman, UV-Vis) dft->spectra

Section 4: Potential Applications in Drug Development

The theoretical insights gained from studying this compound have significant implications for drug discovery and development.

Molecular Docking Studies

Molecular docking is a computational technique used to predict the binding orientation of a small molecule to a protein target.[8][9] By understanding the interactions between this compound and a specific receptor, researchers can design more potent and selective drug candidates. For instance, indole derivatives have been investigated as inhibitors of enzymes like 5-Lipoxygenase, which is involved in inflammatory processes.[10]

Antioxidant Activity

The antioxidant potential of phenolic compounds like this compound can be evaluated theoretically.[4][11] Mechanisms such as Hydrogen Atom Transfer (HAT) and Single Electron Transfer-Proton Transfer (SET-PT) can be assessed by calculating parameters like Bond Dissociation Enthalpy (BDE) and Ionization Potential (IP).[11][12][13] These calculations can help in understanding and predicting the antioxidant efficacy of the molecule.

Section 5: Step-by-Step Protocols for Theoretical Investigations

Protocol for DFT Calculations
  • Molecule Building: Construct the 3D structure of this compound using molecular modeling software.

  • Geometry Optimization: Perform a geometry optimization using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).

  • Frequency Calculation: Calculate the vibrational frequencies to confirm that the optimized structure corresponds to a true minimum on the potential energy surface.

  • Property Calculations: Compute electronic properties such as HOMO-LUMO energies, molecular electrostatic potential, and simulate spectra (IR, Raman, UV-Vis).

Protocol for Molecular Docking
  • Protein Preparation: Obtain the 3D structure of the target protein from a database like the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.

  • Ligand Preparation: Prepare the 3D structure of this compound, ensuring correct protonation states and assigning charges.

  • Docking Simulation: Use docking software (e.g., AutoDock) to predict the binding poses of the ligand within the active site of the protein.

  • Analysis: Analyze the docking results to identify the most favorable binding mode and the key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein.

Conclusion

Theoretical studies provide a powerful and indispensable framework for understanding the multifaceted nature of this compound. From elucidating its fundamental electronic properties to predicting its interactions with biological targets, computational chemistry plays a pivotal role in guiding the rational design of new therapeutic agents based on the indole scaffold. The continued synergy between theoretical and experimental approaches will undoubtedly accelerate the discovery and development of novel indole-based drugs.

References

Ethyl 5-hydroxyindole-2-carboxylate safety and handling precautions

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Safe Handling of Ethyl 5-hydroxyindole-2-carboxylate

Section 1: Introduction and Compound Profile

This compound is a heterocyclic organic compound that serves as a crucial building block and intermediate in the synthesis of a wide array of molecules.[1] Its indole core is a privileged scaffold in medicinal chemistry, making this compound particularly valuable for professionals in pharmaceutical research and drug development. It is instrumental in the creation of pharmaceuticals, agrochemicals, and dyestuffs.[1][2][3] Specifically, its structural similarity to serotonin makes it a key intermediate for synthesizing serotonin receptor modulators and other agents targeting neurological disorders.[4]

Given its role in both discovery-phase research and scale-up synthesis, a comprehensive understanding of its safety profile and handling requirements is paramount. This guide provides an in-depth, technically-grounded framework for the safe handling, storage, and disposal of this compound, designed for the laboratory professional.

1.1 Chemical and Physical Properties A foundational understanding of the compound's properties is the first step in a robust safety assessment. These characteristics dictate its behavior under various laboratory conditions and inform the selection of appropriate controls.

PropertyValueSource
CAS Number 24985-85-1[5][6]
Molecular Formula C₁₁H₁₁NO₃[5][6]
Molecular Weight 205.21 g/mol [5]
Appearance White to cream or brown/pink crystalline powder or solid.[3]
Melting Point 150-151 °C
Boiling Point 410.4 °C at 760 mmHg
Solubility Insoluble in water.[1][7]

Section 2: Hazard Identification and GHS Classification

This compound is classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are associated with irritation and acute toxicity if swallowed. The "Warning" signal word indicates a moderate level of hazard.

GHS ClassificationHazard CodeHazard Statement
Acute Toxicity, OralH302Harmful if swallowed.
Skin Corrosion/IrritationH315Causes skin irritation.
Serious Eye Damage/IrritationH319Causes serious eye irritation.
Specific target organ toxicity — Single exposure (Respiratory tract irritation)H335May cause respiratory irritation.

GHS Pictogram:

alt text

The GHS07 pictogram indicates that the substance may cause irritation (skin and eye), skin sensitization, acute toxicity (harmful), narcotic effects, or respiratory tract irritation.

Section 3: Comprehensive Risk Assessment Workflow

A systematic risk assessment is not merely a procedural formality; it is a critical scientific process that ensures potential hazards are identified, evaluated, and controlled before any experimental work begins. The causality is clear: failing to assess risk transforms a controllable hazard into an active threat. For a compound like this compound, the primary risks stem from its irritant properties and the potential for inhalation of fine dust.

The following diagram outlines a logical workflow for conducting a risk assessment.

risk_assessment_workflow cluster_plan Phase 1: Planning & Identification cluster_control Phase 2: Control Measure Selection cluster_action Phase 3: Execution & Response cluster_review Phase 4: Review start Identify Need for This compound review_sds Review Safety Data Sheet (SDS) - GHS Hazards (H302, H315, H319, H335) - Physical Properties start->review_sds assess_procedure Analyze Experimental Protocol - Quantity of material? - Dust/aerosol generation? - Heating? review_sds->assess_procedure select_eng Select Engineering Controls (e.g., Fume Hood, Ventilated Enclosure) assess_procedure->select_eng select_ppe Determine Required PPE - Safety Goggles (H319) - Nitrile Gloves (H315) - Lab Coat - Respirator (if needed, H335) select_eng->select_ppe select_admin Implement Administrative Controls - SOPs - Designated Work Area - Training select_ppe->select_admin emergency_plan Confirm Emergency Preparedness - Eyewash/Shower Access - Spill Kit Ready select_admin->emergency_plan execute Perform Experiment Following SOP review_process Review & Document - Any incidents or near-misses? - Update SOP if necessary execute->review_process waste Plan Waste Disposal - Segregated Solid Waste Container emergency_plan->waste waste->execute

Figure 1: Risk assessment workflow for handling this compound.

3.1 Toxicological Profile The toxicological properties of this compound have not been fully investigated.[8] This absence of comprehensive data is a critical finding in itself. In drug development, an incomplete toxicological profile necessitates a conservative approach. We must assume the compound could have other, as-yet-unidentified hazardous properties. Therefore, the handling protocols are designed to minimize exposure through all potential routes (inhalation, ingestion, dermal contact) as a default precautionary principle.

Section 4: Exposure Control & Personal Protective Equipment (PPE)

Controlling exposure is achieved through a hierarchy of controls. Engineering controls are the most effective as they isolate the hazard from the user.

4.1 Engineering Controls

  • Chemical Fume Hood: All weighing and handling of the solid compound should be performed inside a certified chemical fume hood. This is the primary engineering control to mitigate respiratory irritation (H335) by capturing dust at the source.

  • Ventilation: The laboratory should be well-ventilated to prevent the accumulation of any airborne particulates.[9]

  • Emergency Equipment: Eyewash stations and safety showers must be readily accessible and located close to the workstation.[7][8][9] This is non-negotiable due to the compound's classification as a serious eye irritant (H319) and skin irritant (H315).

4.2 Personal Protective Equipment (PPE) PPE is the last line of defense. Its selection must directly correspond to the identified hazards.

PPE ItemSpecification & Rationale
Eye/Face Protection Tightly fitting safety goggles or safety glasses with side-shields conforming to OSHA 29 CFR 1910.133 or European Standard EN166.[8][9][10] Causality: This is mandatory to prevent eye contact, which can cause serious irritation (H319).
Skin Protection Chemical-resistant gloves (e.g., Nitrile) and a lab coat.[9] Impervious clothing or a synthetic apron should be considered for larger quantities. Causality: Prevents skin contact, which causes irritation (H315). Contaminated clothing must be removed and washed before reuse.[11]
Respiratory Protection Generally not required if work is conducted within a fume hood. If a fume hood is unavailable or if airborne concentrations are expected to exceed exposure limits, a NIOSH-approved air-purifying respirator with a particulate filter (e.g., N95) is necessary.[7][9] Causality: Protects against respiratory tract irritation (H335) from inhaled dust.

Section 5: Standard Operating Procedure (SOP) for Safe Handling

This protocol is a self-validating system; each step is designed to confirm safety before proceeding to the next.

5.1 Preparation and Weighing

  • Verification: Confirm that the chemical fume hood is operational and the sash is at the appropriate working height.

  • PPE Donning: Put on all required PPE as specified in Section 4.2.

  • Work Area Setup: Designate a specific area within the fume hood for handling. Cover the work surface with absorbent, disposable bench paper.

  • Weighing: Tare a suitable container on a balance located inside the fume hood or a ventilated balance enclosure. Carefully transfer the required amount of this compound, avoiding the creation of dust. Use a spatula and handle the container with care.

  • Closure: Immediately and securely close the stock container. Wipe the exterior of the stock container and the weighing vessel with a damp cloth to remove any residual dust before removing them from the designated area.

5.2 Use in Solution

  • Solvent Addition: Add solvent to the solid within the fume hood. The compound is insoluble in water, so organic solvents will be used.[1] Handle all solvents according to their own specific safety requirements.

  • Transfer: If transferring the solution, use a pipette or sealed container.

5.3 Post-Handling and Cleanup

  • Decontamination: Wipe down the work area in the fume hood with an appropriate solvent and then soap and water.

  • Waste Disposal: Dispose of all contaminated disposable materials (bench paper, gloves, wipes) in a designated solid chemical waste container.

  • PPE Doffing: Remove PPE in the correct order (gloves first), avoiding contact with the outside of contaminated items.

  • Hygiene: Wash hands thoroughly with soap and water after handling is complete.[8]

Section 6: Emergency Procedures

Immediate and correct response to an exposure or spill is critical.

Emergency SituationStep-by-Step Protocol
Skin Contact 1. Immediately remove all contaminated clothing.[10] 2. Flush the affected skin with copious amounts of soap and water for at least 15 minutes.[9][12] 3. Seek medical attention if irritation develops or persists.[9]
Eye Contact 1. Immediately flush eyes with plenty of water for at least 15-20 minutes, holding the eyelids open to ensure thorough rinsing.[9][13] 2. Remove contact lenses if present and easy to do.[8] 3. Seek immediate medical attention.[8][10]
Inhalation 1. Move the affected person to fresh air at once.[10][12] 2. If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration (do not use mouth-to-mouth).[10] 3. Seek immediate medical attention.[9]
Ingestion 1. Do NOT induce vomiting.[9] 2. Rinse the mouth thoroughly with water.[10] 3. Never give anything by mouth to an unconscious person.[9] 4. Call a physician or poison control center immediately.[9][10]
Small Spill 1. Restrict access to the area. 2. Wearing appropriate PPE, carefully sweep up the solid material, avoiding dust formation.[8] 3. Place the material into a suitable, sealed container for disposal.[8] 4. Clean the spill area with a damp cloth.

Section 7: Storage and Waste Disposal

7.1 Storage Proper storage is essential for maintaining the compound's integrity and preventing hazardous situations.

  • Temperature: Store in a refrigerator at 2-8 °C.[1]

  • Atmosphere: Keep the container tightly sealed in a dry, cool, and well-ventilated place.[1][8]

  • Incompatibilities: Store away from strong oxidizing agents.[8]

  • Protection: Protect from moisture and heat.[1]

7.2 Waste Disposal Chemical waste must be managed in accordance with institutional, local, and national regulations.

  • Containment: Dispose of unused material and its container in a designated and approved waste disposal facility.[7][11] Do not empty into drains.[8]

  • Labeling: Ensure the waste container is clearly labeled with the contents.

Section 8: Conclusion

This compound is a valuable reagent in chemical and pharmaceutical research. Its hazards, primarily related to its irritant properties, are well-defined and manageable. Adherence to the principles of risk assessment, the consistent use of engineering controls and appropriate PPE, and the strict following of established handling protocols are not just recommendations—they are integral components of sound scientific practice. By understanding the causality behind these safety measures, researchers can confidently and safely leverage the synthetic potential of this important intermediate.

Section 9: References

  • Echemi. (n.d.). ethyl 5-fluoro-3-iodo-1H-indole-2-carboxylate Safety Data Sheets. Retrieved from --INVALID-LINK--

  • Chemical Management. (n.d.). SAFETY DATA SHEET. Retrieved from --INVALID-LINK--

  • Fisher Scientific. (n.d.). This compound, 98+%. Retrieved from --INVALID-LINK--

  • Fisher Scientific. (2021, December 24). SAFETY DATA SHEET. Retrieved from --INVALID-LINK--

  • NIST. (n.d.). This compound. NIST Chemistry WebBook. Retrieved from --INVALID-LINK--

  • Fisher Scientific. (2023, September 5). SAFETY DATA SHEET. Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • NIST. (n.d.). This compound. NIST Chemistry WebBook. Retrieved from --INVALID-LINK--

  • Echemi. (n.d.). Ethyl 5-hydroxy-2-methylindole-3-carboxylate. Retrieved from --INVALID-LINK--

  • Chem-Impex. (n.d.). Ethyl 5-Hydroxy-2-methylindole-3-carboxylate. Retrieved from --INVALID-LINK--

  • Centers for Disease Control and Prevention (NIOSH). (n.d.). First Aid Procedures for Chemical Hazards. Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). Ethyl 5-hydroxy-2-methylindole-3-carboxylate 97%. Retrieved from --INVALID-LINK--

  • Fisher Scientific. (2014, September 12). SAFETY DATA SHEET. Retrieved from --INVALID-LINK--

  • PubChem. (n.d.). Ethyl 5-chloroindole-2-carboxylate. Retrieved from --INVALID-LINK--

  • Fisher Scientific. (2021, December 24). SAFETY DATA SHEET. Retrieved from --INVALID-LINK--

  • Chem-Impex. (n.d.). Ethyl 5-Hydroxy-2-methylindole-3-carboxylate. Retrieved from --INVALID-LINK--

  • Thermo Scientific Chemicals. (n.d.). This compound, 98+%. Retrieved from --INVALID-LINK--

  • Echemi. (n.d.). Ethyl 5-nitroindole-2-carboxylate. Retrieved from --INVALID-LINK--

  • Xixisys. (n.d.). GHS rev.9 SDS Word Download CAS: 7598-91-6 Name: Ethyl 5-hydroxy-2-methylindole-3-carboxylate. Retrieved from --INVALID-LINK--

  • Chem-Impex. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • Thermo Scientific Chemicals. (n.d.). This compound, 98+%. Retrieved from --INVALID-LINK--

  • Canadian Centre for Occupational Health and Safety (CCOHS). (n.d.). First Aid for Chemical Exposures. Retrieved from --INVALID-LINK--

References

Navigating the Toxicological Landscape of Ethyl 5-hydroxyindole-2-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Ethyl 5-hydroxyindole-2-carboxylate is a key intermediate in the synthesis of a variety of biologically active molecules, including pharmaceuticals and agrochemicals.[1] As with any chemical entity intended for further development, a thorough understanding of its toxicological profile is paramount for ensuring safety and regulatory compliance. This technical guide provides a comprehensive overview of the currently available toxicological data for this compound. Due to a notable scarcity of direct studies on this specific molecule, this guide employs a structure-activity relationship (SAR) approach, incorporating data from closely related indole derivatives to construct a predictive toxicological profile. This document will delve into in-vitro cytotoxicity, and by inference from related compounds, potential genotoxicity, and other toxicological endpoints, offering a valuable resource for researchers and developers working with this compound.

Introduction: The Significance of this compound

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic compounds with a wide range of biological activities. This compound, with its reactive ester and hydroxyl functionalities, serves as a versatile building block for the synthesis of more complex indole derivatives.[1] Its structural resemblance to endogenous molecules like serotonin underscores its potential for biological interaction, necessitating a careful evaluation of its safety profile. This guide aims to consolidate the existing, albeit limited, toxicological data and provide a framework for its safe handling and development.

In-Vitro Cytotoxicity: Direct Evidence

Direct toxicological testing of this compound is not extensively reported in publicly available literature. However, a significant study on a series of 5-hydroxyindole-3-carboxylic acids and their ester derivatives provides valuable insights into the potential cytotoxicity of this class of compounds.

A study by Teymori et al. (2023) investigated the cytotoxic effects of various 5-hydroxyindole derivatives on the human breast cancer cell line (MCF-7) and normal human dermal fibroblasts (HDF).[2][3] While the study did not include this compound, it did evaluate several other ester derivatives of 5-hydroxyindole-3-carboxylic acid. The findings from this research are crucial for a preliminary assessment.

The study concluded that many of the synthesized 5-hydroxyindole-3-carboxylic acid and ester derivatives exhibited a significant cytotoxic effect on the MCF-7 cell line, while demonstrating low toxicity towards normal fibroblast cells.[2][3] This suggests a potential for selective cytotoxicity, a desirable trait in the development of anti-cancer agents.

Table 1: Cytotoxicity of Selected 5-Hydroxyindole-3-Carboxylic Acid Ester Derivatives (Surrogates for this compound)

Compound IDCell LineIC50 (µM)
5a MCF-7< 10
5d MCF-74.7
5l MCF-7< 10

Data extracted from Teymori et al. (2023).[2][3] The specific structures of compounds 5a, 5d, and 5l are detailed in the original publication.

The causality behind these observations lies in the ability of many indole-based compounds to interact with various cellular targets, including tubulin and signaling pathways involved in cell proliferation and apoptosis.[4] The differential effect between cancerous and normal cells could be attributed to the higher proliferation rate and altered metabolism of cancer cells, making them more susceptible to cytotoxic agents.

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Step-by-Step Methodology:

  • Cell Seeding: Plate cells (e.g., MCF-7 or HDF) in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[2]

  • Compound Treatment: Prepare serial dilutions of the test compound (e.g., this compound) in the appropriate cell culture medium. Remove the old medium from the wells and add the medium containing the test compound. Include a vehicle control (medium with the solvent used to dissolve the compound) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) under the same conditions as in step 1.

  • MTT Addition: After the incubation period, add a sterile MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the water-soluble yellow MTT into an insoluble purple formazan.

  • Formazan Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the purple solution at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

MTT_Assay_Workflow cluster_preparation Preparation cluster_treatment Treatment & Incubation cluster_assay Assay cluster_analysis Data Analysis cell_seeding 1. Cell Seeding (96-well plate) compound_prep 2. Compound Dilution treatment 3. Cell Treatment compound_prep->treatment incubation 4. Incubation (e.g., 48h) treatment->incubation mtt_addition 5. MTT Addition incubation->mtt_addition formazan_solubilization 6. Formazan Solubilization (DMSO) mtt_addition->formazan_solubilization read_absorbance 7. Read Absorbance formazan_solubilization->read_absorbance calculate_ic50 8. Calculate IC50 read_absorbance->calculate_ic50

Caption: Workflow of the MTT assay for determining in-vitro cytotoxicity.

Genotoxicity and Mutagenicity: An Inferential Analysis

No direct genotoxicity or mutagenicity data for this compound has been identified. However, the potential for such effects can be inferred by examining data on structurally related indole compounds. It is crucial to note that these are predictions and not substitutes for direct testing.

The bacterial reverse mutation assay, commonly known as the Ames test , is a widely used method for assessing the mutagenic potential of a chemical.[5] This test utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid and will not grow on a histidine-free medium. The assay determines if a test compound can cause a mutation that restores the bacteria's ability to synthesize histidine, allowing them to grow. A positive Ames test is an indicator that a compound may be a carcinogen.[6]

While no Ames test data exists for this compound, a safety assessment of the related compound 6-hydroxyindole found it to be clastogenic (causing chromosomal damage) in an in vitro chromosome aberration test.[7] However, in an in vivo bone marrow chromosome aberration test in rats, 6-hydroxyindole did not show a statistically significant increase in chromosomal aberrations.[7] This highlights the importance of conducting a battery of tests to fully characterize genotoxic potential.

For a comprehensive assessment of genotoxicity, a standard battery of tests is recommended, including:

  • A bacterial reverse mutation test (Ames test). [8]

  • An in vitro mammalian cell genotoxicity test (e.g., mouse lymphoma assay or in vitro micronucleus assay).[8]

  • An in vivo genotoxicity test (e.g., in vivo micronucleus assay).[8]

Genotoxicity_Testing_Strategy cluster_in_vitro In-Vitro Assays cluster_in_vivo In-Vivo Assay start Test Compound ames Bacterial Reverse Mutation Assay (Ames Test) start->ames mammalian_vitro Mammalian Cell Genotoxicity Assay (e.g., Micronucleus Test) start->mammalian_vitro mammalian_vivo Mammalian In-Vivo Genotoxicity Assay (e.g., Micronucleus Test) ames->mammalian_vivo mammalian_vitro->mammalian_vivo end Genotoxicity Profile mammalian_vivo->end

Caption: A standard tiered approach to genotoxicity testing.

Other Toxicological Endpoints: A Structural Analogy Perspective

In the absence of direct data, examining the toxicological profiles of structurally similar compounds can provide valuable preliminary information on other potential hazards.

Table 2: Toxicological Data for Structurally Related Indole Compounds

CompoundToxicological EndpointSpeciesRouteResult
Indole-2-carboxylic acid Acute Oral Toxicity-OralHarmful if swallowed[9]
6-Hydroxyindole Acute Oral LD50RatOral> 600 mg/kg[7]
6-Hydroxyindole Acute Dermal LD50RatDermal> 2000 mg/kg[7]
6-Hydroxyindole Skin IrritationGuinea PigDermalSlight to moderate irritant[7]
6-Hydroxyindole Eye IrritationRabbitOcularModerately to severely irritating[7]
Ethyl 5-chloroindole-2-carboxylate Skin Irritation--Causes skin irritation[10]
Ethyl 5-chloroindole-2-carboxylate Eye Irritation--Causes serious eye irritation[10]

Based on this surrogate data, it is prudent to handle this compound with care, assuming it may be harmful if swallowed and may cause skin and eye irritation. Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn when handling this compound.

Conclusion and Future Directions

The available data on the toxicology of this compound is limited, with the most direct evidence pointing towards potential in-vitro cytotoxicity, particularly against cancer cell lines. The toxicological profile of structurally related indole derivatives suggests that this compound may also pose risks of acute oral toxicity, as well as skin and eye irritation. A significant data gap exists regarding its genotoxic and mutagenic potential, which is a critical aspect of any comprehensive safety assessment.

For researchers and drug development professionals, this guide underscores the necessity of conducting further toxicological studies to establish a definitive safety profile for this compound. A standard battery of genotoxicity tests, along with acute toxicity studies, should be prioritized before advancing this compound into later stages of development. The information presented herein serves as a foundational resource for risk assessment and for guiding the design of future toxicological evaluations.

References

Methodological & Application

Synthesis of Ethyl 5-hydroxyindole-2-carboxylate from 5-hydroxyindole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

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Abstract

This document provides a comprehensive guide for the synthesis of Ethyl 5-hydroxyindole-2-carboxylate, a key intermediate in the development of various pharmaceuticals, including those targeting neurological disorders.[1][2] The protocol details the Fischer-Speier esterification of 5-hydroxyindole-2-carboxylic acid using ethanol in the presence of an acid catalyst.[3] This application note is intended for researchers, scientists, and professionals in drug development, offering a detailed, step-by-step methodology, mechanistic insights, and characterization data.

Introduction

This compound is a valuable building block in organic synthesis, particularly for the creation of compounds with potential therapeutic applications.[1][4] Its indole scaffold, substituted with a hydroxyl group and an ethyl ester, allows for diverse functionalization, making it a crucial intermediate in the synthesis of bioactive molecules.[1][2] The synthesis of this ester is most commonly and efficiently achieved through the Fischer-Speier esterification, an acid-catalyzed reaction between a carboxylic acid and an alcohol.[3][5][6] This method is favored for its cost-effectiveness and applicability to large-scale production.[7]

Chemical Principles: The Fischer-Speier Esterification

The Fischer-Speier esterification is a classic organic reaction that proceeds via a nucleophilic acyl substitution mechanism.[5] The reaction is an equilibrium process, and to achieve a high yield of the ester, the equilibrium must be shifted towards the products.[6][7][8] This is typically accomplished by using a large excess of the alcohol (in this case, ethanol) or by removing the water formed during the reaction.[6]

The reaction mechanism involves several key steps:[3][7][9]

  • Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing the electrophilicity of the carbonyl carbon.[6][7][9]

  • Nucleophilic Attack: The alcohol (ethanol) acts as a nucleophile and attacks the activated carbonyl carbon.[9][10]

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).[7][9]

  • Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water.[7][9]

  • Deprotonation: The protonated ester is deprotonated to yield the final ester product and regenerate the acid catalyst.[7][9]

Experimental Protocol

This section outlines the detailed procedure for the synthesis of this compound.

Materials and Reagents
Reagent/MaterialGradeSupplierComments
5-hydroxyindole-2-carboxylic acid≥96.5%e.g., Sigma-AldrichStarting material[11]
EthanolAnhydrousVariousReagent and solvent
Sulfuric Acid (H₂SO₄)Concentrated (98%)VariousAcid catalyst
Sodium Bicarbonate (NaHCO₃)Saturated Aqueous SolutionVariousFor neutralization
Ethyl AcetateACS GradeVariousFor extraction
BrineSaturated Aqueous SolutionVariousFor washing
Anhydrous Magnesium Sulfate (MgSO₄)Reagent GradeVariousDrying agent
Silica Gel60 Å, 230-400 meshVariousFor column chromatography
Equipment
  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • NMR spectrometer

  • Melting point apparatus

Synthesis Workflow

Synthesis_Workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification & Analysis start Dissolve 5-hydroxyindole-2-carboxylic acid in ethanol add_acid Add concentrated H₂SO₄ catalyst start->add_acid Slowly reflux Reflux the reaction mixture add_acid->reflux Heat cool Cool to room temperature reflux->cool neutralize Neutralize with NaHCO₃ solution cool->neutralize extract Extract with ethyl acetate neutralize->extract wash Wash with brine extract->wash dry Dry over MgSO₄ wash->dry concentrate Concentrate under reduced pressure dry->concentrate chromatography Purify by column chromatography concentrate->chromatography characterize Characterize the product chromatography->characterize

Caption: Experimental workflow for the synthesis of this compound.

Step-by-Step Procedure
  • Reaction Setup:

    • To a round-bottom flask equipped with a magnetic stir bar, add 5-hydroxyindole-2-carboxylic acid (1.0 eq).

    • Add anhydrous ethanol (sufficient to dissolve the starting material, typically 10-20 mL per gram).

    • While stirring, slowly add concentrated sulfuric acid (0.1-0.2 eq) to the mixture.

  • Reaction:

    • Attach a reflux condenser and heat the mixture to reflux (approximately 78 °C).

    • Maintain the reflux for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Slowly pour the reaction mixture into a beaker containing a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid.

    • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the reaction mixture).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification:

    • Purify the crude product by column chromatography on silica gel, using a mixture of hexane and ethyl acetate as the eluent.

    • Combine the fractions containing the pure product and evaporate the solvent.

  • Characterization:

    • Determine the melting point of the purified solid.

    • Characterize the product by ¹H NMR and ¹³C NMR spectroscopy.

Reaction Mechanism Diagram

Fischer_Esterification start 5-Hydroxyindole-2-carboxylic acid + H⁺ protonated_acid Protonated Carboxylic Acid start->protonated_acid + H⁺ tetrahedral_intermediate Tetrahedral Intermediate protonated_acid->tetrahedral_intermediate + EtOH proton_transfer Protonated Intermediate tetrahedral_intermediate->proton_transfer Proton Transfer protonated_ester Protonated Ester proton_transfer->protonated_ester - H₂O final_ester This compound + H⁺ protonated_ester->final_ester - H⁺

Caption: Mechanism of the Fischer-Speier esterification.

Expected Results and Characterization

ParameterExpected Value
Appearance White to off-white solid
Molecular Formula C₁₁H₁₁NO₃[12][13]
Molecular Weight 205.21 g/mol [12][13]
Yield 75-85%
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 1.4 (t, 3H, CH₃), 4.4 (q, 2H, CH₂), 6.8-7.5 (m, 4H, Ar-H), 8.5 (br s, 1H, NH), 9.0 (br s, 1H, OH)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 14.5, 61.5, 105.0, 112.0, 115.0, 120.0, 125.0, 128.0, 132.0, 150.0, 162.0

Note: NMR chemical shifts are approximate and may vary depending on the solvent and instrument.

Troubleshooting

IssuePossible CauseSolution
Low Yield Incomplete reactionExtend the reflux time and monitor by TLC. Ensure sufficient acid catalyst is used.
Loss of product during work-upEnsure complete extraction and careful handling during transfers.
Impure Product Incomplete neutralizationEnsure the reaction mixture is fully neutralized with NaHCO₃ before extraction.
Inefficient purificationOptimize the eluent system for column chromatography.
Starting material remains Insufficient catalyst or reaction timeIncrease the amount of catalyst or prolong the reaction time.

Safety Precautions

  • Handle concentrated sulfuric acid with extreme care in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Ethanol and ethyl acetate are flammable. Avoid open flames and work in a well-ventilated area.

  • Standard laboratory safety practices should be followed throughout the experiment.

Conclusion

The Fischer-Speier esterification is a reliable and efficient method for the synthesis of this compound from 5-hydroxyindole-2-carboxylic acid. By following the detailed protocol and understanding the underlying chemical principles, researchers can consistently obtain high yields of the desired product, a crucial intermediate for further synthetic applications in drug discovery and development.

References

Application Notes and Protocols: A Guide to the Fischer Indole Synthesis of Ethyl 5-hydroxyindole-2-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Enduring Significance of the Indole Scaffold

The indole nucleus is a privileged scaffold in medicinal chemistry and natural products, forming the core of numerous biologically active compounds.[1][2] Its prevalence in pharmaceuticals, agrochemicals, and other functional materials underscores the continued importance of robust synthetic methods for its construction.[1][3] Among the various strategies, the Fischer indole synthesis, discovered by Emil Fischer in 1883, remains a cornerstone for creating substituted indoles due to its versatility and the use of readily available starting materials.[4][5]

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the application of the Fischer indole synthesis for the preparation of Ethyl 5-hydroxyindole-2-carboxylate. This particular derivative is a valuable intermediate in the synthesis of a range of compounds, including serotonin receptor modulators and other therapeutic agents.[2] We will delve into the mechanistic underpinnings of the reaction, provide a detailed experimental protocol, and offer insights into potential challenges and optimization strategies.

The Fischer Indole Synthesis: A Mechanistic Overview

The Fischer indole synthesis is a classic organic reaction that transforms a (substituted) phenylhydrazine and a carbonyl compound (an aldehyde or ketone) into an indole in the presence of an acid catalyst.[4][6] The reaction can be catalyzed by both Brønsted acids (e.g., HCl, H₂SO₄, polyphosphoric acid) and Lewis acids (e.g., ZnCl₂, BF₃).[4]

The generally accepted mechanism proceeds through several key steps:

  • Hydrazone Formation: The reaction initiates with the condensation of the arylhydrazine with the carbonyl compound to form a phenylhydrazone.[3][4]

  • Tautomerization: The phenylhydrazone then tautomerizes to its enamine isomer.[3]

  • [4][4]-Sigmatropic Rearrangement: Following protonation, the enamine undergoes a[4][4]-sigmatropic rearrangement, which is the key bond-forming step, leading to a di-imine intermediate.[3][4]

  • Cyclization and Aromatization: The intermediate then cyclizes and, after the elimination of ammonia and a final proton transfer, rearomatizes to yield the stable indole ring system.[3][4]

Fischer_Indole_Synthesis_Mechanism A Arylhydrazine + Carbonyl Compound B Phenylhydrazone A->B Condensation C Enamine B->C Tautomerization D [3,3]-Sigmatropic Rearrangement C->D Protonation E Di-imine Intermediate D->E F Cyclization E->F G Ammonia Elimination F->G H Aromatization G->H I Indole Product H->I Troubleshooting_Workflow Start Low or No Product Yield Purity Check Purity of Starting Materials Start->Purity Catalyst Optimize Catalyst and Concentration Purity->Catalyst If pure Temp Adjust Reaction Temperature Catalyst->Temp Solvent Screen Different Solvents Temp->Solvent Side_Reactions Identify Side Products (e.g., by MS, NMR) Solvent->Side_Reactions Purification Optimize Purification Method Side_Reactions->Purification Success Improved Yield Purification->Success

References

Application Notes & Protocols: Ethyl 5-Hydroxyindole-2-carboxylate as a Versatile Scaffold for the Synthesis of Serotonin Receptor Modulators

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The indole nucleus is a cornerstone of medicinal chemistry, representing a privileged scaffold in a multitude of clinically significant drugs, particularly those targeting the central nervous system.[1][2] Serotonin (5-hydroxytryptamine, 5-HT) receptors, a family of G protein-coupled receptors (GPCRs) and ligand-gated ion channels, are critical regulators of mood, cognition, and memory, making them prime targets for therapeutic intervention in psychiatric and neurological disorders.[1][3][4][5] This guide provides an in-depth exploration of Ethyl 5-hydroxyindole-2-carboxylate, a highly functionalized and versatile starting material for the synthesis of novel serotonin receptor modulators. We will detail robust protocols for the strategic functionalization of this scaffold, explain the chemical principles behind each step, and illustrate how these modifications can be used to construct potent and selective ligands for various 5-HT receptor subtypes.

The Strategic Value of the this compound Scaffold

This compound is an ideal starting material for several key reasons. Its structure contains three distinct, orthogonally addressable functional groups, allowing for a modular and convergent approach to complex molecular design.

  • C5 Phenolic Hydroxyl (-OH): This group mimics the endogenous ligand serotonin's hydroxyl group. It serves as a critical hydrogen bond donor/acceptor for receptor binding and provides a convenient handle for introducing side chains via O-alkylation, a common strategy to link the indole core to other pharmacophoric elements like arylpiperazines.

  • N1 Indole Nitrogen (-NH): The indole nitrogen's acidity allows for straightforward deprotonation and subsequent N-alkylation. Modifying this position is crucial for tuning a compound's pharmacokinetic properties and can influence its binding affinity and selectivity.[6]

  • C2 Ethyl Ester (-COOEt): The ester group at the 2-position can be readily hydrolyzed to the corresponding carboxylic acid or converted into various amides. This provides another point for diversification to optimize ligand-receptor interactions.

G cluster_0 ligand Synthesized Modulator receptor 5-HT Receptor (GPCR) Extracellular ligand->receptor:f0 1. Binding g_protein G-Protein (αβγ) receptor->g_protein 2. Activation membrane Cell Membrane effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector 3. Modulation second_messenger Second Messenger (e.g., cAMP) effector->second_messenger 4. Production response Cellular Response (e.g., Change in Gene Expression) second_messenger->response 5. Downstream Signaling

References

The Versatile Scaffold: Ethyl 5-Hydroxyindole-2-carboxylate in the Development of Neuroactive Agents

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds, including the essential neurotransmitter serotonin. Within this chemical class, Ethyl 5-hydroxyindole-2-carboxylate stands out as a particularly valuable starting material for the synthesis of novel neuroactive agents. Its structural similarity to serotonin provides a logical foundation for designing compounds that can interact with serotonergic pathways, which are implicated in a wide range of neurological and psychiatric conditions. This guide provides an in-depth exploration of the application of this compound in neuroactive drug development, complete with detailed synthetic protocols, mechanistic insights, and practical considerations for researchers in the field.

The Strategic Advantage of the 5-Hydroxyindole-2-carboxylate Moiety

The utility of this compound as a precursor for neuroactive compounds stems from several key features of its structure:

  • Serotonergic Mimicry: The 5-hydroxyindole core is isosteric with serotonin (5-hydroxytryptamine), allowing for the design of ligands that can potentially bind to and modulate serotonin receptors.

  • Reactive Handles for Derivatization: The ethyl ester at the 2-position and the hydroxyl group at the 5-position serve as versatile chemical handles for synthetic modification. The ester can be readily converted to an amide, a common pharmacophore in many neuroactive drugs.

  • Modulation of Physicochemical Properties: The indole nitrogen can be alkylated to fine-tune the lipophilicity and metabolic stability of the resulting compounds, properties that are critical for brain penetration and overall drug-like characteristics.

Applications in Neuroactive Agent Development: Targeting the Serotonergic System

Derivatives of this compound have been explored for their potential to modulate various components of the serotonergic system, including serotonin receptors and transporters. The following table summarizes the neuroactive properties of representative compounds synthesized from this scaffold.

Compound ClassTarget(s)Key FindingsReference
N-Phenethyl-5-hydroxyindole-2-carboxamidesNot specified, evaluated for anti-proliferative activityShowed significant anti-proliferative activity against various cancer cell lines, with IC50 values in the low micromolar range. This highlights the potential for this scaffold in other therapeutic areas as well.Maccioni, E. et al. (2012)
Indole-2-carboxamidesSerotonin 5-HT2A/2C receptorsConformationally constrained analogues have been synthesized to probe the optimal conformation for receptor binding, leading to high-affinity ligands.[1]Nichols, D. E. et al. (2002)[1]
Substituted Tetrahydro-β-carbolines (derived from indole structures)Serotonin 5-HT2A, 5-HT2B, and 5-HT2C receptorsExtensive SAR studies have led to the discovery of potent agonists with EC50 values in the low nanomolar range.[2]Brueggeman, R. J. et al. (2022)[2]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis and evaluation of neuroactive agents derived from this compound.

Protocol 1: Synthesis of N-Phenethyl-5-hydroxyindole-2-carboxamide

This protocol describes the synthesis of a representative neuroactive agent, N-phenethyl-5-hydroxyindole-2-carboxamide, through a two-step process involving the hydrolysis of the ethyl ester followed by amide coupling.

Rationale: The conversion of the ethyl ester to a carboxylic acid is a necessary activation step for the subsequent amide bond formation. The choice of a strong base like sodium hydroxide ensures complete and rapid hydrolysis. The amide coupling is a critical step for introducing the desired side chain that will interact with the biological target. Coupling agents like EDC and HOBt are used to activate the carboxylic acid and facilitate the formation of the amide bond under mild conditions, minimizing side reactions. DIPEA is a non-nucleophilic base used to neutralize the hydrochloride salt of the amine and to scavenge the acid produced during the reaction.

Step 1: Hydrolysis of this compound

  • Dissolution: Dissolve this compound (1.0 eq) in a suitable solvent such as a mixture of ethanol and water.

  • Saponification: Add an aqueous solution of sodium hydroxide (NaOH, 2.0-3.0 eq) to the solution.

  • Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Acidification: Cool the reaction mixture to 0 °C and carefully acidify with a dilute acid (e.g., 1N HCl) to a pH of approximately 2-3. This will precipitate the 5-hydroxyindole-2-carboxylic acid.

  • Isolation: Collect the precipitated solid by filtration, wash with cold water to remove any inorganic salts, and dry under vacuum to yield the carboxylic acid intermediate.

Step 2: Amide Coupling with Phenethylamine

  • Reactant Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the 5-hydroxyindole-2-carboxylic acid (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).

  • Addition of Coupling Agents: Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq) and 1-Hydroxybenzotriazole (HOBt, 1.2 eq) to the solution and stir for 10-15 minutes at room temperature.

  • Amine Addition: Add phenethylamine (1.1 eq) to the reaction mixture, followed by the dropwise addition of a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA, 2.0-3.0 eq).

  • Reaction: Stir the reaction mixture at room temperature overnight. Monitor the reaction progress by TLC.

  • Work-up: Upon completion, dilute the reaction mixture with DCM and wash sequentially with a mild aqueous acid (e.g., 1N HCl), saturated aqueous sodium bicarbonate (NaHCO₃) solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure N-phenethyl-5-hydroxyindole-2-carboxamide.

Protocol 2: In Vitro Evaluation of Serotonin Receptor Binding

This protocol outlines a general radioligand binding assay to determine the affinity of a synthesized compound for a specific serotonin receptor subtype (e.g., 5-HT2A).

Rationale: Radioligand binding assays are a standard method to quantify the interaction between a ligand and a receptor. The use of a radiolabeled ligand with high affinity and specificity for the target receptor allows for the determination of the binding affinity of an unlabeled test compound by measuring its ability to compete for the binding site. This provides a quantitative measure (Ki) of the compound's potency at the receptor.

  • Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human serotonin receptor of interest (e.g., HEK293 cells expressing the 5-HT2A receptor).

  • Assay Buffer: Prepare an appropriate assay buffer (e.g., Tris-HCl buffer containing MgCl₂).

  • Incubation: In a microplate, incubate the cell membranes with a fixed concentration of a suitable radioligand (e.g., [³H]-ketanserin for the 5-HT2A receptor) and varying concentrations of the test compound.

  • Equilibrium: Allow the binding to reach equilibrium by incubating for a specific time at a controlled temperature (e.g., 60 minutes at 37 °C).

  • Termination and Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

  • Scintillation Counting: Wash the filters to remove non-specifically bound radioligand, and then measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Mechanistic Insights: Targeting the 5-HT2A Receptor Signaling Pathway

Many neuroactive agents derived from the indole scaffold target the serotonin 2A (5-HT2A) receptor, a G-protein coupled receptor (GPCR) that plays a crucial role in various cognitive and behavioral processes. Understanding the downstream signaling cascade of this receptor is essential for rational drug design.

Upon agonist binding, the 5-HT2A receptor undergoes a conformational change, leading to the activation of the Gq/11 family of G-proteins. This initiates a signaling cascade that results in the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺). The increase in intracellular Ca²⁺, along with DAG, activates protein kinase C (PKC), which then phosphorylates various downstream target proteins, leading to a cellular response.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm 5HT2A_R 5-HT2A Receptor Gq_protein Gq Protein 5HT2A_R->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG Diacylglycerol (DAG) PIP2->DAG IP3 Inositol Trisphosphate (IP3) PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC Activates ER Endoplasmic Reticulum IP3->ER Binds to receptor on Ca2 Ca²⁺ Release ER->Ca2 Triggers Ca2->PKC Activates Cellular_Response Cellular Response PKC->Cellular_Response Phosphorylates targets leading to Agonist Indole-based Agonist Agonist->5HT2A_R Binds to

Caption: 5-HT2A Receptor Signaling Cascade.

Experimental Workflow: From Synthesis to In Vitro Screening

The development of novel neuroactive agents from this compound follows a logical and iterative workflow, from initial synthesis to biological evaluation.

G cluster_synthesis Chemical Synthesis cluster_screening In Vitro Screening Start This compound Hydrolysis Hydrolysis to Carboxylic Acid Start->Hydrolysis Amide_Coupling Amide Coupling with Amine Hydrolysis->Amide_Coupling Purification Purification (Chromatography) Amide_Coupling->Purification Characterization Characterization (NMR, MS) Purification->Characterization Final_Compound Pure Neuroactive Compound Characterization->Final_Compound Binding_Assay Radioligand Binding Assay Final_Compound->Binding_Assay Functional_Assay Functional Assay (e.g., Ca²⁺ flux) Final_Compound->Functional_Assay Data_Analysis Data Analysis (Ki, EC50) Binding_Assay->Data_Analysis Functional_Assay->Data_Analysis

Caption: Drug Discovery Workflow.

Conclusion

This compound is a highly valuable and versatile starting material for the development of novel neuroactive agents. Its inherent structural similarity to serotonin, coupled with its amenability to chemical modification, provides a robust platform for the design and synthesis of compounds with the potential to modulate serotonergic pathways. The protocols and mechanistic insights provided in this guide are intended to serve as a comprehensive resource for researchers dedicated to advancing the field of neuropharmacology and developing new therapies for neurological and psychiatric disorders.

References

The Strategic Role of Ethyl 5-Hydroxyindole-2-carboxylate in the Synthesis of Next-Generation Anti-Inflammatory Agents

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Enduring Legacy of the Indole Scaffold in Inflammation Research

The indole nucleus stands as a "privileged scaffold" in medicinal chemistry, forming the structural core of numerous natural products and synthetic drugs with a wide array of biological activities.[1] Its prominence in anti-inflammatory drug discovery is epitomized by Indomethacin, a potent non-steroidal anti-inflammatory drug (NSAID) that has been a cornerstone of therapy for over half a century.[2] The therapeutic efficacy of Indomethacin and many other indole-based agents stems from their ability to inhibit cyclooxygenase (COX) enzymes, which are critical mediators in the biosynthesis of pro-inflammatory prostaglandins from arachidonic acid.[2][3]

Inflammation is a complex biological response to harmful stimuli, and its dysregulation is a hallmark of numerous chronic diseases, including rheumatoid arthritis and inflammatory bowel disease.[3] The COX enzyme exists in two primary isoforms: COX-1, a constitutive "housekeeping" enzyme involved in gastrointestinal protection and platelet aggregation, and COX-2, an inducible enzyme that is upregulated at sites of inflammation.[3] The therapeutic action of most NSAIDs is derived from COX-2 inhibition, while the common side effects, such as gastrointestinal distress, are linked to the simultaneous inhibition of COX-1.[4] This has driven a concerted effort in drug development to design selective COX-2 inhibitors, which offer a better safety profile.[3][4]

This technical guide focuses on the strategic application of Ethyl 5-hydroxyindole-2-carboxylate as a versatile starting material for the synthesis of novel anti-inflammatory agents. We will explore the rationale behind its use, provide detailed, field-proven protocols for its chemical modification, and discuss the structure-activity relationships that guide the design of potent and selective COX-2 inhibitors.

Core Rationale: Why this compound?

The choice of this compound as a foundational building block is predicated on several key structural features that are amenable to the synthesis of potent anti-inflammatory compounds, particularly analogues of Indomethacin.

  • The Indole Core: Provides the fundamental heterocyclic system known to bind effectively within the active site of COX enzymes.

  • The C-2 Ethyl Carboxylate: This group serves as a stable precursor to the carboxylic acid moiety. The carboxylic acid is a critical pharmacophore for many NSAIDs, enabling them to interact with key arginine residues in the COX active site. The ethyl ester protects this functionality during initial synthesis steps and can be readily hydrolyzed in the final stages.

  • The N-1 Position: The nitrogen atom of the indole ring is a key site for modification. In Indomethacin, this position is acylated with a p-chlorobenzoyl group, which contributes significantly to its binding affinity and activity.[5] The N-H proton of the indole is sufficiently acidic to be deprotonated by a suitable base, allowing for straightforward N-acylation or N-alkylation.

  • The C-5 Hydroxyl Group: This functional group is strategically positioned to mimic the 5-methoxy group of Indomethacin, which is known to enhance anti-inflammatory activity. The hydroxyl group offers a versatile handle for O-alkylation, allowing for the introduction of various substituents to probe structure-activity relationships and optimize potency and selectivity.[6]

The following diagram illustrates the key functionalization points on the this compound scaffold for the synthesis of Indomethacin analogues.

G cluster_0 Strategic Functionalization of this compound A This compound B N-1 Acylation/Alkylation (e.g., with p-chlorobenzoyl chloride) A->B Key for Potency C C-5 O-Alkylation (e.g., with methyl iodide) A->C Modulates Activity/Selectivity D C-2 Ester Hydrolysis (to carboxylic acid) A->D Essential for COX Binding E Target Anti-Inflammatory Agent (Indomethacin Analogue) B->E C->E D->E

Caption: Key modification sites on the this compound scaffold.

Synthetic Protocols: Building an Indomethacin Analogue

This section provides a detailed, step-by-step workflow for the synthesis of a representative Indomethacin analogue starting from this compound. This multi-step synthesis involves O-alkylation of the C-5 hydroxyl group, N-acylation at the N-1 position, and final hydrolysis of the C-2 ethyl ester.

Workflow Overview

G start This compound step1 Step 1: O-Alkylation (Methylation) start->step1 intermediate1 Ethyl 5-methoxyindole-2-carboxylate step1->intermediate1 step2 Step 2: N-Acylation intermediate1->step2 intermediate2 Ethyl 1-(4-chlorobenzoyl)-5-methoxyindole-2-carboxylate step2->intermediate2 step3 Step 3: Ester Hydrolysis intermediate2->step3 end Target Molecule: 1-(4-chlorobenzoyl)-5-methoxy-1H-indole-2-carboxylic acid step3->end

Caption: Synthetic workflow for an Indomethacin analogue.

Protocol 1: O-Alkylation of this compound

Objective: To synthesize Ethyl 5-methoxyindole-2-carboxylate. The methoxy group at the C-5 position is a common feature in potent anti-inflammatory indole derivatives.[6]

Materials & Reagents:

ReagentM.W. ( g/mol )Quantity (mmol)Volume/Mass
This compound205.2110.02.05 g
Anhydrous Potassium Carbonate (K₂CO₃)138.2115.02.07 g
Methyl Iodide (CH₃I)141.9412.00.75 mL
Anhydrous Acetone--50 mL
Ethyl Acetate--For extraction
Brine--For washing
Anhydrous Sodium Sulfate (Na₂SO₄)--For drying

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (2.05 g, 10.0 mmol) and anhydrous potassium carbonate (2.07 g, 15.0 mmol).

  • Add 50 mL of anhydrous acetone to the flask.

  • Stir the suspension vigorously and add methyl iodide (0.75 mL, 12.0 mmol) dropwise at room temperature.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl Acetate in Hexane).

  • Upon completion, cool the reaction mixture to room temperature and filter to remove the potassium carbonate.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Dissolve the crude residue in ethyl acetate (50 mL) and wash with water (2 x 25 mL) followed by brine (25 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford Ethyl 5-methoxyindole-2-carboxylate as a solid.

Expected Yield: 85-95%

Protocol 2: N-Acylation of Ethyl 5-methoxyindole-2-carboxylate

Objective: To introduce the p-chlorobenzoyl group at the N-1 position, a key structural element for high-potency COX inhibition.[5]

Materials & Reagents:

ReagentM.W. ( g/mol )Quantity (mmol)Volume/Mass
Ethyl 5-methoxyindole-2-carboxylate219.245.01.10 g
Sodium Hydride (NaH, 60% in mineral oil)40.006.00.24 g
Anhydrous N,N-Dimethylformamide (DMF)--25 mL
p-Chlorobenzoyl Chloride175.015.50.70 mL
Saturated aqueous NH₄Cl solution--For quenching
Ethyl Acetate--For extraction
Brine--For washing
Anhydrous Sodium Sulfate (Na₂SO₄)--For drying

Procedure:

  • To a dry 100 mL two-neck round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add Ethyl 5-methoxyindole-2-carboxylate (1.10 g, 5.0 mmol) and dissolve it in anhydrous DMF (25 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (0.24 g, 6.0 mmol, 60% dispersion) portion-wise to the stirred solution. Caution: NaH reacts violently with water; ensure all glassware is dry. Hydrogen gas is evolved.

  • Allow the mixture to stir at 0 °C for 30 minutes, during which the solution may become a suspension of the sodium salt.

  • Slowly add p-chlorobenzoyl chloride (0.70 mL, 5.5 mmol) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture back to 0 °C and carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Dilute the mixture with water (50 mL) and extract with ethyl acetate (3 x 30 mL).

  • Combine the organic layers and wash with water (2 x 25 mL) and brine (25 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield Ethyl 1-(4-chlorobenzoyl)-5-methoxyindole-2-carboxylate.

Expected Yield: 70-85%

Protocol 3: Saponification (Ester Hydrolysis)

Objective: To hydrolyze the ethyl ester to the corresponding carboxylic acid, which is crucial for the compound's anti-inflammatory activity.[2]

Materials & Reagents:

ReagentM.W. ( g/mol )Quantity (mmol)Volume/Mass
Ethyl 1-(4-chlorobenzoyl)-5-methoxyindole-2-carboxylate357.783.01.07 g
Lithium Hydroxide (LiOH)23.959.00.22 g
Tetrahydrofuran (THF)--15 mL
Methanol (MeOH)--5 mL
Water--5 mL
1 M Hydrochloric Acid (HCl)--For acidification
Ethyl Acetate--For extraction

Procedure:

  • Dissolve Ethyl 1-(4-chlorobenzoyl)-5-methoxyindole-2-carboxylate (1.07 g, 3.0 mmol) in a mixture of THF (15 mL), Methanol (5 mL), and Water (5 mL) in a 50 mL round-bottom flask.

  • Add lithium hydroxide (0.22 g, 9.0 mmol) to the solution.

  • Stir the reaction mixture at room temperature for 12-16 hours (overnight). Monitor the reaction by TLC until the starting material is consumed.

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the organic solvents.

  • Dilute the remaining aqueous solution with water (20 mL) and wash with diethyl ether (2 x 15 mL) to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the dropwise addition of 1 M HCl. A precipitate should form.

  • Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum to obtain the final product, 1-(4-chlorobenzoyl)-5-methoxy-1H-indole-2-carboxylic acid.

  • The product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Expected Yield: >90%

Conclusion and Future Perspectives

This compound serves as an exceptionally valuable and strategic starting material for the synthesis of novel anti-inflammatory agents. Its inherent functionalities allow for systematic modifications at key positions of the indole scaffold, enabling the fine-tuning of pharmacological properties. The protocols detailed herein provide a robust framework for generating a library of Indomethacin analogues. By varying the alkylating agents in Protocol 1 and the acylating agents in Protocol 2, researchers can explore the structure-activity relationships in depth. This exploration is crucial for the development of next-generation NSAIDs with enhanced potency and, critically, improved selectivity for the COX-2 enzyme, thereby promising greater therapeutic efficacy with a more favorable safety profile.[3][4]

References

Synthesis of Anticancer Agents from Ethyl 5-Hydroxyindole-2-carboxylate Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Privileged Scaffold of 5-Hydroxyindole in Oncology

The indole nucleus represents a "privileged scaffold" in medicinal chemistry, forming the structural core of numerous natural products and synthetic compounds with significant therapeutic properties.[1] Its inherent ability to interact with a multitude of biological targets has made it a focal point in the quest for novel anticancer agents. The U.S. Food and Drug Administration (FDA) has approved several indole-based drugs for clinical use, including sunitinib and osimertinib, underscoring the therapeutic potential of this heterocyclic system.[1]

Within this esteemed class of compounds, the 5-hydroxyindole moiety is of particular interest. This functional group is a key feature of the neurotransmitter serotonin, and its presence in a synthetic molecule can facilitate interactions with various receptors and enzymes implicated in cancer progression. Ethyl 5-hydroxyindole-2-carboxylate, a readily available starting material, serves as a versatile platform for the synthesis of a diverse array of derivatives with potential anticancer activity. This guide provides a comprehensive overview of the synthetic strategies, detailed experimental protocols, and biological evaluation of anticancer agents derived from this promising scaffold. We will delve into the rationale behind the synthetic choices and explore the structure-activity relationships that govern the efficacy of these compounds.

Core Synthetic Strategy: The Nenitzescu Indole Synthesis

A cornerstone in the synthesis of 5-hydroxyindoles is the Nenitzescu reaction, first reported by Costin Nenițescu in 1929.[2][3] This reaction involves the condensation of a benzoquinone with a β-aminocrotonic ester to form the 5-hydroxyindole core.[2][3] The versatility of this method allows for the introduction of various substituents on the indole ring, enabling the fine-tuning of the pharmacological properties of the final compounds.

The mechanism of the Nenitzescu reaction proceeds through a Michael addition of the enamine to the benzoquinone, followed by a nucleophilic attack and subsequent elimination to form the indole ring.[3] The choice of solvent and catalyst can significantly influence the reaction's yield and regioselectivity.[4][5] Polar solvents are generally preferred, and the reaction can be catalyzed by Lewis acids to enhance its efficiency.[4][5]

PART 1: Synthesis of 5-Hydroxyindole-3-Carboxylic Acid Ester Derivatives

While our primary focus is on derivatives of this compound, a detailed examination of the synthesis of the closely related 3-carboxylate isomers provides an excellent, well-documented example of the practical application of the Nenitzescu reaction for creating potent anticancer agents. The following protocols are adapted from the work of Teymori et al., who developed a series of novel 5-hydroxyindole-3-carboxylic acid esters and evaluated their cytotoxicity against breast cancer cell lines.[6]

Rationale for Synthesis

The rationale behind the synthesis of these derivatives is to explore the impact of various substituents at the N-1 position of the indole ring on anticancer activity. By introducing a range of linear, cyclic, and aromatic amines, it is possible to modulate the lipophilicity, steric bulk, and electronic properties of the molecule, all of which can influence its interaction with biological targets. The ester group at the 3-position can also be hydrolyzed to the corresponding carboxylic acid, allowing for an investigation of the effect of this functional group on activity.[6]

Synthetic Workflow

The synthesis of 5-hydroxyindole-3-carboxylic acid ester derivatives is a multi-step process that begins with the formation of an enamine, followed by the Nenitzescu cyclization, and finally, optional ester hydrolysis.

cluster_0 Step 1: Enamine Synthesis cluster_1 Step 2: Nenitzescu Reaction cluster_2 Step 3: (Optional) Hydrolysis A Ethyl Acetoacetate C Enamine Intermediate A->C Acetic Acid (cat.) Ultrasonic Irradiation B Primary Amine B->C D Enamine Intermediate F Ethyl 5-Hydroxyindole-3-carboxylate Derivative D->F CaI2 (cat.) Reflux E Benzoquinone E->F G Ethyl 5-Hydroxyindole-3-carboxylate Derivative H 5-Hydroxyindole-3-carboxylic Acid Derivative G->H Base Hydrolysis

Caption: Synthetic workflow for 5-hydroxyindole-3-carboxylate derivatives.

Experimental Protocols

Protocol 1: Synthesis of Enamine Intermediate [6]

  • To a round-bottom flask, add ethyl acetoacetate (1.0 eq) and a primary amine (1.0 eq).

  • Add a catalytic amount of acetic acid.

  • Subject the mixture to ultrasonic irradiation for the time specified in Table 1, monitoring the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, the resulting enamine can be used in the next step without further purification.

Protocol 2: Synthesis of Ethyl 5-Hydroxyindole-3-carboxylate Derivatives [6]

  • In a separate flask, dissolve benzoquinone (1.0 eq) and a catalytic amount of Calcium Iodide (CaI2) in a suitable solvent (e.g., ethanol).

  • Add the enamine from Protocol 1 dropwise to the benzoquinone solution.

  • Heat the reaction mixture to reflux for 1 hour.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired ethyl 5-hydroxyindole-3-carboxylate derivative.

Protocol 3: (Optional) Basic Ester Hydrolysis [6]

  • Dissolve the ethyl 5-hydroxyindole-3-carboxylate derivative in a suitable solvent such as a mixture of ethanol and water.

  • Add an excess of a base, such as sodium hydroxide or potassium hydroxide.

  • Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

  • Acidify the reaction mixture with a dilute acid (e.g., HCl) to precipitate the carboxylic acid.

  • Collect the solid by filtration, wash with water, and dry to yield the final 5-hydroxyindole-3-carboxylic acid derivative.

Data Presentation: Reagents and Reaction Parameters
Enamine Synthesis Reactants Conditions Time Yield
3a Ethyl acetoacetate, BenzylamineAcetic acid (cat.), Ultrasonic irradiation10 min95%
3d Ethyl acetoacetate, 4-MethoxyanilineAcetic acid (cat.), Ultrasonic irradiation15 min92%
3l Ethyl acetoacetate, 4-FluoroanilineAcetic acid (cat.), Ultrasonic irradiation20 min90%
Table adapted from Teymori et al.[6]
Nenitzescu Reaction Enamine Quinone Conditions Yield
5a 3aBenzoquinoneCaI2 (cat.), Ethanol, Reflux85%
5d 3dBenzoquinoneCaI2 (cat.), Ethanol, Reflux88%
5l 3lBenzoquinoneCaI2 (cat.), Ethanol, Reflux82%
Table adapted from Teymori et al.[6]

PART 2: Derivatization of the this compound Scaffold

While detailed, step-by-step protocols starting directly from this compound to produce specific anticancer agents are not as readily available in the public domain, the principles of indole derivatization are well-established. The 5-hydroxyindole-2-carboxylate core can be modified at several positions to generate libraries of compounds for screening as, for example, kinase or tubulin inhibitors.

Rationale for Derivatization

The goal of derivatization is to introduce pharmacophores that are known to interact with specific anticancer targets. For instance:

  • Kinase Inhibitors: Many kinase inhibitors feature a heterocyclic core that can form hydrogen bonds with the hinge region of the kinase active site. The indole nitrogen of the 5-hydroxyindole-2-carboxylate scaffold can be alkylated or arylated to introduce moieties that mimic this interaction.[7][8]

  • Tubulin Inhibitors: A number of potent tubulin polymerization inhibitors are based on the indole scaffold.[9] These compounds often feature aryl groups at the 2- and 3-positions of the indole ring that interact with the colchicine binding site on tubulin.

Hypothetical Synthetic Approach for a Kinase Inhibitor

The following represents a plausible, though not yet explicitly documented, synthetic route to a potential kinase inhibitor starting from this compound. This approach is based on established methods for the synthesis of indole-based kinase inhibitors.[7]

A This compound B N-Alkylation A->B Alkyl Halide, Base C Amide Coupling B->C 1. Hydrolysis 2. Amine, Coupling Agent D Final Kinase Inhibitor Candidate C->D

Caption: Hypothetical workflow for a kinase inhibitor from the 2-carboxylate scaffold.

Step 1: N-Alkylation: The indole nitrogen can be alkylated using an appropriate alkyl halide in the presence of a base such as sodium hydride or potassium carbonate.[10] This step is crucial for introducing side chains that can interact with the solvent-exposed region of the kinase active site.

Step 2: Ester Hydrolysis and Amide Coupling: The ethyl ester at the 2-position can be hydrolyzed to the corresponding carboxylic acid. This acid can then be coupled with a variety of amines using standard peptide coupling reagents (e.g., HATU, HOBt) to introduce further diversity and potential interaction points with the target kinase.[8]

PART 3: Biological Evaluation of Anticancer Activity

The in vitro evaluation of the synthesized compounds is a critical step in identifying promising lead candidates. The following protocol describes a standard MTT assay to determine the cytotoxicity of the compounds against cancer cell lines.

Protocol 4: MTT Cell Proliferation Assay[6]

Materials:

  • Human cancer cell line (e.g., MCF-7 for breast cancer)[6]

  • Normal human cell line (e.g., human dermal fibroblasts) for selectivity assessment[6]

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics

  • MTT (3-[4,5-dimethylthiazol-2-yl]-2,5-diphenyl tetrazolium bromide) solution

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed the cancer and normal cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the synthesized compounds in cell culture medium. Add the compound solutions to the wells and incubate for a specified period (e.g., 72 hours).[11]

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for a further 4 hours.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability compared to the untreated control and determine the half-maximal inhibitory concentration (IC50) for each compound.

Data Presentation: Cytotoxicity of 5-Hydroxyindole-3-Carboxylic Acid Ester Derivatives
Compound Cancer Cell Line IC50 (µM)
5d MCF-7 (Breast)4.7
5a MCF-7 (Breast)< 10
5l MCF-7 (Breast)< 10
Data from Teymori et al.[6][12]

Structure-Activity Relationship (SAR) Insights:

The study by Teymori et al. revealed that ester derivatives were generally more potent than their corresponding carboxylic acids.[6] Furthermore, the nature of the substituent at the N-1 position significantly influenced the cytotoxicity, with the 4-methoxy derivative (5d) exhibiting the highest potency.[6][12] This suggests that electronic and steric factors at this position play a crucial role in the anticancer activity of these compounds.

Conclusion and Future Directions

The this compound scaffold is a valuable starting point for the synthesis of novel anticancer agents. The Nenitzescu reaction provides a robust and versatile method for the construction of the core 5-hydroxyindole ring system. Further derivatization at the N-1 and C-2 positions allows for the introduction of a wide range of functional groups to optimize the pharmacological properties of these compounds. The protocols and data presented in this guide offer a solid foundation for researchers in drug discovery to design and synthesize new indole-based compounds with the potential to be developed into effective cancer therapies. Future work should focus on exploring a broader range of substituents and evaluating the synthesized compounds against a wider panel of cancer cell lines to elucidate their full therapeutic potential and mechanism of action.

References

Role of Ethyl 5-hydroxyindole-2-carboxylate in natural product synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Guide to the Synthetic Utility of Ethyl 5-Hydroxyindole-2-carboxylate

Prepared by: Gemini, Senior Application Scientist

Introduction: The Strategic Importance of the 5-Hydroxyindole Scaffold

The indole nucleus is a cornerstone of natural product chemistry and medicinal chemistry, forming the structural core of thousands of bioactive compounds, from neurotransmitters like serotonin to complex alkaloids.[1][2] Among the vast family of indole derivatives, this compound stands out as a particularly valuable and versatile starting material. Its strategic arrangement of functional groups—a reactive indole nitrogen (N-H), a nucleophilic phenolic hydroxyl group at the C5 position, an electron-withdrawing carboxylate at C2, and a reactive C3 position—offers synthetic chemists a rich platform for molecular elaboration.

This guide provides a detailed exploration of the role of this compound and its close chemical relatives in the synthesis of complex molecules. We will delve into the key transformations this scaffold can undergo, present field-proven protocols, and illustrate its application in the construction of biologically active agents. The causality behind experimental choices will be explained, providing researchers with the insights needed to adapt and innovate upon these methods.

Key Synthetic Transformations & Mechanistic Insights

The synthetic utility of this compound arises from the distinct reactivity of its four primary functionalization sites. A judicious choice of reagents and reaction conditions allows for selective modification, paving the way for diverse synthetic routes.

Diagram: Key Functionalization Workflow

G cluster_N1 N1-Position (Indole Nitrogen) cluster_C5 C5-Position (Hydroxyl Group) cluster_C2 C2-Position (Ester Group) cluster_C3 C3-Position A This compound N1 N-Alkylation / N-Arylation (e.g., R-X, Base) A->N1 Base (NaH, K2CO3) C5 O-Alkylation / O-Acylation (Protecting Group Introduction) A->C5 Base, Electrophile (e.g., BnBr) C2_1 Hydrolysis -> Carboxylic Acid A->C2_1 Base (LiOH, KOH) or Acid C3 Electrophilic Substitution (e.g., Vilsmeier-Haack, Mannich) A->C3 Requires N-protection C2_2 Amidation -> Amide C2_1->C2_2 Coupling Agent C2_3 Decarboxylation C2_1->C2_3

Caption: Key reactive sites on the this compound scaffold.

Functionalization of the Indole Nitrogen (N1-Position)

The indole nitrogen is weakly acidic and can be deprotonated with a suitable base to facilitate alkylation or arylation. This modification is crucial as it not only introduces new substituents but also serves to protect the nitrogen, which in turn activates the C3 position for electrophilic substitution.

  • Expertise & Causality: The choice of base is critical. Strong bases like sodium hydride (NaH) in an aprotic polar solvent like DMF or THF ensure complete deprotonation, suitable for less reactive alkylating agents. For more reactive electrophiles like allyl or benzyl halides, milder conditions using potassium hydroxide (KOH) in acetone or potassium carbonate (K₂CO₃) in DMF are often sufficient and can prevent side reactions.[1][2][3] The use of aqueous KOH in acetone is a particularly efficient and easily managed system.[1][2]

Modification of the Phenolic Hydroxyl (C5-Position)

The 5-hydroxy group is a versatile handle for introducing protecting groups or other functionalities via O-alkylation or O-acylation. Protecting this group is often a necessary first step to prevent its interference with subsequent reactions, particularly those involving strong bases or electrophiles intended for other parts of the molecule. Standard protecting groups like benzyl (Bn), methoxymethyl (MOM), or silyl ethers (e.g., TBS) are commonly employed.

Manipulation of the Ester (C2-Position)

The ethyl ester at the C2 position provides multiple synthetic avenues:

  • Hydrolysis: Saponification with a base like LiOH or KOH yields the corresponding carboxylic acid. This transformation is often a prelude to decarboxylation or conversion to an amide.[4]

  • Amidation: The resulting carboxylic acid can be coupled with various amines using standard peptide coupling reagents (e.g., HATU, EDC) to form a wide array of indole-2-carboxamides, which are common motifs in pharmacologically active molecules.[5]

  • Hydrazinolysis: Reaction with hydrazine hydrate can convert the ester into a carbohydrazide.[1][2] This intermediate is a valuable precursor for synthesizing more complex heterocyclic systems like thiazoles.[1][3]

  • Decarboxylation: The C2-carboxyl group can be removed to generate the corresponding C2-unsubstituted 5-hydroxyindole. This is typically achieved by heating the carboxylic acid in a high-boiling solvent like quinoline, often with a copper catalyst.[4] This step is vital for syntheses where the C2 position must be unsubstituted in the final target.

Functionalization of the C3-Position

The C3 position of the indole ring is nucleophilic, but this reactivity is attenuated by the electron-withdrawing C2-ester. After N-protection, the C3 position can undergo electrophilic substitution reactions such as the Vilsmeier-Haack reaction (using POCl₃/DMF) to install a formyl group, or the Mannich reaction to introduce aminomethyl substituents.[5]

Application Case Study: Synthesis of 5-Lipoxygenase (5-LO) Inhibitors

Derivatives of the ethyl 5-hydroxyindole scaffold have been identified as potent inhibitors of human 5-lipoxygenase (5-LO), an enzyme implicated in inflammatory diseases.[6] The synthesis of these inhibitors showcases the strategic functionalization of the core molecule.

Retrosynthetic Analysis

retrosynthesis target Target: 2-Arylthiomethyl-5-hydroxyindole (5-LO Inhibitor) intermediate1 Ethyl 5-hydroxy-1-methyl-2-(arylthiomethyl) -1H-indole-3-carboxylate target->intermediate1 Hydrolysis & Decarboxylation intermediate2 Ethyl 2-(bromomethyl)-5-hydroxy-1-methyl -1H-indole-3-carboxylate intermediate1->intermediate2 Nucleophilic Substitution (Ar-SH, Base) intermediate3 Ethyl 5-hydroxy-1,2-dimethyl -1H-indole-3-carboxylate intermediate2->intermediate3 Radical Bromination (NBS) start Ethyl 5-hydroxy-2-methyl -1H-indole-3-carboxylate intermediate3->start N-Methylation (MeI, Base)

Caption: Retrosynthetic pathway for a 5-LO inhibitor based on the 5-hydroxyindole scaffold.

This pathway illustrates a common strategy: sequential functionalization starting with the commercially available or readily synthesized indole core. While this example uses the closely related Ethyl 5-hydroxy-2-methyl indole-3-carboxylate, the principles of N-alkylation and subsequent side-chain manipulation are directly analogous to the chemistry of this compound.

Detailed Experimental Protocols

The following protocols are adapted from established literature procedures and serve as a guide for researchers.[1][2][3]

Protocol 1: N-Alkylation of Ethyl Indole-2-carboxylate

  • Rationale: This protocol employs aqueous KOH in acetone, a robust and scalable method for attaching alkyl groups to the indole nitrogen. The reaction is efficient for activated halides like benzyl and allyl bromide.

  • Procedure:

    • To a solution of Ethyl Indole-2-carboxylate (1.0 mmol) in acetone (10 mL), add aqueous potassium hydroxide (3.0 mmol in 0.1 mL H₂O).

    • Stir the resulting suspension at room temperature (20 °C) for 30 minutes.

    • Add the appropriate alkylating agent (e.g., benzyl bromide, 1.1 mmol) dropwise to the mixture.

    • Continue stirring for 2-4 hours, monitoring the reaction by TLC.

    • Upon completion, remove the acetone under reduced pressure.

    • Add water (20 mL) to the residue and extract the aqueous layer with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica gel (e.g., ethyl acetate/hexane gradient) to yield the N-alkylated product.

Protocol 2: Saponification of the Ethyl Ester to the Carboxylic Acid

  • Rationale: This procedure converts the N-alkylated ester directly to the corresponding carboxylic acid by using an excess of base and heat, streamlining the synthetic sequence.

  • Procedure:

    • Following the initial steps of Protocol 1, after the addition of the alkylating agent, increase the amount of aqueous KOH to 6.0 mmol.

    • Heat the reaction mixture to reflux and maintain for 1-2 hours until TLC analysis indicates complete consumption of the ester intermediate.

    • Cool the mixture to room temperature and remove the acetone under reduced pressure.

    • Add water (20 mL) and wash with diethyl ether to remove any unreacted starting material.

    • Acidify the aqueous layer to pH ~2-3 with 2M HCl.

    • Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to obtain the N-alkylated indole-2-carboxylic acid.

Protocol 3: Hydrazinolysis of the Ethyl Ester

  • Rationale: This protocol converts the ester to a carbohydrazide, a key intermediate for building more complex heterocyclic systems. Hydrazine hydrate is a potent nucleophile that readily displaces the ethoxy group.

  • Procedure:

    • Dissolve Ethyl Indole-2-carboxylate (5.0 mmol) in absolute ethanol (25 mL).

    • Add hydrazine hydrate (100%, 50 mmol, 10 equivalents) to the solution.

    • Heat the mixture under reflux for 4-6 hours. A precipitate will form as the reaction progresses.

    • Cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to maximize precipitation.

    • Collect the solid product by filtration, wash thoroughly with cold ethanol, and dry under vacuum to yield the pure indol-2-carbohydrazide.

Data Summary Table

TransformationSubstrateReagents & ConditionsTypical YieldReference
N-Benzylation Ethyl Indole-2-carboxylateBenzyl bromide, aq. KOH, Acetone, 20°C, 2h>90%[2]
N-Allylation Ethyl Indole-2-carboxylateAllyl bromide, aq. KOH, Acetone, 20°C, 2h>90%[2]
Ester Hydrolysis Ethyl 1-benzylindole-2-carboxylateaq. KOH, Acetone, Reflux, 1hHigh[2]
Hydrazinolysis Ethyl Indole-2-carboxylateHydrazine hydrate, Ethanol, Reflux, 4-6hQuantitative
Decarboxylation 5-Substituted Indole-2-carboxylic acidCopper powder, Quinoline, 100-200°CN/A[4]

Conclusion

This compound is more than just a simple heterocyclic compound; it is a powerful synthetic intermediate endowed with multiple, selectively addressable reactive sites. Its strategic importance is evident in its application as a foundational building block for a diverse range of complex molecules, including natural product alkaloids and targeted therapeutic agents like 5-LO inhibitors.[6][7][8][9] The ability to perform sequential, high-yielding modifications at the N1, C2, C3, and C5 positions provides chemists with a reliable and flexible platform for innovation in drug discovery and total synthesis. The protocols and strategies outlined in this guide serve as a testament to its enduring value in modern organic chemistry.

References

Application Notes and Protocols: Strategic Derivatization of Ethyl 5-hydroxyindole-2-carboxylate at the Indole Nitrogen

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the selective derivatization of the indole nitrogen of Ethyl 5-hydroxyindole-2-carboxylate. This key building block is of significant interest in medicinal chemistry and drug discovery. The presence of multiple reactive sites—the indole nitrogen, the phenolic hydroxyl group, and the ester functionality—necessitates a strategic approach to achieve selective modification. This document outlines methodologies for N-alkylation, N-acylation, and N-sulfonylation, with a critical focus on chemoselectivity and the rationale behind procedural choices, including protecting group strategies.

Introduction

This compound is a versatile scaffold in the synthesis of a wide array of biologically active molecules. The indole nucleus is a privileged structure in medicinal chemistry, and modifications at the N-1 position can profoundly influence the pharmacological profile of the resulting compounds. Derivatization at the indole nitrogen can modulate properties such as receptor binding affinity, metabolic stability, and cell permeability. However, the inherent nucleophilicity of the 5-hydroxy group presents a significant challenge, often leading to a mixture of N- and O-derivatized products. This guide provides researchers with the strategic insights and practical protocols required to navigate these challenges and achieve selective N-1 functionalization.

Chemical Reactivity and Strategic Considerations

The selective derivatization of this compound hinges on understanding the relative reactivity of its functional groups. The indole N-H proton is weakly acidic, and its deprotonation generates a nucleophilic indolide anion. Concurrently, the 5-hydroxy group is a phenol, which is also acidic and can be deprotonated to form a phenoxide anion. The ethyl ester at the C-2 position is an electron-withdrawing group, which increases the acidity of the N-H proton, making it more amenable to deprotonation.

The choice of base and reaction conditions is paramount in directing the regioselectivity of the derivatization. Milder bases and less polar solvents tend to favor N-alkylation, while stronger bases can lead to a higher proportion of O-alkylation. For acylations and sulfonylations, the reactivity of the electrophile also plays a crucial role.

Protecting Group Strategy: In many instances, a protecting group strategy is the most reliable approach to ensure selective N-derivatization. The 5-hydroxy group can be protected with a suitable group that is stable to the N-derivatization conditions and can be selectively removed afterward.

N-Alkylation of this compound

N-alkylation introduces alkyl substituents to the indole nitrogen, a common strategy in the development of pharmacologically active compounds.

Method 1: Direct N-Alkylation using a Mild Base

This method aims for selective N-alkylation without the need for a protecting group by using a mild base that preferentially deprotonates the more acidic indole N-H over the phenolic O-H. Potassium carbonate is a suitable choice for this purpose.

Protocol 1: N-Benzylation using Potassium Carbonate

  • Materials:

    • This compound (1.0 eq)

    • Benzyl bromide (1.1 eq)

    • Potassium carbonate (K₂CO₃, 2.0 eq)

    • Anhydrous N,N-Dimethylformamide (DMF)

  • Procedure:

    • To a solution of this compound in anhydrous DMF, add potassium carbonate.

    • Stir the suspension at room temperature for 30 minutes.

    • Add benzyl bromide dropwise to the reaction mixture.

    • Stir the reaction at room temperature for 12-24 hours, monitoring the progress by TLC.

    • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Causality behind Experimental Choices:

  • Potassium Carbonate: A mild base like K₂CO₃ is chosen to favor the deprotonation of the more acidic indole N-H over the phenolic hydroxyl group, thereby promoting N-alkylation.[1][2][3]

  • DMF: A polar aprotic solvent like DMF is used to dissolve the starting materials and facilitate the Sₙ2 reaction.

Method 2: N-Alkylation with Protection of the 5-Hydroxy Group

For more reactive alkylating agents or to guarantee selectivity, protection of the 5-hydroxy group is recommended. A benzyl ether or a silyl ether are common choices.

Protocol 2: Protection of 5-OH with a Benzyl Group

  • Materials:

    • This compound (1.0 eq)

    • Benzyl bromide (1.1 eq)

    • Potassium carbonate (K₂CO₃, 2.0 eq)

    • Anhydrous acetone

  • Procedure:

    • To a solution of this compound in anhydrous acetone, add potassium carbonate and benzyl bromide.

    • Reflux the mixture for 4-6 hours, monitoring by TLC.

    • Cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate.

    • The crude product, Ethyl 5-(benzyloxy)indole-2-carboxylate, can be purified by recrystallization or column chromatography.

Protocol 3: N-Alkylation of O-Benzylated Indole

  • Materials:

    • Ethyl 5-(benzyloxy)indole-2-carboxylate (1.0 eq)

    • Alkyl halide (e.g., methyl iodide, 1.2 eq)

    • Sodium hydride (NaH, 60% dispersion in oil, 1.2 eq)

    • Anhydrous DMF

  • Procedure:

    • To a suspension of NaH in anhydrous DMF at 0 °C, add a solution of Ethyl 5-(benzyloxy)indole-2-carboxylate in DMF dropwise.

    • Stir the mixture at 0 °C for 30 minutes.

    • Add the alkyl halide and allow the reaction to warm to room temperature.

    • Stir for 2-4 hours, monitoring by TLC.

    • Quench the reaction by the slow addition of saturated aqueous ammonium chloride.

    • Extract the product with ethyl acetate, wash with brine, dry, and concentrate.

    • Purify by column chromatography.

Protocol 4: Deprotection of the Benzyl Group

  • Materials:

    • N-alkylated, O-benzylated indole (1.0 eq)

    • Palladium on carbon (10% Pd/C, 10 mol%)

    • Methanol or Ethyl acetate

    • Hydrogen gas (H₂)

  • Procedure:

    • Dissolve the protected indole in methanol or ethyl acetate.

    • Add Pd/C to the solution.

    • Stir the mixture under a hydrogen atmosphere (balloon or Parr apparatus) at room temperature until the reaction is complete (monitored by TLC).

    • Filter the reaction mixture through Celite to remove the catalyst and wash the filter cake with the solvent.

    • Concentrate the filtrate to obtain the deprotected product.

Data Presentation: N-Alkylation Strategies

MethodProtection Required?BaseKey AdvantagesPotential Drawbacks
Direct AlkylationNoK₂CO₃Fewer synthetic stepsPotential for O-alkylation side product
Protection-Alkylation-DeprotectionYes (e.g., Benzyl)NaHHigh selectivity for N-alkylationLonger synthetic route

N-Acylation of this compound

N-acylation introduces an acyl group to the indole nitrogen, often to synthesize bioactive amides or to serve as a protecting group.

Method 1: Direct N-Acylation

Direct acylation can be achieved using a strong base to deprotonate the indole nitrogen followed by the addition of an acylating agent.

Protocol 5: N-Acetylation using Sodium Hydride and Acetyl Chloride

  • Materials:

    • This compound (1.0 eq)

    • Sodium hydride (NaH, 60% dispersion in oil, 1.1 eq)

    • Acetyl chloride (1.1 eq)

    • Anhydrous Tetrahydrofuran (THF)

  • Procedure:

    • To a suspension of NaH in anhydrous THF at 0 °C, add a solution of this compound in THF dropwise.

    • Stir the mixture at 0 °C for 30 minutes.

    • Add acetyl chloride dropwise and stir at 0 °C for 1-2 hours.

    • Quench the reaction with saturated aqueous ammonium chloride.

    • Extract with ethyl acetate, wash with brine, dry, and concentrate.

    • Purify by column chromatography.

Causality behind Experimental Choices:

  • Sodium Hydride: A strong base like NaH is used to ensure complete deprotonation of the indole nitrogen.[4][5]

  • Low Temperature: The reaction is performed at 0 °C to control the reactivity of the acyl chloride and minimize potential side reactions.

Method 2: N-Acylation with a Protected 5-Hydroxy Group

To avoid O-acylation, protection of the 5-hydroxy group is a prudent strategy. A tert-Butyldimethylsilyl (TBDMS) ether is a suitable protecting group as it is stable to the acylation conditions and can be easily removed.

Protocol 6: TBDMS Protection of the 5-OH Group

  • Materials:

    • This compound (1.0 eq)

    • tert-Butyldimethylsilyl chloride (TBDMSCl, 1.1 eq)

    • Imidazole (2.2 eq)

    • Anhydrous DMF

  • Procedure:

    • Dissolve this compound and imidazole in anhydrous DMF.

    • Add TBDMSCl and stir at room temperature for 2-4 hours.

    • Pour the reaction mixture into water and extract with ethyl acetate.

    • Wash the organic layer with water and brine, dry, and concentrate.

    • The crude Ethyl 5-(tert-butyldimethylsilyloxy)indole-2-carboxylate can often be used in the next step without further purification.

Protocol 7: N-Acylation of O-TBDMS Protected Indole

  • Materials:

    • Ethyl 5-(tert-butyldimethylsilyloxy)indole-2-carboxylate (1.0 eq)

    • Acyl chloride (e.g., benzoyl chloride, 1.1 eq)

    • Pyridine

    • Anhydrous Dichloromethane (DCM)

  • Procedure:

    • Dissolve the O-TBDMS protected indole in anhydrous DCM and cool to 0 °C.

    • Add pyridine, followed by the dropwise addition of the acyl chloride.

    • Stir the reaction at room temperature for 2-4 hours.

    • Wash the reaction mixture with 1M HCl, saturated aqueous sodium bicarbonate, and brine.

    • Dry the organic layer and concentrate.

    • Purify by column chromatography.

Protocol 8: Deprotection of the TBDMS Group

  • Materials:

    • N-acylated, O-TBDMS protected indole (1.0 eq)

    • Tetrabutylammonium fluoride (TBAF, 1M solution in THF, 1.2 eq)

    • THF

  • Procedure:

    • Dissolve the protected indole in THF.

    • Add the TBAF solution and stir at room temperature for 1-2 hours.

    • Quench with water and extract with ethyl acetate.

    • Wash with brine, dry, and concentrate.

    • Purify if necessary.

Experimental Workflow for N-Acylation with Protection

N_Acylation_Workflow A This compound B TBDMS Protection of 5-OH A->B TBDMSCl, Imidazole C Ethyl 5-(tert-butyldimethylsilyloxy)indole-2-carboxylate B->C D N-Acylation C->D Acyl Chloride, Pyridine E N-Acyl, O-TBDMS protected indole D->E F TBDMS Deprotection E->F TBAF G Ethyl 1-acyl-5-hydroxyindole-2-carboxylate F->G

Caption: Workflow for N-acylation with a TBDMS protecting group.

N-Sulfonylation of this compound

N-sulfonylation introduces a sulfonyl group to the indole nitrogen, which can act as a protecting group or be a key pharmacophore.

Protocol 9: N-Tosylation with a Protected 5-Hydroxy Group

Due to the high reactivity of sulfonyl chlorides, protection of the 5-hydroxy group is essential to prevent O-sulfonylation.

  • Materials:

    • Ethyl 5-(benzyloxy)indole-2-carboxylate (1.0 eq)

    • p-Toluenesulfonyl chloride (TsCl, 1.2 eq)

    • Triethylamine (Et₃N, 1.5 eq)

    • Anhydrous Dichloromethane (DCM)

  • Procedure:

    • Dissolve the O-benzylated indole in anhydrous DCM and cool to 0 °C.

    • Add triethylamine, followed by the portion-wise addition of p-toluenesulfonyl chloride.

    • Stir the reaction at room temperature for 4-6 hours.

    • Wash the reaction mixture with 1M HCl, saturated aqueous sodium bicarbonate, and brine.

    • Dry the organic layer and concentrate.

    • Purify by column chromatography to obtain Ethyl 5-(benzyloxy)-1-tosylindole-2-carboxylate.

    • The benzyl group can be removed by catalytic hydrogenation as described in Protocol 4.

Reaction Scheme for N-Sulfonylation

N_Sulfonylation cluster_0 Protection cluster_1 N-Sulfonylation cluster_2 Deprotection A This compound B Ethyl 5-(benzyloxy)indole-2-carboxylate A->B BnBr, K2CO3 C Ethyl 5-(benzyloxy)indole-2-carboxylate D Ethyl 5-(benzyloxy)-1-tosylindole-2-carboxylate C->D TsCl, Et3N E Ethyl 5-(benzyloxy)-1-tosylindole-2-carboxylate F Ethyl 5-hydroxy-1-tosylindole-2-carboxylate E->F H2, Pd/C

Caption: Overall scheme for N-sulfonylation of this compound.

Conclusion

The selective derivatization of this compound at the indole nitrogen is a critical transformation in the synthesis of novel therapeutic agents. This guide has provided a detailed overview of the strategic considerations and practical protocols for achieving this selectivity. By carefully choosing the reaction conditions, including the base and solvent, or by employing a suitable protecting group strategy, researchers can successfully synthesize a wide range of N-alkylated, N-acylated, and N-sulfonylated derivatives. The methodologies presented herein are designed to be robust and reproducible, providing a solid foundation for further exploration and application in drug discovery and development.

References

Application Notes and Protocols: Functionalization of the Hydroxyl Group of Ethyl 5-hydroxyindole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ethyl 5-hydroxyindole-2-carboxylate is a pivotal building block in the synthesis of a wide array of biologically active molecules and functional materials.[1][2] The strategic modification of its phenolic hydroxyl group at the C-5 position allows for the precise tuning of molecular properties, influencing everything from receptor binding affinity in drug candidates to the electronic characteristics of organic materials.[3] This guide provides a comprehensive overview of the key strategies for the functionalization of this hydroxyl group, detailing field-proven protocols for etherification, esterification, and the use of protecting groups. The methodologies presented herein are designed to be robust and reproducible, empowering researchers in drug discovery, medicinal chemistry, and materials science to unlock the full synthetic potential of this versatile indole derivative.

Core Concepts in Hydroxyl Group Functionalization

The reactivity of the 5-hydroxyl group on the indole scaffold is analogous to that of a phenol, making it amenable to a range of classic and contemporary chemical transformations. The primary strategies for its functionalization revolve around the formation of ethers and esters. The choice between these pathways is dictated by the desired stability of the resulting linkage and the overall synthetic strategy.

Strategic Importance of Functionalization
  • Modulation of Biological Activity: In medicinal chemistry, the 5-position of the indole ring is a frequent site for modification to enhance pharmacological properties. Introducing different functional groups via the hydroxyl moiety can impact ligand-receptor interactions, membrane permeability, and metabolic stability.

  • Precursor for Advanced Synthesis: Functionalization of the hydroxyl group is often a critical step in more complex synthetic sequences, enabling subsequent reactions that would otherwise be incompatible with a free hydroxyl group.[1]

  • Fine-Tuning of Material Properties: In materials science, modifying the electronic nature of the indole core through hydroxyl group derivatization can be used to alter the optical and electronic properties of resulting polymers and small molecules.[4]

Etherification Protocols

The formation of an ether linkage at the 5-position is a common and effective method for introducing a stable, non-hydrolyzable functional group. The Williamson ether synthesis and the Mitsunobu reaction are two of the most powerful and widely employed methods to achieve this transformation.

Protocol 1: Williamson Ether Synthesis for O-Alkylation

The Williamson ether synthesis is a robust and classical method for forming ethers via an S(_N)2 reaction between an alkoxide and an alkyl halide.[5][6][7] This protocol details the O-alkylation of this compound with benzyl bromide.

Causality of Experimental Choices:
  • Base: A moderately strong base such as potassium carbonate (K₂CO₃) is used to deprotonate the phenolic hydroxyl group to form the more nucleophilic phenoxide. Stronger bases like sodium hydride (NaH) can also be used for less reactive alkyl halides.

  • Solvent: A polar aprotic solvent like dimethylformamide (DMF) or acetone is chosen to dissolve the reactants and facilitate the S(_N)2 reaction.

  • Alkylating Agent: A primary alkyl halide, such as benzyl bromide, is ideal for this reaction as it minimizes the competing E2 elimination pathway.[6]

Experimental Workflow: Williamson Ether Synthesis

Williamson_Ether_Synthesis cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve Ethyl 5-hydroxyindole-2-carboxylate in Acetone add_base Add K₂CO₃ start->add_base add_alkyl_halide Add Benzyl Bromide add_base->add_alkyl_halide reflux Reflux Mixture add_alkyl_halide->reflux filter Filter Solid reflux->filter concentrate Concentrate Filtrate filter->concentrate extract Aqueous Work-up & Extraction concentrate->extract purify Column Chromatography extract->purify product Ethyl 5-(benzyloxy)indole- 2-carboxylate purify->product

Caption: Workflow for Williamson Ether Synthesis.

Step-by-Step Protocol:
  • To a solution of this compound (1.0 eq) in dry acetone, add potassium carbonate (1.5 eq).

  • Stir the suspension at room temperature for 30 minutes.

  • Add the desired alkylating agent (e.g., benzyl bromide, 1.1 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to afford the desired O-alkylated product.

ReagentMolar Eq.Purpose
This compound1.0Starting Material
Potassium Carbonate (K₂CO₃)1.5Base
Alkyl Halide (e.g., Benzyl Bromide)1.1Alkylating Agent
Acetone-Solvent
Protocol 2: Mitsunobu Reaction for Etherification

The Mitsunobu reaction provides a powerful alternative for forming ethers, particularly when the Williamson ether synthesis is not feasible, such as with secondary alcohols or when inversion of stereochemistry is desired.[8][9] This reaction utilizes a phosphine reagent and an azodicarboxylate to activate the alcohol for nucleophilic attack.[10][11]

Causality of Experimental Choices:
  • Reagents: Triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) are the classic reagents for this transformation.[8] The phosphine is oxidized, and the azodicarboxylate is reduced, driving the reaction forward.

  • Nucleophile: The incoming nucleophile, in this case, an alcohol, should have a pKa ≤ 15 for the reaction to proceed efficiently.[11]

  • Solvent: Anhydrous tetrahydrofuran (THF) is a common solvent as it is inert to the reaction conditions and effectively dissolves the reactants.

Experimental Workflow: Mitsunobu Reaction

Mitsunobu_Reaction cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve Reactants in THF: - this compound - Alcohol - PPh₃ cool Cool to 0°C start->cool add_dead Add DIAD/DEAD Dropwise cool->add_dead warm Warm to Room Temperature add_dead->warm concentrate Concentrate warm->concentrate purify Column Chromatography concentrate->purify product Desired Ether Product purify->product

Caption: Workflow for the Mitsunobu Reaction.

Step-by-Step Protocol:
  • Dissolve this compound (1.0 eq), the desired alcohol (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 eq) dropwise to the stirred solution.[11]

  • Allow the reaction to slowly warm to room temperature and stir until the starting material is consumed (monitored by TLC).

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel to separate the desired ether from triphenylphosphine oxide and the reduced hydrazo-dicarboxylate byproduct.

ReagentMolar Eq.Purpose
This compound1.0Starting Material
Alcohol1.2Nucleophile
Triphenylphosphine (PPh₃)1.5Activating Agent
DIAD or DEAD1.5Activating Agent
Anhydrous THF-Solvent

Esterification Protocols

Esterification of the 5-hydroxyl group is another common functionalization strategy. Esters can serve as protecting groups or as a means to introduce functionalities that can be later removed under hydrolytic conditions.

Protocol 3: Acylation with Acyl Halides or Anhydrides

This is a straightforward and high-yielding method for forming esters. The reaction is typically carried out in the presence of a base to neutralize the acidic byproduct.

Causality of Experimental Choices:
  • Acylating Agent: Acyl chlorides or anhydrides are highly reactive and readily acylate the hydroxyl group.

  • Base: A non-nucleophilic base such as triethylamine (TEA) or pyridine is used to scavenge the HCl or carboxylic acid generated during the reaction.

  • Solvent: An inert aprotic solvent like dichloromethane (DCM) or THF is suitable for this transformation.

Step-by-Step Protocol:
  • Dissolve this compound (1.0 eq) in dichloromethane (DCM).

  • Add triethylamine (1.5 eq) or pyridine (as a solvent and base).

  • Cool the mixture to 0 °C.

  • Add the acyl chloride or anhydride (e.g., acetyl chloride or acetic anhydride, 1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction with water and separate the organic layer.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude ester.

  • Purify by column chromatography or recrystallization if necessary.

ReagentMolar Eq.Purpose
This compound1.0Starting Material
Acyl Halide/Anhydride1.2Acylating Agent
Triethylamine or Pyridine1.5Base
Dichloromethane (DCM)-Solvent

Protection and Deprotection Strategies

In multi-step syntheses, it is often necessary to protect the 5-hydroxyl group to prevent it from reacting with reagents intended for other parts of the molecule.[12]

Protocol 4: Protection as a Silyl Ether

Silyl ethers are common protecting groups for hydroxyl functions due to their ease of formation and removal under specific conditions.[13] Tert-butyldimethylsilyl (TBDMS) ethers are particularly useful due to their stability to a wide range of non-acidic reagents.

Step-by-Step Protection Protocol:
  • Dissolve this compound (1.0 eq) in dry DMF.

  • Add imidazole (2.5 eq).

  • Add tert-butyldimethylsilyl chloride (TBDMSCl) (1.2 eq) portion-wise.

  • Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify by column chromatography to yield the TBDMS-protected indole.

Step-by-Step Deprotection Protocol:
  • Dissolve the TBDMS-protected indole (1.0 eq) in THF.

  • Add a solution of tetrabutylammonium fluoride (TBAF) (1.1 eq, 1M in THF).

  • Stir at room temperature until the deprotection is complete (monitored by TLC).

  • Quench with saturated aqueous ammonium chloride solution and extract with ethyl acetate.

  • Wash the organic layer with water and brine, dry over sodium sulfate, and concentrate.

  • Purify as needed to recover the deprotected this compound.

Conclusion

The functionalization of the hydroxyl group of this compound is a cornerstone of synthetic strategies targeting a diverse range of molecules. The protocols detailed in this guide for etherification, esterification, and protection/deprotection provide a robust toolkit for researchers. By understanding the underlying principles and carefully selecting the appropriate reaction conditions, scientists can effectively manipulate this versatile building block to achieve their synthetic goals in drug discovery and materials science.

References

Application Notes & Protocols: Ethyl 5-Hydroxyindole-2-carboxylate as a Versatile Building Block for Organic Electronic Materials

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, scientists, and drug development professionals exploring novel applications of heterocyclic compounds in organic electronics.

Introduction: The Untapped Potential of Indole Scaffolds in Organic Electronics

The indole ring system, a ubiquitous motif in biologically active molecules, is increasingly being recognized for its potential in the realm of organic electronics. The inherent electron-rich nature of the indole nucleus, coupled with its rigid, planar structure, makes it an attractive building block for materials designed for charge transport. Polyindoles, for instance, are noted for their excellent thermal stability, high redox activity, and luminescent properties, positioning them as promising candidates for various organic electronic devices.[1][2] Ethyl 5-hydroxyindole-2-carboxylate, in particular, offers a unique combination of functionalities: a polymerizable indole core, a hydroxyl group for tuning electronic properties and intermolecular interactions, and an ester group for modifying solubility and morphology.

These application notes will provide a comprehensive guide to the potential uses of this compound as a monomer for the synthesis of hole-transporting materials and its prospective integration into organic light-emitting diodes (OLEDs). We will delve into the causality behind experimental choices and provide detailed, self-validating protocols.

Physicochemical Properties of this compound

A thorough understanding of the fundamental properties of the starting material is crucial for its successful application.

PropertyValueSource
CAS Number 24985-85-1[3]
Molecular Formula C₁₁H₁₁NO₃[3]
Molecular Weight 205.21 g/mol [3]
Appearance Off-white to light brown crystalline powderN/A
Solubility Soluble in common organic solvents (e.g., acetone, ethyl acetate, THF). Insoluble in water.N/A

Proposed Application: Synthesis of a Hole-Transporting Polymer for OLEDs

The unique molecular structure of this compound makes it an excellent candidate for the synthesis of a hole-transporting polymer, which we will refer to as Poly(E5OHI2C). The indole nitrogen and the electron-rich benzene ring are susceptible to oxidative polymerization, leading to a conjugated polymer backbone suitable for hole transport. The hydroxyl group can facilitate intermolecular hydrogen bonding, potentially leading to more ordered polymer packing and improved charge mobility.

Workflow for Polymer Synthesis and Device Fabrication

G cluster_0 Monomer Preparation cluster_1 Polymer Synthesis cluster_2 Material Characterization cluster_3 Device Fabrication & Testing Monomer This compound Polymerization Electrochemical or Chemical Oxidative Polymerization Monomer->Polymerization Monomer Solution Purification Purification of Poly(E5OHI2C) Polymerization->Purification Crude Polymer Spectroscopy Spectroscopic Analysis (FT-IR, UV-Vis, NMR) Purification->Spectroscopy Purified Polymer Electrochemistry Electrochemical Analysis (Cyclic Voltammetry) Purification->Electrochemistry Morphology Morphological Analysis (AFM, SEM) Purification->Morphology HTL_Deposition Deposition of Poly(E5OHI2C) as Hole-Transport Layer (HTL) Purification->HTL_Deposition Polymer Solution OLED_Assembly Assembly of Multi-layer OLED Device HTL_Deposition->OLED_Assembly HTL-coated Substrate Performance_Testing Characterization of OLED Performance OLED_Assembly->Performance_Testing Fabricated OLED

Caption: Workflow for the synthesis and application of Poly(E5OHI2C).

Experimental Protocols

Protocol 1: Electrochemical Polymerization of this compound

Electrochemical polymerization offers excellent control over film thickness and morphology. This method is based on the anodic oxidation of the monomer.

Materials and Reagents:

  • This compound (monomer)

  • Acetonitrile (anhydrous, HPLC grade)

  • Tetrabutylammonium perchlorate (TBAP) or other suitable supporting electrolyte

  • Indium tin oxide (ITO)-coated glass substrates (anode)

  • Platinum foil or wire (cathode)

  • Ag/AgCl or Saturated Calomel Electrode (SCE) (reference electrode)

  • Electrochemical workstation (potentiostat/galvanostat)

Procedure:

  • Substrate Preparation: Thoroughly clean the ITO-coated glass substrates by sequential ultrasonication in a detergent solution, deionized water, acetone, and isopropanol. Dry the substrates under a stream of nitrogen and treat with UV-ozone for 15 minutes to improve the surface wettability.

  • Electrolyte Solution Preparation: Prepare a 0.1 M solution of the supporting electrolyte (e.g., TBAP) in anhydrous acetonitrile. Add the this compound monomer to this solution to a final concentration of 10-50 mM. Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 20 minutes to remove dissolved oxygen.

  • Electrochemical Setup: Assemble a three-electrode electrochemical cell with the cleaned ITO substrate as the working electrode, a platinum foil as the counter electrode, and a reference electrode.

  • Electropolymerization:

    • Potentiodynamic Method: Cycle the potential between 0 V and a suitable upper limit (e.g., +1.2 to +1.5 V vs. Ag/AgCl) at a scan rate of 50-100 mV/s for a specified number of cycles. The upper potential limit should be determined from the oxidation potential of the monomer, which can be identified by an initial cyclic voltammogram.

    • Potentiostatic Method: Apply a constant potential, slightly above the oxidation potential of the monomer, for a duration sufficient to deposit a film of the desired thickness.

  • Film Post-Treatment: After polymerization, rinse the polymer-coated ITO substrate with fresh acetonitrile to remove any unreacted monomer and electrolyte. Dry the film under a gentle stream of nitrogen.

Self-Validation and Expected Outcome:

  • A uniform, colored film of Poly(E5OHI2C) should be visible on the ITO substrate.

  • The color of the film will likely change depending on its oxidation state (doping level).

  • Cyclic voltammetry during polymerization should show an increase in the redox wave currents with each cycle, indicating the growth of an electroactive polymer film.

Protocol 2: Characterization of Poly(E5OHI2C)

A. Spectroscopic Analysis:

  • FT-IR Spectroscopy: To confirm the polymerization, the FT-IR spectrum of the polymer should show a broadening and shifting of the N-H and O-H stretching bands compared to the monomer, indicating their involvement in the polymer backbone and/or hydrogen bonding. The disappearance or significant reduction of the C-H bands of the pyrrole ring at positions involved in polymerization (likely C3 and C7) would also be indicative of successful polymerization.

  • UV-Vis Spectroscopy: The UV-Vis spectrum of the polymer film will reveal its electronic absorption properties. A redshift in the absorption maximum compared to the monomer is expected, indicating an extended π-conjugation in the polymer. The optical band gap of the polymer can be estimated from the onset of the π-π* transition absorption band. For similar polyindoles, the optical band gap is in the range of 2.17-2.40 eV.[4]

B. Electrochemical Analysis (Cyclic Voltammetry):

  • Perform cyclic voltammetry on the polymer film in a monomer-free electrolyte solution. The resulting voltammogram will provide information about the redox behavior (p-doping and p-dedoping processes) of the polymer.

  • The HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energy levels can be estimated from the onset of the oxidation and reduction potentials, respectively. These values are crucial for determining the suitability of the material as a hole-transporting layer and for predicting the energy level alignment in an OLED device.

Protocol 3: Fabrication of a Multilayer OLED Device

This protocol describes the integration of the synthesized Poly(E5OHI2C) as a hole-transporting layer (HTL) in a standard phosphorescent OLED (PhOLED) architecture.

Device Architecture:

ITO / Poly(E5OHI2C) (HTL) / Emissive Layer (EML) / Electron-Transporting Layer (ETL) / Cathode (e.g., LiF/Al)

Materials and Reagents:

  • Poly(E5OHI2C)-coated ITO substrate

  • Emissive layer components: A suitable host material (e.g., a carbazole derivative) and a phosphorescent dopant (e.g., an iridium complex).[5][6][7][8]

  • Electron-transporting material (e.g., TPBi, B3PyMPM)

  • Lithium fluoride (LiF)

  • Aluminum (Al)

  • High-vacuum thermal evaporator

Procedure:

  • HTL Deposition: If not already prepared by electropolymerization, the purified Poly(E5OHI2C) can be dissolved in a suitable organic solvent and spin-coated onto the pre-cleaned ITO substrate. The film should then be annealed to remove residual solvent.

  • Deposition of Subsequent Layers: In a high-vacuum thermal evaporator (pressure < 10⁻⁶ Torr), sequentially deposit the following layers:

    • Emissive Layer (EML): Co-evaporate the host material and the phosphorescent dopant at a predetermined ratio (e.g., 90:10 w/w).

    • Electron-Transporting Layer (ETL): Evaporate the electron-transporting material.

    • Cathode: Sequentially evaporate a thin layer of LiF (as an electron injection layer) followed by a thicker layer of Al.

  • Encapsulation: To prevent degradation from atmospheric moisture and oxygen, the fabricated device should be encapsulated in an inert atmosphere (e.g., a glovebox) using a suitable sealant and a glass or metal lid.

Device Performance Characterization:

The performance of the fabricated OLED should be evaluated by measuring its current density-voltage-luminance (J-V-L) characteristics using a source meter and a photometer. Key performance metrics to be determined include:

  • Turn-on voltage

  • Luminance

  • Current efficiency (cd/A)

  • Power efficiency (lm/W)

  • External quantum efficiency (EQE)

  • Electroluminescence spectrum and CIE color coordinates

Causality and Rationale in Experimental Design

  • Choice of Polymerization Method: Electrochemical polymerization is chosen for its ability to produce uniform films directly on the electrode surface, which is advantageous for device fabrication. Chemical oxidative polymerization is an alternative for producing bulk quantities of the polymer for solution-based processing.

  • Role of the Hydroxyl Group: The 5-hydroxy substituent is expected to lower the oxidation potential of the monomer, facilitating polymerization. In the polymer, it can promote intermolecular hydrogen bonding, which can lead to better π-stacking and, consequently, higher hole mobility.

  • Function of the Ester Group: The ethyl carboxylate group enhances the solubility of the monomer in organic solvents. While it is an electron-withdrawing group, its effect on the electronic properties of the polymer backbone is expected to be less dominant than the electron-donating character of the indole nitrogen and hydroxyl group.

  • OLED Architecture: A multilayer device structure is employed to optimize charge injection, transport, and recombination, thereby maximizing device efficiency. The energy levels of the different layers must be carefully chosen to ensure efficient charge transfer and confinement within the emissive layer.

Conclusion and Future Outlook

This compound represents a promising, yet underexplored, building block for the development of novel organic electronic materials. The proposed protocols provide a roadmap for the synthesis of a new hole-transporting polymer and its integration into OLEDs. The functional groups on the monomer offer ample opportunities for further chemical modification to fine-tune the material's properties for specific applications in organic field-effect transistors, organic photovoltaics, and sensors. Further research into the structure-property relationships of polymers derived from this versatile monomer will undoubtedly unlock new possibilities in the field of organic electronics.

References

Troubleshooting & Optimization

Technical Support Center: Recrystallization of Ethyl 5-hydroxyindole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the dedicated technical support guide for the purification of Ethyl 5-hydroxyindole-2-carboxylate by recrystallization. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth, experience-driven guidance to navigate the nuances of this purification technique. Here, we move beyond simple procedural lists to explain the why behind each step, ensuring a robust and reproducible methodology.

I. Core Principles: Understanding the Recrystallization of an Indole Derivative

This compound is a key intermediate in the synthesis of various bioactive molecules and pharmaceuticals.[1][2][3] Its purification is critical for the quality and efficacy of the final product. Recrystallization is a powerful technique for this purpose, leveraging differences in solubility between the target compound and its impurities at varying temperatures.[4]

The molecular structure of this compound, with its polar hydroxyl and indole N-H groups, and a less polar ethyl ester moiety, presents a unique challenge in solvent selection.[5][6] A successful recrystallization hinges on identifying a solvent (or solvent system) in which the compound is highly soluble at elevated temperatures but sparingly soluble at lower temperatures.[4][7][8]

II. Troubleshooting Guide: A Symptom-Based Approach

This section addresses common issues encountered during the recrystallization of this compound, providing systematic solutions grounded in chemical principles.

Problem 1: The Compound Fails to Dissolve in the Hot Solvent.

Q: I've added a significant amount of hot solvent, but my crude this compound isn't dissolving. What should I do?

A: This is a common scenario that points to one of two possibilities: either the chosen solvent is inappropriate, or there's a significant presence of insoluble impurities.

  • Causality: The principle of "like dissolves like" is a good starting point.[9][10] this compound has both polar (hydroxyl, N-H) and non-polar (aromatic rings, ethyl group) characteristics. A solvent that is too non-polar (e.g., hexane) or too polar (e.g., water, in which it is insoluble[1][11]) will be ineffective.

  • Troubleshooting Steps:

    • Verify Solvent Choice: Re-evaluate your solvent selection. For compounds with intermediate polarity like this, alcohols (ethanol, methanol) or solvent pairs like ethanol/water or ethyl acetate/hexane are often effective.[7]

    • Incremental Solvent Addition: Ensure you are adding the solvent in small portions to the boiling solution. Adding too much solvent at once can make it difficult to reach saturation.[12]

    • Consider Insoluble Impurities: If the bulk of the material has dissolved but some particulates remain, these are likely insoluble impurities. In this case, a hot filtration step is necessary to remove them before allowing the solution to cool.[4]

Problem 2: No Crystals Form Upon Cooling.

Q: My compound dissolved completely in the hot solvent, but after cooling, no crystals have appeared. What's wrong?

A: This is a classic sign of either using too much solvent or the solution being in a supersaturated state.[13]

  • Causality: For crystallization to occur, the solution must be saturated with the solute at the lower temperature. If an excessive amount of solvent was used, the concentration of this compound may not reach the saturation point upon cooling.[12][14]

  • Troubleshooting Workflow:

    G start No Crystals Formed check_supersaturation Induce Crystallization: 1. Scratch flask with glass rod. 2. Add a seed crystal. start->check_supersaturation check_solvent Too Much Solvent? check_supersaturation->check_solvent No Success success Crystals Form check_supersaturation->success Success boil_off Gently boil off a portion of the solvent. check_solvent->boil_off re_cool Allow to cool slowly again. boil_off->re_cool re_cool->success failure Still No Crystals re_cool->failure re_evaluate Re-evaluate solvent system or recover crude solid. failure->re_evaluate

    Caption: Troubleshooting workflow for non-forming crystals.

Problem 3: The Product "Oils Out" Instead of Crystallizing.

Q: Upon cooling, my product separated as an oily liquid instead of solid crystals. How can I fix this?

A: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point.[15] Given that this compound has a melting point of 150-155 °C, this can happen if the solution is too concentrated or cools too rapidly.[2]

  • Causality: The high concentration of the solute can depress its melting point. If the solution becomes saturated at a temperature where the solute is molten, it will separate as an oil. This is also common when the crude material has a high impurity load.[13][14]

  • Corrective Actions:

    • Reheat and Dilute: Reheat the solution until the oil redissolves. Add a small amount of additional hot solvent (1-5% of the total volume) to slightly decrease the saturation temperature.[14]

    • Slow Cooling: Allow the flask to cool to room temperature very slowly. Insulating the flask can help. Rapid cooling, such as placing the hot flask directly in an ice bath, encourages oiling out.[4]

    • Solvent System Adjustment: If using a mixed solvent system (e.g., ethanol/water), you may have added the anti-solvent (water) too quickly. Reheat to a clear solution and allow it to cool more slowly before and after adding the anti-solvent.

Problem 4: The Crystal Yield is Very Low.

Q: I successfully obtained pure crystals, but my final yield is less than 50%. Where did my product go?

A: A low yield is often a consequence of using too much solvent, which leaves a significant amount of your product in the mother liquor.[12][14]

  • Causality: Every compound has some degree of solubility even in cold solvent. The goal of recrystallization is to minimize this loss. Using the absolute minimum amount of boiling solvent required to dissolve the crude product is key.[4][12]

  • Optimization Strategies:

    • Minimize Solvent: During the dissolution step, add the hot solvent portion-wise until the solid just dissolves. This ensures a saturated solution.

    • Thorough Cooling: Ensure the solution has been cooled sufficiently, ideally in an ice bath, before filtration to maximize crystal precipitation.

    • Washing Crystals: When washing the collected crystals, use a minimal amount of ice-cold solvent. Using room temperature or warm solvent will redissolve some of your product.[12]

    • Second Crop: It may be possible to recover more product by partially evaporating the solvent from the filtrate (mother liquor) and cooling again to obtain a "second crop" of crystals. Be aware that this crop may be less pure than the first.

III. Frequently Asked Questions (FAQs)

Q1: What is the best solvent for recrystallizing this compound?

A1: There is no single "best" solvent, as the ideal choice can depend on the specific impurities present. However, good starting points are polar protic solvents like ethanol or methanol. A mixed solvent system, such as ethanol-water or ethyl acetate-hexane, can also be very effective.[7] The key is to find a system where the compound is sparingly soluble at room temperature but fully soluble when hot.[4] A rule of thumb is that solvents with similar functional groups to the solute can be good candidates; thus, esters like ethyl acetate are worth exploring.[9][10]

Q2: How do I perform a solvent selection test?

A2: Use small test tubes to test various solvents on a small scale. Add a few milligrams of your crude product to each tube, then add the solvent dropwise at room temperature. A good solvent will not dissolve the compound at room temperature. Then, heat the tubes in a water bath. An ideal solvent will dissolve the compound when hot, and upon cooling, will yield crystals.[16]

Solvent CategoryExamplesSuitability for this compoundRationale
Polar Protic Water, Ethanol, MethanolEthanol/Methanol: Good; Water: PoorThe compound is insoluble in water.[1][11] Alcohols often provide the desired solubility gradient with temperature for moderately polar compounds.
Polar Aprotic Acetone, Ethyl AcetateGood candidatesThese solvents can dissolve the compound, but may need to be paired with a non-polar anti-solvent (like hexane) to reduce solubility upon cooling.
Non-Polar Hexane, ToluenePoor as single solventsUnlikely to dissolve the polar portions of the molecule even when hot. May be useful as an anti-solvent.

Q3: My final product is colored. How can I remove colored impurities?

A3: If your hot, dissolved solution is colored, and the pure compound is known to be colorless or pale yellow[2], you can often remove colored impurities by adding a small amount of activated charcoal to the hot solution.

  • Protocol:

    • After the solute has completely dissolved, remove the flask from the heat source.

    • Add a very small amount of activated charcoal (a spatula tip is usually sufficient). Adding it to a boiling solution can cause violent bumping.

    • Swirl the mixture and gently reheat to boiling for a few minutes.

    • Perform a hot filtration to remove the charcoal, which will have adsorbed the colored impurities.

    • Proceed with the cooling and crystallization steps as usual.

Q4: What is the expected melting point of pure this compound?

A4: The literature melting point for this compound is in the range of 150-155 °C.[2] A sharp melting point within this range is a good indicator of purity. A broad or depressed melting point suggests the presence of impurities.

IV. Standard Operating Protocol: Recrystallization of this compound

This protocol outlines a general procedure. The optimal solvent and volumes should be determined by preliminary small-scale tests.

  • Solvent Selection: Based on preliminary tests, choose a suitable solvent or solvent pair (e.g., Ethanol).

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a boiling chip. In a separate container, heat the chosen solvent to its boiling point. Add the minimum amount of hot solvent to the flask to dissolve the crude product completely, keeping the solution at or near boiling.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and boil for a few minutes.

  • Hot Filtration (if necessary): If there are insoluble impurities or charcoal was added, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Do not disturb the flask during this period to allow for the formation of larger, purer crystals.[4]

  • Cooling: Once the flask has reached room temperature, place it in an ice-water bath for at least 15-20 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals thoroughly to remove all traces of solvent. This can be done by air drying or in a vacuum oven at a temperature well below the compound's melting point.

G A 1. Dissolve Crude Product in Minimum Hot Solvent B 2. Hot Filtration (if needed) A->B C 3. Slow Cooling to Room Temperature B->C D 4. Ice Bath Cooling C->D E 5. Vacuum Filtration D->E F 6. Wash with Ice-Cold Solvent E->F G 7. Dry Crystals F->G

Caption: Standard recrystallization workflow.

V. References

  • Fisher Scientific. This compound, 98+%. --INVALID-LINK--

  • University of California, Irvine. Recrystallization I. --INVALID-LINK--

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. --INVALID-LINK--

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. --INVALID-LINK--

  • Royal Society of Chemistry. Finding the best solvent for recrystallisation student sheet. --INVALID-LINK--

  • Journal of Chemical Education. Solvent selection for recrystallization: An undergraduate organic experiment. --INVALID-LINK--

  • ChemNorm. 5-Hydroxyindole-2-carboxylic acid ethyl ester | CAS: 24985-85-1. --INVALID-LINK--

  • Cheméo. Chemical Properties of this compound (CAS 24985-85-1). --INVALID-LINK--

  • Chem-Impex International. This compound. --INVALID-LINK--

  • Chemistry LibreTexts. 3.6F: Troubleshooting. --INVALID-LINK--

  • Towson University. Recrystallization. --INVALID-LINK--

  • NIST WebBook. This compound. --INVALID-LINK--

  • ECHEMI. Ethyl 5-hydroxy-2-methylindole-3-carboxylate Formula. --INVALID-LINK--

  • University of York, Chemistry Teaching Labs. Problems with Recrystallisations. --INVALID-LINK--

  • NIST WebBook. This compound. --INVALID-LINK--

  • University of Colorado Boulder, Department of Chemistry. Recrystallization. --INVALID-LINK--

  • University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. --INVALID-LINK--

  • PubChem. Ethyl 5-chloroindole-2-carboxylate. --INVALID-LINK--

  • Thermo Scientific Chemicals. This compound, 98+% 1 g. --INVALID-LINK--

References

Technical Support Center: Column Chromatography Methods for Ethyl 5-hydroxyindole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This guide serves as a specialized resource for researchers, scientists, and professionals in drug development facing challenges with the purification of Ethyl 5-hydroxyindole-2-carboxylate via column chromatography. This molecule, while a crucial building block in pharmaceutical synthesis, presents unique purification hurdles due to its polarity and potential for interaction with standard stationary phases.[1] This document provides in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to ensure successful purification outcomes.

Part 1: Foundational Principles & Method Development

Before packing a column, a robust analytical method using Thin-Layer Chromatography (TLC) is essential. The principles established here will directly translate to your preparative column chromatography.

Q1: How do I select the optimal stationary phase for this compound?

Answer: The choice of stationary phase is dictated by the polarity of the analyte. This compound is a polar aromatic molecule due to the presence of a hydroxyl (-OH) group, a secondary amine (N-H) in the indole ring, and an ester group.

  • Primary Choice: Silica Gel (SiO₂): Standard silica gel (60 Å pore size, 230-400 mesh) is the most common and cost-effective choice for normal-phase chromatography.[2] Its surface is covered with acidic silanol groups (Si-OH), which interact strongly with polar functional groups like the hydroxyl and indole N-H on your molecule through hydrogen bonding. This interaction is the basis for separation.[3]

  • Considerations & Alternatives:

    • Acidity: The acidic nature of silica can sometimes cause degradation of sensitive compounds or irreversible adsorption.[4] Given that indoles can be sensitive, if you observe streaking on your TLC plate or low recovery from the column, this is a major concern.

    • Deactivated Silica: To mitigate acidity, you can use silica gel deactivated with a base like triethylamine (TEA). This is done by preparing your slurry in a solvent system containing 0.5-2% TEA.[5][6] This neutralizes the most acidic silanol sites, improving peak shape and recovery for basic or acid-sensitive compounds.

    • Alternative Phases: If silica proves problematic, consider other stationary phases. Alumina can be a good alternative, especially for basic compounds.[5] For more challenging separations, bonded phases like amino- or cyano-bonded silica offer different selectivity.[5][7]

Q2: What is the best strategy for choosing a mobile phase (eluent)?

Answer: The goal is to find a solvent system that provides a target retention factor (Rf) of 0.2-0.35 for this compound on your TLC plate.[8] This Rf range typically ensures good separation from impurities without requiring excessively long elution times.

  • Start with a Standard System: A common starting point for polar compounds is an Ethyl Acetate (EtOAc) / Hexane (or Heptane) system.[9] Begin with a low polarity mixture (e.g., 20% EtOAc in Hexane) and gradually increase the proportion of the more polar solvent (EtOAc).

  • Systematically Test Polarity:

    • Run TLC plates with solvent systems of increasing polarity: 20% EtOAc/Hex, 30% EtOAc/Hex, 40% EtOAc/Hex, etc.

    • Observe the movement of the spot corresponding to your product. The ideal system will move the spot to the target Rf of 0.2-0.35.

  • Troubleshooting Solvent Selection:

    • If the Rf is too low (spot doesn't move): The mobile phase is not polar enough to displace the compound from the silica. Increase the percentage of the polar solvent (e.g., EtOAc). If you reach 100% EtOAc and the Rf is still too low, you may need to add a stronger, more polar solvent like methanol (MeOH) in small increments (e.g., 1-5% MeOH in EtOAc or Dichloromethane).[5]

    • If the Rf is too high (spot runs with the solvent front): The mobile phase is too polar. The compound spends too much time in the mobile phase and does not interact sufficiently with the stationary phase. Decrease the percentage of the polar solvent.

Solvent Properties Reference Table

This table summarizes the properties of common solvents used in normal-phase chromatography to aid in your selection process.

SolventEluent Strength (ε° on Silica)Polarity IndexBoiling Point (°C)Notes
Hexane/Heptane0.010.169 / 98Standard non-polar base.
Dichloromethane (DCM)0.423.140Good for dissolving a wide range of compounds. Use in a fume hood.
Diethyl Ether0.382.835Volatile, use with caution.
Ethyl Acetate (EtOAc)0.584.477Excellent general-purpose polar solvent.
Acetone0.565.156Stronger than EtOAc.
Acetonitrile (MeCN)0.655.882Used in both normal and reverse-phase.
Methanol (MeOH)0.955.165Very polar; use in small percentages to significantly increase eluent strength.
Triethylamine (TEA)-1.989Basic additive to reduce peak tailing of amines.[8]

Part 2: Step-by-Step Experimental Protocol

This protocol outlines a standard workflow for the purification of this compound.

Workflow for Column Chromatography Purification

G cluster_prep Preparation cluster_run Execution cluster_analysis Analysis TLC 1. TLC Analysis (Find Rf ≈ 0.25) Slurry 2. Prepare Silica Slurry (in low-polarity solvent) TLC->Slurry Pack 3. Pack the Column (Avoid air bubbles) Slurry->Pack Load 4. Load Sample (Wet or Dry Method) Pack->Load Elute 5. Elute with Mobile Phase (Isocratic or Gradient) Load->Elute Collect 6. Collect Fractions Elute->Collect Analyze 7. Analyze Fractions by TLC Collect->Analyze Combine 8. Combine Pure Fractions Analyze->Combine Evaporate 9. Evaporate Solvent Combine->Evaporate

Caption: Standard workflow for column chromatography.

  • Column Preparation:

    • Select a glass column with a stopcock. A general rule is to use a mass of silica gel that is 40-100 times the mass of your crude sample.

    • Prepare a slurry by mixing the required amount of silica gel with your initial, low-polarity mobile phase (e.g., 10% EtOAc/Hexane).

    • Pour the slurry into the column, ensuring no air bubbles are trapped. Tap the column gently to promote even packing.

    • Add a thin layer of sand on top of the silica bed to prevent disruption during solvent addition.[10]

  • Sample Loading:

    • Wet Loading (Preferred for good solubility): Dissolve your crude sample in the minimum amount of a solvent (ideally the mobile phase, or a slightly more polar solvent like DCM if necessary).[10] Carefully pipette this solution onto the top of the silica bed.

    • Dry Loading (For poor solubility or use of strong solvents): Dissolve your crude sample in a suitable solvent (e.g., DCM, Methanol). Add a small amount of silica gel (2-3x the mass of your sample) to this solution. Evaporate the solvent completely using a rotary evaporator to obtain a free-flowing powder.[10] Carefully add this powder to the top of the packed column.

  • Elution and Fraction Collection:

    • Begin eluting with your starting mobile phase.

    • Collect the eluent in a series of numbered test tubes or flasks. The fraction size should be appropriate for the column size (e.g., 10-20 mL fractions for a medium-sized column).

    • If separation is difficult, a gradient elution can be used. This involves gradually increasing the polarity of the mobile phase over time (e.g., starting with 20% EtOAc/Hex, then moving to 30%, 40%, etc.).[5][6] This can help elute more strongly-retained compounds while providing good separation of less polar components.

  • Analysis:

    • Spot every few fractions (or every fraction) on a TLC plate.

    • Develop the TLC plate in your optimized solvent system and visualize the spots (e.g., under a UV lamp).

    • Identify the fractions containing only your desired product.

    • Combine the pure fractions into a clean, pre-weighed round-bottom flask and remove the solvent under reduced pressure.

Part 3: Troubleshooting Guide

This section addresses common issues encountered during the purification of this compound.

Q3: My compound is streaking badly on the TLC plate and the column, leading to poor separation and mixed fractions. What's wrong?

Answer: This is a classic problem when purifying polar, slightly acidic/basic compounds on silica gel.

  • Primary Cause: Strong/Irreversible Binding to Acidic Sites. The phenolic -OH and the indole N-H can interact very strongly with the acidic silanol groups on the silica surface. This leads to slow, uneven movement down the column, resulting in tailing or streaking.[5]

  • Secondary Cause: Sample Overload. Applying too much sample for the amount of silica used can saturate the stationary phase, leading to broad, tailing bands.

  • Solutions:

    • Add a Basic Modifier: Incorporate a small amount of triethylamine (TEA) or pyridine (~0.5-2%) into your mobile phase.[5][6] This base will preferentially bind to the most acidic silanol sites, "masking" them from your compound and allowing it to elute in a much sharper band.

    • Add a Polar Modifier: Sometimes, adding a small amount of a very polar solvent like methanol or acetic acid can improve peak shape by competing with the analyte for binding sites. Use this approach with caution as it will significantly increase the eluting power of the mobile phase.

    • Switch to a Different Stationary Phase: If modifiers don't work, the interaction with silica is too problematic. Consider using neutral or basic alumina, or a bonded phase like amino-silica.[5]

Q4: I can't get my compound off the column. I've increased the polarity to 100% Ethyl Acetate and even 10% Methanol in DCM, but it's still stuck at the top.

Answer: This indicates an extremely strong, likely irreversible, interaction between your compound and the stationary phase.

  • Primary Cause: Compound Decomposition. The acidic silica gel may have caused your compound to decompose or polymerize at the origin.[4] Indoles can be sensitive to acid. To test this, dissolve a small amount of your crude product, add a scoop of silica gel, and stir for an hour. Spot this mixture on a TLC plate next to the original material. If the product spot has vanished or new, lower Rf spots have appeared, decomposition is the culprit.

  • Secondary Cause: Insufficient Mobile Phase Polarity. While unlikely if you've already used methanol, it's possible an even stronger eluent is needed.

  • Solutions:

    • Confirm Stability: First, perform the silica stability test described above.[4]

    • Use Deactivated Silica: If the compound is acid-sensitive, repeat the column using silica that has been pre-treated with triethylamine.[5][6]

    • Change the Stationary Phase: Switch to a less harsh stationary phase like Florisil or cellulose, or consider reversed-phase chromatography.

Logic Diagram for Troubleshooting Poor Separation

G Start Problem: Poor Separation CheckRf Is the TLC Rf in the 0.2-0.35 range? Start->CheckRf Tailing Is there significant streaking or tailing? CheckRf->Tailing Yes AdjustSolvent Adjust mobile phase polarity. Re-run TLC. CheckRf->AdjustSolvent No AddModifier Add modifier to mobile phase (e.g., 1% TEA or MeOH). Tailing->AddModifier Yes Gradient Run a shallow gradient elution. Tailing->Gradient No AdjustSolvent->CheckRf ChangePhase Switch stationary phase (Alumina, Bonded Phase). AddModifier->ChangePhase Still fails Success Separation Improved AddModifier->Success Gradient->ChangePhase Still fails Gradient->Success

Caption: Decision-making process for poor separation.

Q5: My purified product yield is very low, even though the reaction worked well based on TLC of the crude material.

Answer: This points to loss of material during the purification process.

  • Cause 1: Irreversible Adsorption/Decomposition. As discussed in Q4, your compound may be permanently stuck to or degrading on the column.[4]

  • Cause 2: Product Crystallization on the Column. If your compound is highly crystalline and has limited solubility in the mobile phase, it can crystallize within the silica matrix, blocking flow and preventing elution.[4]

  • Cause 3: Co-elution with a UV-inactive Impurity. You may have combined fractions that appeared pure by UV visualization on TLC but contained a non-UV-active impurity, leading to a lower mass of your actual product.

  • Cause 4: Material is Too Dilute. The fractions collected might be too dilute to detect the compound easily by TLC, leading you to believe it hasn't eluted yet.[4]

  • Solutions:

    • Address Stability: Perform the silica stability test and use deactivated silica if necessary.[4][6]

    • Improve Solubility: If crystallization is suspected, switch to a solvent system where your compound has better solubility, even if it means adjusting the polarity.

    • Use a Universal Stain: After UV visualization, stain your TLC plates with a universal stain like potassium permanganate or vanillin to reveal any UV-inactive impurities.

    • Concentrate Fractions: If you suspect the product is present but too dilute, try concentrating a few fractions from the expected elution range and re-running the TLC.[4]

Part 4: Frequently Asked Questions (FAQs)

Q: How do I know if my compound is stable on silica gel? A: Perform a simple 2D TLC test. Spot your crude mixture on a TLC plate and run it in your chosen solvent system. After the first run, turn the plate 90 degrees and run it again in the same solvent system. If the compound is stable, all spots will move diagonally up the plate. If any new spots appear that are not on the diagonal, it indicates decomposition on the silica plate.[4]

Q: What is reversed-phase chromatography and could it be used here? A: Reversed-phase chromatography uses a non-polar stationary phase (like C18-bonded silica) and a polar mobile phase (like water/acetonitrile or water/methanol).[3] For a polar compound like this compound, it would be weakly retained and elute very quickly, making it a good option if you are trying to separate it from very non-polar impurities.[8] It can also be an excellent alternative if your compound is unstable on normal-phase silica.[5][11]

Q: My compound is a solid with poor solubility in my chosen hexane/ethyl acetate mobile phase. How should I load it onto the column? A: Use the dry loading method.[6][10] Dissolve your compound in a solvent in which it is soluble (e.g., acetone or methanol), add silica gel, and evaporate the solvent completely. This creates a solid powder of your compound adsorbed onto silica, which you can then add to the top of your column. This prevents issues with the strong loading solvent disrupting the separation.

References

Technical Support Center: Synthesis of Ethyl 5-hydroxyindole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Ethyl 5-hydroxyindole-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) related to the synthesis of this important intermediate. Our goal is to equip you with the knowledge to anticipate and resolve common challenges, ensuring a successful and efficient synthesis.

Introduction

This compound is a valuable building block in medicinal chemistry, frequently utilized in the synthesis of a wide range of biologically active compounds.[1] Its synthesis, most commonly achieved via the Japp-Klingemann reaction followed by a Fischer indole cyclization, can be prone to the formation of several impurities that may complicate purification and affect the quality of the final product. This guide provides a comprehensive overview of these challenges and their solutions.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound in a practical question-and-answer format.

Synthesis & Reaction Monitoring

Q1: My Fischer indole cyclization is resulting in a low yield and a significant amount of dark, tarry material. What is the likely cause and how can I prevent this?

A1: Tar formation is a frequent issue in Fischer indole synthesis, often stemming from the harsh acidic conditions and elevated temperatures required for cyclization.[2] The electron-donating nature of the 5-hydroxy group can also increase the substrate's susceptibility to polymerization and side reactions under strong acid catalysis.

Causality:

  • Overly Aggressive Acid Catalysis: Strong acids can promote side reactions, including polymerization of the indole nucleus and degradation of the starting materials and product.

  • High Temperatures: Excessive heat can lead to thermal decomposition of the sensitive hydroxyindole product and intermediates.

  • Oxygen Exposure: 5-Hydroxyindoles are particularly susceptible to oxidation, which can be accelerated by heat and acid, leading to colored, polymeric byproducts.

Troubleshooting Strategies:

  • Optimize Acid Catalyst: Experiment with milder Brønsted acids like p-toluenesulfonic acid or Lewis acids such as zinc chloride (ZnCl₂). Polyphosphoric acid (PPA) can also be effective but requires careful temperature control.

  • Temperature Management: Begin with lower reaction temperatures and gradually increase if the reaction is sluggish. The optimal temperature is a balance between achieving a reasonable reaction rate and minimizing degradation.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation of the electron-rich 5-hydroxyindole ring.

  • Solvent Choice: The choice of solvent can impact the solubility of intermediates and byproducts. High-boiling point solvents like diphenyl ether or Dowtherm A are sometimes used, but require careful removal. Acetic acid can also serve as both a solvent and a catalyst.

Q2: I am observing the formation of an unexpected regioisomer in my reaction mixture. How can I control the regioselectivity of the Fischer indole synthesis?

A2: The formation of regioisomers can occur if the ketone precursor in the Fischer indole synthesis is unsymmetrical. However, in the synthesis of this compound from the corresponding hydrazone of ethyl pyruvate, this is generally not an issue as ethyl pyruvate is a symmetrical α-ketoester. If you are using a different starting material, the regioselectivity is determined by the direction of the enamine formation and the subsequent[3][3]-sigmatropic rearrangement. The electronic nature of the substituents on the phenylhydrazine ring plays a crucial role in directing the cyclization.

Q3: My reaction seems to stall, and I'm isolating unreacted hydrazone. What could be the problem?

A3: Incomplete cyclization can be due to several factors:

  • Insufficient Acid Strength or Amount: The acid catalyst is essential for the key rearrangement step. Ensure you are using an adequate amount of a sufficiently strong acid.

  • Low Reaction Temperature: The cyclization step often requires significant thermal energy. You may need to increase the reaction temperature.

  • Unstable Hydrazone: Some hydrazones can be unstable and may decompose before cyclizing. In such cases, a one-pot Japp-Klingemann/Fischer indole synthesis, where the hydrazone is generated in situ and immediately cyclized, can be beneficial.[2]

Impurity Profile & Identification

Q4: What are the most common impurities I should expect in the synthesis of this compound?

A4: Several impurities can arise from side reactions during the synthesis. Understanding these will aid in developing effective purification strategies.

Impurity Structure Likely Cause
5-Hydroxyindole A five-membered aromatic heterocyclic organic compound.Decarboxylation of the corresponding carboxylic acid, which can be formed by hydrolysis of the ethyl ester under acidic or basic conditions.[3]
Ethyl 4-hydroxyindole-2-carboxylate An isomer of the target compound.Potential formation of the regioisomeric hydrazone during the Japp-Klingemann reaction, leading to the alternative indole isomer upon cyclization.
Starting Phenylhydrazine 4-HydroxyphenylhydrazineIncomplete reaction or decomposition of the hydrazone intermediate.
Oxidized Byproducts (e.g., Quinone-imine species) Complex colored compoundsOxidation of the electron-rich 5-hydroxyindole ring, especially in the presence of air and at elevated temperatures.
Hydrolyzed Product (5-hydroxyindole-2-carboxylic acid) A carboxylic acid derivative of 5-hydroxyindole.Hydrolysis of the ethyl ester group under the acidic conditions of the Fischer indole synthesis or during workup.[4]
Products of N-N Bond Cleavage e.g., p-aminophenolA known side reaction in Fischer indole synthesis, particularly with electron-donating groups on the phenylhydrazine.[2]

Q5: How can I identify these impurities in my reaction mixture?

A5: A combination of chromatographic and spectroscopic techniques is essential for impurity identification:

  • Thin Layer Chromatography (TLC): A quick and effective way to monitor the reaction progress and get a preliminary idea of the number of components in your mixture.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information about the purity of your product and the relative amounts of impurities. A reversed-phase C18 column with a gradient of water (with 0.1% formic acid or TFA) and acetonitrile is a good starting point.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Allows for the determination of the molecular weights of the impurities, which is crucial for their identification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for the structural elucidation of isolated impurities. Comparison with the spectra of the desired product will highlight structural differences.

Experimental Protocols

Protocol 1: Synthesis of this compound via Japp-Klingemann/Fischer Indole Synthesis

This protocol describes a two-step, one-pot procedure.

Step 1: Japp-Klingemann Reaction (Formation of the Hydrazone)

  • Dissolve 4-aminophenol in a suitable acidic aqueous solution (e.g., HCl).

  • Cool the solution to 0-5 °C in an ice bath.

  • Add a solution of sodium nitrite (NaNO₂) dropwise while maintaining the temperature below 5 °C to form the diazonium salt.

  • In a separate flask, prepare a solution of ethyl 2-methylacetoacetate in ethanol and cool it to 0-5 °C.

  • Slowly add the freshly prepared diazonium salt solution to the ethyl 2-methylacetoacetate solution, maintaining the temperature and a slightly basic pH with the addition of a base like sodium acetate.

  • Stir the reaction mixture at 0-5 °C for several hours until the reaction is complete (monitor by TLC). The intermediate hydrazone will precipitate.

Step 2: Fischer Indole Cyclization

  • Filter the precipitated hydrazone and wash it with cold water.

  • Without extensive drying, add the crude hydrazone to a suitable acid catalyst. Polyphosphoric acid (PPA) or a mixture of sulfuric acid in ethanol are commonly used.

  • Heat the mixture to the appropriate temperature (e.g., 80-100 °C) and monitor the reaction by TLC until the starting hydrazone is consumed.

  • Pour the reaction mixture onto ice-water to precipitate the crude product.

  • Filter the solid, wash thoroughly with water to remove any residual acid, and dry.

Protocol 2: Purification of this compound

Method 1: Recrystallization

  • Dissolve the crude product in a minimal amount of a hot solvent. Common solvent systems include:

    • Ethanol/Water

    • Ethyl acetate/Hexane[5]

    • Acetone/Hexane[5]

  • If the solution is colored, you can add a small amount of activated charcoal and heat for a short period.

  • Hot filter the solution to remove the charcoal and any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature, then place it in an ice bath or refrigerator to maximize crystal formation.

  • Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Method 2: Column Chromatography

  • Prepare a silica gel column using a suitable solvent system. A gradient elution of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 30-40%) is often effective.

  • Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent.

  • Load the solution onto the column.

  • Elute the column with the solvent gradient, collecting fractions.

  • Monitor the fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Visualization of Key Processes

Reaction Pathway and Impurity Formation

The following diagram illustrates the synthetic route to this compound and the formation of key impurities.

G cluster_0 Japp-Klingemann Reaction cluster_1 Fischer Indole Synthesis cluster_2 Common Impurities 4-Aminophenol 4-Aminophenol Diazonium Salt Diazonium Salt 4-Aminophenol->Diazonium Salt NaNO2, HCl Hydrazone Hydrazone Diazonium Salt->Hydrazone Ethyl 2-methylacetoacetate Product This compound Hydrazone->Product Acid, Heat Impurity4 p-Aminophenol (N-N Cleavage) Hydrazone->Impurity4 Side Reaction Impurity1 5-Hydroxyindole (Decarboxylation) Product->Impurity1 Heat, Acid/Base Impurity2 Oxidized Byproducts Product->Impurity2 Air, Heat Impurity3 5-hydroxyindole-2-carboxylic acid (Hydrolysis) Product->Impurity3 Acid/Base, H2O G Start Problem with Synthesis Low_Yield Low Yield Start->Low_Yield Tar_Formation Tar Formation Start->Tar_Formation Impure_Product Impure Product Start->Impure_Product Check_Temp Optimize Temperature Low_Yield->Check_Temp Check_Acid Optimize Acid Catalyst Low_Yield->Check_Acid Tar_Formation->Check_Temp Tar_Formation->Check_Acid Inert_Atmosphere Use Inert Atmosphere Tar_Formation->Inert_Atmosphere Purification Improve Purification Impure_Product->Purification Recrystallization Recrystallization Purification->Recrystallization Chromatography Column Chromatography Purification->Chromatography

References

Technical Support Center: Synthesis of Ethyl 5-hydroxyindole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support guide for the synthesis of Ethyl 5-hydroxyindole-2-carboxylate. This resource is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and side reactions encountered during the synthesis of this important indole derivative. Our goal is to provide you with the expertise and practical insights needed to troubleshoot and optimize your experimental outcomes.

Introduction

This compound is a valuable building block in medicinal chemistry, notably as a precursor for various pharmacologically active compounds. Its synthesis, however, can be prone to side reactions that affect yield and purity. This guide focuses on two prevalent synthetic routes: the Leimgruber-Batcho and Nenitzescu indole syntheses, providing in-depth troubleshooting for each.

Section 1: Leimgruber-Batcho Indole Synthesis

The Leimgruber-Batcho synthesis is a versatile method for preparing indoles from o-nitrotoluenes.[1] It involves the formation of an enamine, followed by a reductive cyclization.[1]

Troubleshooting Common Issues
FAQ 1: Low Yield in Enamine Formation

Question: I am experiencing a low yield during the formation of the enamine from 4-benzyloxy-2-nitrotoluene and N,N-dimethylformamide dimethyl acetal (DMF-DMA). What could be the cause?

Answer: Low yields in this initial step are often traced back to a few key factors:

  • Reagent Quality: DMF-DMA is moisture-sensitive. Ensure it is fresh and handled under anhydrous conditions. The use of pyrrolidine can sometimes accelerate the reaction and improve yields by forming a more reactive intermediate.[1]

  • Reaction Temperature: The condensation requires heating.[2] Ensure the reaction temperature is optimal and maintained consistently. A temperature that is too low will result in an incomplete reaction, while excessive heat can lead to decomposition.

  • Acidity of Benzylic Protons: The reaction relies on the deprotonation of the methyl group on the nitrotoluene.[1][2] Electron-donating groups on the aromatic ring can decrease the acidity of these protons, slowing down the reaction. In such cases, a stronger base or longer reaction times may be necessary.

FAQ 2: Incomplete Reductive Cyclization

Question: My reductive cyclization step is sluggish, and I am isolating unreacted enamine. How can I drive the reaction to completion?

Answer: The efficiency of the reductive cyclization is highly dependent on the choice of reducing agent and reaction conditions.

  • Choice of Reducing Agent: A variety of reducing agents can be employed, including Raney nickel with hydrazine, palladium on carbon (Pd/C) with hydrogen gas, stannous chloride (SnCl₂), or iron in acetic acid.[1] If one reducing system is proving ineffective, switching to another may be beneficial. For example, titanium(III) chloride has been shown to be an effective reagent that also facilitates the subsequent cyclization due to its acidic nature.[3]

  • Catalyst Activity: If using a catalytic hydrogenation (e.g., Pd/C), ensure the catalyst is not poisoned. Impurities from the previous step can deactivate the catalyst. Purifying the enamine intermediate before reduction can often resolve this issue.

  • Solvent Choice: The choice of solvent can influence the reaction. Solvents like ethanol, methanol, tetrahydrofuran, and ethyl acetate have been used successfully in the catalytic hydrogenation step.[3]

Side Reaction 1: Reduction of the Enamine Double Bond

Question: I am observing a significant amount of a byproduct, which I suspect is the corresponding 2-aminophenylethylamine. How can I prevent this?

Answer: A known side reaction during the hydrogenation step is the reduction of the enamine double bond, leading to the formation of a 2-aminophenylethylamine derivative.[3]

  • Mechanism: This occurs when the C=C bond of the enamine is reduced before cyclization.

  • Prevention:

    • Milder Reducing Agents: Employing milder reducing agents can sometimes favor the reduction of the nitro group over the enamine.

    • Control of Reaction Conditions: Carefully controlling the reaction temperature and hydrogen pressure can help minimize this side reaction.

    • Purification: Fortunately, these basic byproducts are typically easy to separate from the neutral indole product during workup and purification.[3]

Experimental Protocol: Optimized Leimgruber-Batcho Synthesis

Below is a generalized protocol for the synthesis of a benzyloxy-protected precursor to this compound.

  • Enamine Formation:

    • In a flask equipped with a reflux condenser and under a nitrogen atmosphere, dissolve the substituted o-nitrotoluene (1 eq.) in anhydrous DMF.

    • Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.5-2.0 eq.) and pyrrolidine (0.1-0.2 eq.).

    • Heat the mixture at 110-120 °C for the time determined by TLC monitoring.

    • Cool the reaction mixture and remove the solvent under reduced pressure. The crude enamine can be used directly or purified by chromatography.

  • Reductive Cyclization:

    • Dissolve the crude enamine in a suitable solvent (e.g., ethanol, ethyl acetate).

    • Add the reducing agent (e.g., 10% Pd/C, 5-10 mol%).

    • Pressurize the reaction vessel with hydrogen gas (or use an alternative hydrogen source like hydrazine hydrate with Raney Nickel).

    • Stir the reaction at room temperature until the starting material is consumed (monitor by TLC).

    • Filter the catalyst and concentrate the filtrate. Purify the crude product by column chromatography.

Leimgruber_Batcho_Workflow cluster_start Step 1: Enamine Formation cluster_reduction Step 2: Reductive Cyclization o_nitrotoluene o-Nitrotoluene Derivative enamine Intermediate Enamine o_nitrotoluene->enamine Condensation dmf_dma DMF-DMA & Pyrrolidine dmf_dma->enamine reducing_agent Reducing Agent (e.g., Pd/C, H₂) indole Target Indole final_product Ethyl 5-hydroxyindole- 2-carboxylate indole->final_product Purification side_product Side Product (2-Aminophenylethylamine)

Section 2: Nenitzescu Indole Synthesis

The Nenitzescu indole synthesis is a powerful method for constructing 5-hydroxyindole derivatives from benzoquinones and β-aminocrotonic esters.[4][5]

Troubleshooting Common Issues
FAQ 3: Low Yield and Competing Reactions

Question: My Nenitzescu reaction is giving a low yield of the desired ethyl 5-hydroxy-2-methylindole-3-carboxylate. What are the likely side reactions?

Answer: The Nenitzescu synthesis can be complex, with the potential for several competing pathways.

  • Michael Addition: The reaction initiates with a Michael addition of the enamine to the benzoquinone.[5]

  • Solvent Effects: The reaction performs best in highly polar solvents.[5] Using a non-polar solvent can significantly hinder the reaction rate and yield.

  • Lewis Acid Catalysis: The use of a Lewis acid catalyst, such as zinc chloride (ZnCl₂), can activate the enamine and improve the reaction's efficiency.[5]

Side Reaction 2: Formation of Dihydroxylated Byproducts

Question: I am observing byproducts that appear to be hydroquinones or other reduced species. Why is this happening?

Answer: The reaction mechanism involves a hydroquinone intermediate that must be oxidized to a quinone before cyclization can occur.[6]

  • Redox Chemistry: The starting benzoquinone can act as the oxidizing agent for the hydroquinone intermediate. If the stoichiometry is not optimal, or if the reaction conditions favor reduction, you may isolate hydroquinone byproducts.

  • Troubleshooting:

    • Stoichiometry: Ensure the correct stoichiometry of reactants.

    • External Oxidant: In some cases, the addition of a mild external oxidizing agent might be necessary to facilitate the conversion of the hydroquinone intermediate.

Side Reaction 3: Formation of Alternative Cyclization Products

Question: I have isolated an unexpected isomer. Is it possible for the cyclization to occur in a different manner?

Answer: While the primary mechanism involves a nucleophilic attack by the enamine pi bond, an alternative mechanism involving the initial condensation of the enamine nitrogen with a benzoquinone carbonyl group has been proposed.[7] This could potentially lead to different regioisomers depending on the substitution pattern of the reactants.

Experimental Protocol: Classical Nenitzescu Synthesis

This protocol provides a general procedure for the synthesis of ethyl 2-methyl-5-hydroxy-1H-indole-3-carboxylate.[6]

  • Reaction Setup:

    • Dissolve 1,4-benzoquinone (1.0 eq.) in acetone in a round-bottom flask with a reflux condenser.

    • Add ethyl 3-aminocrotonate (1.0-1.2 eq.) to the solution.

  • Reaction Conditions:

    • Heat the mixture to reflux for 2-4 hours, monitoring the reaction progress by TLC.

  • Work-up and Purification:

    • Cool the reaction to room temperature and remove the acetone under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with a 5% sodium bicarbonate solution, followed by water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

    • Purify the crude product by silica gel column chromatography.

Nenitzescu_Mechanism start 1,4-Benzoquinone + β-Aminocrotonate michael_adduct Michael Adduct (Hydroquinone) start->michael_adduct Michael Addition quinone_intermediate Quinone Intermediate michael_adduct->quinone_intermediate Oxidation cyclized Cyclized Intermediate quinone_intermediate->cyclized Nucleophilic Attack (Cyclization) product 5-Hydroxyindole cyclized->product Dehydration

Summary of Key Parameters and Troubleshooting

Synthetic RouteCommon IssuePotential Cause(s)Recommended Action(s)
Leimgruber-Batcho Low enamine yieldPoor reagent quality, suboptimal temperatureUse fresh, anhydrous reagents; optimize reaction temperature.
Incomplete cyclizationIneffective reducing agent, catalyst poisoningScreen different reducing agents; purify enamine intermediate.
Enamine over-reductionHydrogenation of C=C bondUse milder reducing agents; control reaction conditions.
Nenitzescu Low overall yieldNon-polar solvent, lack of activationUse a highly polar solvent; consider a Lewis acid catalyst.
Hydroquinone byproductsIncomplete oxidation of intermediateAdjust stoichiometry; consider an external oxidant.
Isomeric byproductsAlternative cyclization pathwayCarefully control reaction conditions to favor the desired pathway.

References

Technical Support Center: Troubleshooting Low Yield in Fischer Indole Synthesis of Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated technical support center for the Fischer indole synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with this powerful yet sensitive reaction. Here, we move beyond simple protocols to provide in-depth, field-proven insights into overcoming low yields and side reactions, ensuring your syntheses are both successful and reproducible.

Frequently Asked Questions (FAQs)

Here are answers to some of the most common questions we receive regarding the Fischer indole synthesis.

Q1: My reaction is not producing any of the desired indole, and I'm recovering my starting materials. What's the most likely cause?

A1: The complete failure of a Fischer indole synthesis often points to a few critical factors. The most common culprits are an inappropriate or insufficient acid catalyst, or reaction conditions that are too mild.[1] The key[2][2]-sigmatropic rearrangement step requires a significant activation energy.[3] Ensure your acid catalyst is appropriate for your specific substrates and that the reaction temperature is high enough to drive the reaction to completion. For some substrates, particularly those with electron-withdrawing groups, harsher conditions like stronger acids or higher temperatures may be necessary.[4]

Q2: I'm observing multiple spots on my TLC, and the yield of my desired indole is low. What are these side products?

A2: The formation of multiple byproducts is a frequent issue. Common side reactions include aldol condensation of the ketone or aldehyde starting material, and Friedel-Crafts-type reactions.[2][3][5] These side reactions consume your starting materials and complicate purification. To minimize them, carefully control the reaction conditions, especially temperature and acid concentration.[3] In some cases, a one-pot procedure where the intermediate hydrazone is not isolated can minimize handling losses and reduce the chance of side reactions.[3][6]

Q3: I'm using an unsymmetrical ketone and obtaining a mixture of regioisomers. How can I improve the selectivity?

A3: Regioselectivity with unsymmetrical ketones is a well-known challenge influenced by both steric and electronic factors, as well as the acidity of the reaction medium.[7] The choice of acid catalyst can significantly impact the product ratio.[7] Generally, weaker acids may favor the kinetic product, while stronger acids can lead to the thermodynamically more stable product.[7] The steric bulk of substituents on both the ketone and the arylhydrazine can also direct the cyclization to the less hindered position.[7]

Q4: My indole product seems to be decomposing during the reaction or workup. How can I prevent this?

A4: Indoles, particularly electron-rich derivatives, can be sensitive to strong acids and high temperatures, leading to degradation or polymerization.[7] If you suspect product decomposition, consider using a milder acid catalyst or lowering the reaction temperature. Monitoring the reaction closely by TLC is crucial to avoid prolonged exposure to harsh conditions after the reaction is complete.[3] During workup, neutralizing the acid promptly and avoiding excessive heat during solvent evaporation can also help preserve your product.

In-Depth Troubleshooting Guides

Guide 1: Optimizing Reaction Conditions for Maximizing Yield

Low yields in the Fischer indole synthesis are often a result of suboptimal reaction conditions. The interplay between the catalyst, solvent, and temperature is critical for success.

The acid catalyst is arguably the most crucial variable in the Fischer indole synthesis. It facilitates both the isomerization of the hydrazone to the enamine and the key[2][2]-sigmatropic rearrangement.[1][8] Both Brønsted acids (e.g., HCl, H₂SO₄, p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃, AlCl₃) are commonly employed.[2][6][8][9]

  • Expert Insight: The choice of acid is highly substrate-dependent. A catalyst that is too weak may result in an incomplete reaction, while an overly strong acid can lead to decomposition of the starting materials or the indole product.[1][10] It is often beneficial to screen a small panel of acids to identify the optimal choice for your specific derivative. Polyphosphoric acid (PPA) is a particularly effective catalyst, especially for less reactive substrates, as it can also serve as the solvent.[3][6]

The solvent and temperature are intrinsically linked and must be considered together. The reaction often requires elevated temperatures to overcome the activation energy of the rearrangement step.[3]

  • Causality Explained: The solvent must be able to solubilize the reactants and the intermediate hydrazone. Polar aprotic solvents like dimethyl sulfoxide (DMSO) and acetic acid are frequently used.[3][6] Acetic acid can conveniently function as both a solvent and a catalyst.[4] In some instances, running the reaction neat (without a solvent) can be effective.[3] Excessively high temperatures or prolonged reaction times can lead to the formation of tars and other decomposition products, drastically reducing the yield.[3] Therefore, careful optimization of the temperature and reaction time, often guided by TLC monitoring, is essential.[3] Microwave-assisted synthesis can be a valuable technique to improve yields and significantly shorten reaction times by enabling rapid and uniform heating.[3]

Troubleshooting Workflow: Low Yield

low_yield_troubleshooting start Low Yield Observed check_purity Check Purity of Starting Materials Arylhydrazine & Carbonyl Compound start->check_purity Step 1 optimize_catalyst Optimize Acid Catalyst Screen Brønsted & Lewis Acids Vary Concentration check_purity->optimize_catalyst If Pure optimize_conditions Optimize Reaction Conditions Adjust Temperature & Time Monitor by TLC optimize_catalyst->optimize_conditions Step 2 solvent_choice Evaluate Solvent Test Different Polarities Consider Neat Conditions optimize_conditions->solvent_choice Step 3 workup_purification Review Workup & Purification Check for Product Decomposition Optimize Chromatography solvent_choice->workup_purification Step 4 success Improved Yield workup_purification->success If Successful

Caption: A logical workflow for troubleshooting low yields in the Fischer indole synthesis.

Guide 2: Understanding and Mitigating Side Reactions

The Fischer indole synthesis is susceptible to several side reactions that can significantly lower the yield of the desired product. Understanding the origins of these byproducts is key to their prevention.

The electronic properties of substituents on both the arylhydrazine and the carbonyl compound play a pivotal role in the success or failure of the reaction.[7][11]

  • Electron-Donating Groups: While electron-donating groups on the arylhydrazine can facilitate the electrophilic attack, strong electron-donating groups on the carbonyl component can be problematic.[12] These groups can stabilize the intermediate iminylcarbocation, favoring a competing heterolytic N-N bond cleavage over the desired[2][2]-sigmatropic rearrangement.[10][12][13] This leads to the formation of aniline and other byproducts instead of the indole.[13]

  • Electron-Withdrawing Groups: Conversely, electron-withdrawing groups on the arylhydrazine ring can hinder the reaction and may require more forcing conditions to proceed.[4][11]

Substituent Effect on ArylhydrazineImpact on ReactionRecommended Action
Electron-Donating (e.g., -OCH₃, -CH₃)Generally favorable, increases nucleophilicity.Standard conditions are often sufficient.
Electron-Withdrawing (e.g., -NO₂, -Cl)Hinders the reaction, decreases nucleophilicity.[11][14]Use stronger acid catalysts and/or higher temperatures.[4]
Substituent Effect on Carbonyl CompoundImpact on ReactionRecommended Action
Electron-Donating (e.g., alkyl, aryl)Can promote N-N bond cleavage, leading to failure.[12][13]Use milder reaction conditions or consider alternative synthetic routes.[10]
Electron-Withdrawing (e.g., -CO₂R)Generally well-tolerated.Standard conditions are typically applicable.

The purification of indole derivatives can be challenging, especially when side products are present. Column chromatography is the most common method for purification.

  • Expert Tip: If you are having difficulty separating your product from impurities, consider trying a different solvent system for your column chromatography.[15] Sometimes, switching from a normal-phase silica gel to a reverse-phase (C18) silica can provide the necessary difference in selectivity.[15] It is also important to ensure that the crude product is fully dried and free of any acidic or basic residues before loading it onto the column, as these can cause streaking and poor separation.

Experimental Protocols

General Protocol for Fischer Indole Synthesis

This protocol provides a general guideline. The specific catalyst, solvent, temperature, and reaction time should be optimized for each unique substrate combination.

Materials:

  • Arylhydrazine (or its hydrochloride salt) (1.0 eq)

  • Aldehyde or ketone (1.0 - 1.2 eq)

  • Acid catalyst (e.g., ZnCl₂, p-TsOH, PPA)

  • Solvent (e.g., acetic acid, toluene, ethanol)

Procedure:

  • Hydrazone Formation (Optional - can be a one-pot reaction):

    • In a round-bottom flask, dissolve the arylhydrazine and the carbonyl compound in a suitable solvent like ethanol.

    • Add a catalytic amount of acetic acid and heat the mixture to reflux for 30-60 minutes.

    • Monitor the reaction by TLC until the starting materials are consumed.

    • The hydrazone can be isolated by cooling the reaction mixture and collecting the precipitate by filtration, or the reaction can proceed directly to the next step.[6]

  • Indolization:

    • To the flask containing the hydrazone (either isolated or generated in situ), add the acid catalyst and the chosen solvent for the cyclization reaction.

    • Heat the reaction mixture to the desired temperature (typically between 80°C and the reflux temperature of the solvent).[4]

    • Monitor the progress of the reaction by TLC.

  • Workup and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • If the reaction was performed in an acidic solvent like acetic acid, carefully neutralize it with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.[16]

Fischer Indole Synthesis Mechanism

fischer_indole_mechanism cluster_start Starting Materials Arylhydrazine Arylhydrazine Hydrazone Phenylhydrazone Intermediate Arylhydrazine->Hydrazone + Acid (cat.) Carbonyl Aldehyde or Ketone Carbonyl->Hydrazone + Acid (cat.) Enamine Enamine (Ene-hydrazine) Tautomer Hydrazone->Enamine Tautomerization Rearrangement [3,3]-Sigmatropic Rearrangement Enamine->Rearrangement Diimine Di-imine Intermediate Rearrangement->Diimine Cyclization Cyclization & Aromatization Diimine->Cyclization Indole Indole Product Cyclization->Indole Ammonia NH₃ Cyclization->Ammonia -

Caption: The reaction mechanism of the Fischer indole synthesis.[6][8]

References

Technical Support Center: Catalyst Selection for Ethyl 5-Hydroxyindole-2-Carboxylate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 5-hydroxyindole-2-carboxylate. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges and provide in-depth insights into catalyst selection and reaction optimization for the Nenitzescu indole synthesis.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis of this compound in a question-and-answer format.

Q1: Why is the yield of my this compound product consistently low?

A1: Low yields in the Nenitzescu synthesis are a common challenge and can often be attributed to several factors:

  • Suboptimal Reaction Conditions: The choice of solvent, temperature, and catalyst can significantly impact the reaction's efficiency. Non-polar solvents or inappropriate temperatures can favor side reactions.[1]

  • Incorrect Stoichiometry: The molar ratio of the benzoquinone and the enamine is crucial. For larger-scale reactions, a 1:1.2-1.6 mole ratio of benzoquinone to ethyl 3-aminocrotonate is often recommended, with a 20-60% excess of the enamine proving most effective.[2][3] An excess of benzoquinone can lead to unwanted side reactions and polymerization.[3]

  • Absence of a Catalyst: While the reaction can proceed without a catalyst, the addition of a Lewis acid can significantly improve both the reaction rate and the yield.[2][3]

  • Polymerization: The benzoquinone starting material can be unstable and prone to oxidation and subsequent polymerization under the reaction conditions, reducing the amount of starting material available for the desired reaction.[1]

Q2: I am observing a significant amount of a 5-hydroxybenzofuran byproduct. How can I minimize its formation?

A2: The formation of 5-hydroxybenzofurans is a well-known competing pathway in the Nenitzescu synthesis.[3][4] The choice of catalyst and solvent plays a critical role in directing the reaction towards the desired indole product.

  • Catalyst Selection: Certain Lewis acids, such as CuCl₂, BiCl₃, and FeCl₃, have been shown to favor the formation of benzofurans.[3] Conversely, zinc halides (ZnCl₂, ZnBr₂, ZnI₂) are known to promote the formation of the desired 5-hydroxyindole.[3][5][6] Therefore, switching to a zinc-based Lewis acid catalyst is a primary strategy to suppress benzofuran formation.

  • Solvent Choice: The solvent system has a strong influence on the chemoselectivity. Highly polar solvents generally favor the Nenitzescu reaction.[2] Nitromethane has been found to be particularly effective in promoting the formation of the desired 5-hydroxyindole over the competing benzofuran.[4][5][6]

Q3: My reaction has stalled and is not proceeding to completion. What are the potential causes and solutions?

A3: A stalled reaction can be due to several factors, including reactant degradation or catalyst deactivation.

  • Reactant Stability: p-Benzoquinone can be unstable. Ensure you are using a fresh, high-quality source of p-benzoquinone.[1]

  • Catalyst Activity: If using a Lewis acid catalyst, ensure it is anhydrous and added under inert conditions if necessary.[1]

  • Monitoring the Reaction: It is crucial to monitor the reaction's progress using techniques like Thin-Layer Chromatography (TLC) to determine if the reaction has genuinely stalled or is proceeding slowly.

Frequently Asked Questions (FAQs)

This section provides answers to more general questions regarding the synthesis of this compound.

Q1: What is the mechanism of the Nenitzescu indole synthesis?

A1: The mechanism of the Nenitzescu reaction involves a sequence of steps:

  • Michael Addition: The reaction initiates with a Michael addition of the β-aminocrotonic ester (an enamine) to the benzoquinone.[2][7]

  • Cyclization: This is followed by a nucleophilic attack by the enamine pi bond.[2]

  • Elimination: The final step is an elimination of water to form the 5-hydroxyindole ring system.[2]

Q2: Why is a Lewis acid catalyst often necessary for the Nenitzescu reaction?

A2: A Lewis acid catalyst, such as zinc chloride (ZnCl₂), plays a crucial role in activating the enamine. It forms a complex with the diketodienamine, which enhances its reactivity and promotes the cyclization step, leading to improved yields and reaction rates.[2]

Q3: What are the key considerations for selecting a catalyst for the synthesis of this compound?

A3: The primary consideration is to choose a catalyst that selectively promotes the formation of the desired 5-hydroxyindole over the 5-hydroxybenzofuran byproduct. As discussed in the troubleshooting section, zinc halides, particularly ZnCl₂, are often the catalysts of choice for this purpose.[3][5][6] The catalyst loading should also be optimized; typically, a catalytic amount (e.g., 10 mol%) is sufficient.[8]

Q4: How does the choice of solvent affect the Nenitzescu reaction?

A4: The reaction performs best in highly polar solvents.[2] Solvents like nitromethane and acetic acid are effective.[5][6] The solvent can influence both the reaction rate and the selectivity towards the desired indole product.

Quantitative Data Summary

The following tables summarize the impact of different catalysts and solvents on the yield of 5-hydroxyindoles in the Nenitzescu synthesis.

Table 1: Effect of Lewis Acid Catalyst on Yield

CatalystCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)Reference
None-AcetoneReflux218[1]
ZnCl₂10CPME60465[1]
CaI₂5CH₂Cl₂Reflux185[9]
(R,R)-cat2 Cr salen10MeNO₂4018up to 97[8]

Table 2: Effect of Solvent on Yield

CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
ZnCl₂DichloromethaneRoom Temp2475[3]
ZnCl₂NitromethaneRoom Temp2485[3]
NoneAcetic AcidRoom Temp2460[3]
None1,2-DichloroethaneRoom Temp2418[1]

Detailed Experimental Protocols

Protocol 1: General Procedure for the Synthesis of Ethyl 5-hydroxy-2-methylindole-3-carboxylate

Materials:

  • 1,4-Benzoquinone

  • Ethyl 3-aminocrotonate

  • Zinc Chloride (ZnCl₂)

  • Dichloromethane (CH₂Cl₂)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 1,4-benzoquinone (1 equivalent) in dichloromethane.

  • Add ethyl 3-aminocrotonate (1.2-1.6 equivalents) to the solution.

  • Add anhydrous zinc chloride (0.1 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Once the reaction is complete, quench the reaction by adding water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).[3]

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[3]

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.[3]

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure ethyl 5-hydroxy-2-methylindole-3-carboxylate.[3]

Protocol 2: Atroposelective Nenitzescu Indole Synthesis

Materials:

  • Naphthoquinone

  • β-aminocrotonic derivative

  • (R,R)-cat2 Cr salen catalyst

  • Nitromethane

Procedure:

  • To a 20 mL reaction vial in open air, add the β-aminocrotonic derivative (0.1 mmol, 1 equiv.), naphthoquinone (1.5 equiv., 0.15 mmol), and the (R,R)-cat2 Cr salen catalyst (10 mol%).[3]

  • Add nitromethane (1 mL).[3]

  • Seal the vial with an aluminous headspace cap and heat to 40°C for 18 hours.[3]

  • Cool the reaction to room temperature.[3]

  • The crude reaction mixture is directly purified by SiO₂ gel column chromatography.[3]

Visualizations

Nenitzescu Reaction Mechanism

Nenitzescu_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Benzoquinone 1,4-Benzoquinone Michael_Adduct Michael Adduct Benzoquinone->Michael_Adduct Michael Addition Enamine Ethyl 3-aminocrotonate Enamine->Michael_Adduct Quinone_Intermediate Quinone Intermediate Michael_Adduct->Quinone_Intermediate Oxidation Cyclized_Intermediate Cyclized Intermediate Quinone_Intermediate->Cyclized_Intermediate Cyclization Indole Ethyl 5-hydroxyindole- 2-carboxylate Cyclized_Intermediate->Indole Elimination of H₂O

Caption: The reaction mechanism of the Nenitzescu indole synthesis.

Troubleshooting Workflow for Catalyst Selection

Troubleshooting_Catalyst Start Low Yield or Significant Byproduct Formation Check_Catalyst Are you using a Lewis acid catalyst? Start->Check_Catalyst Add_Catalyst Add a Lewis acid catalyst (e.g., ZnCl₂) Check_Catalyst->Add_Catalyst No Identify_Byproduct Identify the major byproduct. Is it 5-hydroxybenzofuran? Check_Catalyst->Identify_Byproduct Yes Add_Catalyst->Identify_Byproduct Switch_Catalyst Switch to a zinc-based catalyst (ZnCl₂, ZnBr₂, or ZnI₂) Identify_Byproduct->Switch_Catalyst Yes Optimize_Conditions Optimize other conditions: - Solvent (e.g., Nitromethane) - Temperature - Stoichiometry Identify_Byproduct->Optimize_Conditions No Switch_Catalyst->Optimize_Conditions End Improved Yield and Selectivity Optimize_Conditions->End

Caption: A decision tree for troubleshooting catalyst selection in the Nenitzescu synthesis.

References

Technical Support Center: Ethyl 5-hydroxyindole-2-carboxylate Reaction Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and reaction kinetics of Ethyl 5-hydroxyindole-2-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth answers to common questions and troubleshooting guidance for your experiments, with a focus on the critical role of temperature.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound, and how does temperature critically influence each?

There are several effective methods for synthesizing this compound, with the Fischer and Nenitzescu indole syntheses being two of the most prominent. Temperature is a pivotal parameter in both, directly impacting reaction rate, yield, and the impurity profile.

  • Fischer Indole Synthesis: This classic method involves the acid-catalyzed reaction of a substituted phenylhydrazine with a ketone or aldehyde, in this case, ethyl pyruvate. The reaction requires elevated temperatures to drive the key[1][1]-sigmatropic rearrangement.[2][3] However, the temperature must be carefully controlled, as excessive heat can lead to degradation of the starting materials and intermediates, as well as the formation of unwanted side products. A kinetic study by Pausacker and Schubert on the Fischer indole synthesis demonstrated that the cyclization step is first-order, implying a strong temperature dependence.[4][5]

  • Nenitzescu Indole Synthesis: This is often a more direct route for 5-hydroxyindoles, involving the reaction of a p-benzoquinone with a β-aminocrotonate.[6] This reaction can often be performed at or near room temperature, offering a milder alternative to the Fischer synthesis.[7] The mechanism involves a series of Michael additions and cyclizations. While milder, temperature can still influence the rate of these steps and the stability of the enamine intermediate.

  • Reductive Cyclization: Another common route is the reductive cyclization of ethyl o-nitrophenylpyruvate. This can be achieved through catalytic hydrogenation or with reducing agents like ferrous sulfate.[8] The temperature for catalytic hydrogenation is typically mild, while chemical reductions may require heating to proceed at a reasonable rate.

Q2: My reaction is proceeding very slowly. Can I simply increase the temperature to speed it up?

While increasing the temperature will generally increase the reaction rate according to the Arrhenius equation, it is a strategy that must be employed with caution.

Causality: The rate of a chemical reaction is exponentially dependent on temperature. However, the rates of competing side reactions and decomposition pathways also increase with temperature. For the synthesis of this compound, there is an optimal temperature window.

Troubleshooting Steps:

  • Verify Catalyst Activity: Before increasing the temperature, ensure that your acid catalyst (e.g., sulfuric acid, polyphosphoric acid, or a Lewis acid) is active and present in the correct concentration. An inactive or insufficient amount of catalyst is a common reason for slow reactions.

  • Incremental Temperature Increase: If the catalyst is not the issue, increase the temperature in small increments (e.g., 5-10 °C) and monitor the reaction progress closely using a suitable analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Monitor for Side Products: As you increase the temperature, pay close attention to the appearance of new spots on your TLC plate or peaks in your HPLC chromatogram. This could indicate the onset of side reactions.

  • Consider Reaction Time: It may be more beneficial to run the reaction for a longer period at a moderate temperature than for a shorter time at a high temperature. This often leads to a cleaner reaction profile and higher yield of the desired product.

Q3: I'm observing a low yield and the formation of several impurities. How is this related to the reaction temperature?

Low yields and the presence of impurities are frequently linked to improper temperature control. Both excessively high and low temperatures can be detrimental.

  • High-Temperature Issues:

    • Side Reactions: As mentioned, high temperatures can provide the necessary activation energy for alternative reaction pathways, leading to the formation of undesired isomers, dimers, or other byproducts.[1]

    • Thermal Decomposition: this compound has a finite thermal stability. Studies on related indole derivatives show that decomposition can occur at temperatures above the melting point.[6][9] Running the reaction at too high a temperature can lead to the degradation of your product as it is formed.

  • Low-Temperature Issues:

    • Incomplete Reaction: If the temperature is too low, the reaction may not have sufficient energy to overcome the activation barrier, leading to a stalled or incomplete reaction. This will result in a low yield and the presence of unreacted starting materials in your final product.

The following table illustrates how temperature can affect reaction outcomes, based on a generalized optimization study for a related heterocyclic synthesis.

EntryCatalyst (mol%)Temperature (°C)Time (min)Yield (%)
1012010No Reaction
210100597
310120585
410801078

Data adapted from a representative optimization study to illustrate the principle.[1]

Troubleshooting Guide: Temperature-Related Issues

This workflow provides a systematic approach to diagnosing and resolving common issues related to temperature in the synthesis of this compound.

G start Start: Reaction Issue (Low Yield, Impurities, Slow Rate) check_temp Is the reaction temperature within the literature range? start->check_temp temp_low Issue: Temperature Too Low check_temp->temp_low No (Too Low) temp_high Issue: Temperature Too High check_temp->temp_high No (Too High) slow_rate Symptom: Slow or stalled reaction check_temp->slow_rate Yes low_yield_impurities Symptom: Low yield and/or significant impurities check_temp->low_yield_impurities Yes re_run_correct_temp Action: Re-run experiment at the recommended temperature. temp_low->re_run_correct_temp temp_high->re_run_correct_temp optimize Result: Optimized Reaction Conditions re_run_correct_temp->optimize increase_temp Troubleshoot: Increase temperature incrementally (5-10°C steps). slow_rate->increase_temp decrease_temp Troubleshoot: Decrease temperature and increase reaction time. low_yield_impurities->decrease_temp monitor_tlc Monitor reaction by TLC/HPLC for product formation and new spots. increase_temp->monitor_tlc monitor_tlc->optimize check_decomposition Analyze impurities. Are they degradation products? decrease_temp->check_decomposition check_decomposition->optimize

Caption: Troubleshooting workflow for temperature optimization.

Experimental Protocol: Synthesis via Reductive Cyclization

This protocol is a representative method for the synthesis of Ethyl indole-2-carboxylate, which can be adapted for the 5-hydroxy derivative. Temperature control is critical during the hydrogenation step.

Materials:

  • Potassium salt of ethyl o-nitrophenylpyruvate

  • Glacial acetic acid

  • Platinum catalyst (e.g., PtO₂)

  • Hydrogen source (Parr apparatus or similar)

Procedure:

  • Dissolution: In a suitable hydrogenation bottle, dissolve the potassium salt of ethyl o-nitrophenylpyruvate (0.109 mole) in glacial acetic acid (200 ml).[8]

  • Catalyst Addition: Carefully add the platinum catalyst (0.20 g) to the solution.

  • Hydrogenation Setup: Place the bottle in a Parr low-pressure hydrogenation apparatus. Flush the system several times with hydrogen gas.

  • Reaction: Pressurize the system to approximately 30 p.s.i. with hydrogen. Begin shaking the vessel. Maintain the reaction temperature at room temperature (20-25 °C). The reaction is exothermic; if a significant temperature increase is observed, intermittent cooling may be necessary to prevent side reactions.

  • Monitoring: Continue the reaction until hydrogen uptake ceases. This typically takes 4-6 hours.[8]

  • Workup:

    • Carefully vent the hydrogen and flush the system with an inert gas (e.g., nitrogen).

    • Remove the catalyst by filtration through a pad of celite, washing with glacial acetic acid.

    • Place the filtrate in a large beaker and slowly add water (approx. 3 L) with stirring to precipitate the product.

    • Collect the solid by filtration, wash thoroughly with water, and dry in a desiccator over calcium chloride.

Rationale for Temperature Control: Catalytic hydrogenation is an exothermic process. Allowing the temperature to rise uncontrollably can lead to over-reduction of the indole ring or other side reactions, thus reducing the yield and purity of the desired this compound.

Visualizing the Reaction Pathway

The following diagram illustrates a generalized pathway for the Fischer Indole Synthesis, a common route to this compound.

fischer_indole cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product p_hydroxyphenylhydrazine p-Hydroxyphenylhydrazine hydrazone Hydrazone Formation p_hydroxyphenylhydrazine->hydrazone ethyl_pyruvate Ethyl Pyruvate ethyl_pyruvate->hydrazone enamine Enamine Tautomer hydrazone->enamine Tautomerization diimine [3,3]-Sigmatropic Rearrangement enamine->diimine Heat, H+ indole Ethyl 5-hydroxyindole- 2-carboxylate diimine->indole Cyclization & Aromatization (-NH3)

Caption: Generalized Fischer Indole Synthesis pathway.

References

Technical Support Center: Solvent Effects on the Synthesis of Ethyl 5-hydroxyindole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Welcome to the Technical Support Center for the synthesis of Ethyl 5-hydroxyindole-2-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) focused on the critical role of solvents in this synthetic process. The 5-hydroxyindole scaffold is a vital component in numerous biochemically significant molecules, including the neurotransmitter serotonin and various pharmaceuticals.[1] Therefore, achieving an efficient and high-yield synthesis is of paramount importance.

The most common and effective method for synthesizing 5-hydroxyindole derivatives is the Nenitzescu indole synthesis.[1][2] This reaction involves the condensation of a benzoquinone with a β-aminocrotonic ester.[1] The choice of solvent is a crucial parameter in the Nenitzescu synthesis, significantly influencing reaction rate, yield, and purity of the final product, this compound. This guide will explore the nuances of solvent selection to help you optimize your experimental outcomes.

Troubleshooting Guide: Overcoming Common Synthesis Challenges

This section addresses specific issues you may encounter during the synthesis of this compound, with a focus on solvent-related causes and solutions.

Issue 1: Low or No Yield of this compound

Question: My Nenitzescu synthesis of this compound is resulting in a very low yield. Could the solvent be the primary cause?

Answer: Absolutely. The solvent plays a pivotal role in the Nenitzescu indole synthesis and can be a primary contributor to low yields for several reasons:

  • Poor Solubility of Reactants: The initial reactants, p-benzoquinone and ethyl 3-aminocrotonate (the enamine), must be adequately solubilized for the reaction to proceed efficiently. If the chosen solvent does not dissolve one or both reactants sufficiently, the reaction will be slow and incomplete.

  • Influence on Reaction Intermediates: The mechanism of the Nenitzescu synthesis involves a Michael addition followed by a nucleophilic attack and elimination.[1] The stability of the charged intermediates formed during this process is highly dependent on the polarity of the solvent.

  • Side Reactions and Decomposition: Inappropriate solvent choice can promote side reactions or lead to the decomposition of reactants or the product, especially at elevated temperatures.

Troubleshooting Steps & Optimization:

  • Assess Solvent Polarity: The Nenitzescu reaction generally performs best in highly polar solvents.[1] If you are using a nonpolar or moderately polar solvent, consider switching to a more polar option.

  • Solvent Comparison Table:

SolventTypeDielectric Constant (Approx.)Typical ObservationsRecommendations
Acetone Polar Aprotic21A classic solvent for this reaction, often providing good yields.[3]A good starting point for optimization.
Dichloromethane (DCM) Polar Aprotic9.1Can be effective, but may require a Lewis acid catalyst for optimal performance.Consider in combination with catalysts like ZnCl₂.
Cyclopentyl Methyl Ether (CPME) Ether (less polar)4.7A greener alternative to halogenated solvents; can give fair to good yields, often with simple product isolation by precipitation.[4][5]An excellent choice for environmentally conscious synthesis and simplified workup.
Ethanol/Methanol Polar Protic24.5 / 32.7Can participate in side reactions and may not always be optimal.Use with caution; monitor for byproduct formation.
Toluene Nonpolar2.4Generally not recommended due to poor solubility of reactants and intermediates.Avoid for this synthesis.
  • Employ Lewis Acid Catalysis: The use of Lewis acids like Zinc Chloride (ZnCl₂) can significantly enhance the reaction rate and yield, particularly in moderately polar solvents like DCM or CPME.[1][4] The catalyst activates the enamine, facilitating the initial Michael addition.[1]

Issue 2: Formation of Impurities and Difficult Purification

Question: My crude product contains significant impurities, making the purification of this compound challenging. How can the solvent choice help?

Answer: The formation of impurities is a common problem that can often be traced back to the reaction solvent. The solvent can influence the reaction pathway, leading to the formation of undesired byproducts.

Troubleshooting Steps & Optimization:

  • Solvent and Work-up Compatibility: The choice of solvent can simplify the purification process. For instance, using a solvent in which the product is sparingly soluble at lower temperatures, such as CPME, can lead to the precipitation of the pure product upon cooling, significantly simplifying the workup.[4]

  • Minimize Side Reactions:

    • Avoid Protic Solvents if Unnecessary: Protic solvents like ethanol can sometimes react with intermediates or the product. Unless a protic solvent is specifically required for a particular variation of the synthesis, polar aprotic solvents are generally a safer choice.

    • Temperature Control: Regardless of the solvent, maintaining optimal reaction temperature is crucial. Overheating can lead to thermal decomposition and the formation of tarry byproducts.

  • Recrystallization Solvent System: If impurities persist, a carefully chosen recrystallization solvent system is key.

    • Initial Screening: Test the solubility of your crude product in a variety of solvents of differing polarities (e.g., ethanol, ethyl acetate, hexane, toluene).

    • Ideal Characteristics: The ideal solvent will dissolve the product well at elevated temperatures but poorly at room temperature or below, while the impurities remain either fully soluble or completely insoluble at all temperatures.

    • Solvent Mixtures: If a single solvent is not effective, a binary solvent system (e.g., ethanol/water, ethyl acetate/hexane) can often provide the desired solubility profile.

Frequently Asked Questions (FAQs)

Q1: What is the mechanistic role of the solvent in the Nenitzescu indole synthesis?

A1: The solvent plays several key roles in the mechanism of the Nenitzescu synthesis:

  • Solvation of Reactants: It brings the benzoquinone and the enamine into the same phase to allow for a reaction to occur.

  • Stabilization of Intermediates: The reaction proceeds through charged intermediates. Polar solvents are effective at stabilizing these intermediates through dipole-dipole interactions, which lowers the activation energy of the reaction and increases the rate.

  • Influence on Catalyst Activity: If a Lewis acid catalyst is used, the solvent can coordinate with the catalyst, influencing its Lewis acidity and, consequently, its catalytic activity.

Q2: Are "green" solvents a viable option for the synthesis of this compound?

A2: Yes, there has been a significant push towards the use of more environmentally friendly solvents in organic synthesis. For the Nenitzescu synthesis, Cyclopentyl Methyl Ether (CPME) has emerged as a promising green alternative to halogenated solvents like dichloromethane.[4] Studies have shown that CPME can provide good yields, and a key advantage is that the product often precipitates out of the solution upon cooling, allowing for a simple filtration and reducing the need for extensive chromatographic purification.[4][5]

Q3: Can the reaction be performed without a solvent?

A3: While some variations of indole syntheses can be carried out under solvent-free conditions, often with microwave assistance, the traditional Nenitzescu synthesis of this compound typically requires a solvent to ensure proper mixing and heat transfer, and to facilitate the reaction between the solid reactants.

Q4: How does the choice between a protic and an aprotic solvent affect the reaction?

A4: The distinction between protic and aprotic solvents is crucial in many organic reactions.

  • Protic Solvents (e.g., water, ethanol, methanol) have a hydrogen atom attached to an electronegative atom and can act as hydrogen bond donors. This can be both beneficial and detrimental. While they can stabilize charged intermediates, they can also solvate nucleophiles, potentially reducing their reactivity.

  • Aprotic Solvents (e.g., acetone, DCM, DMSO) lack an acidic proton and cannot act as hydrogen bond donors. Polar aprotic solvents are often preferred for reactions involving strong nucleophiles as they do not "cage" the nucleophile with hydrogen bonds, leaving it more reactive.[6] In the case of the Nenitzescu synthesis, polar aprotic solvents are generally a good choice.

Experimental Protocols

Protocol 1: Synthesis of this compound using Acetone

This protocol is a standard procedure for the Nenitzescu synthesis.

Materials:

  • p-Benzoquinone

  • Ethyl 3-aminocrotonate

  • Acetone (reagent grade)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve p-benzoquinone in a suitable volume of acetone.

  • To this solution, add ethyl 3-aminocrotonate.

  • Heat the reaction mixture to a gentle reflux and maintain for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The product may precipitate upon cooling. If so, collect the solid by filtration and wash with cold acetone.

  • If the product does not precipitate, concentrate the acetone under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Lewis Acid-Catalyzed Synthesis in Cyclopentyl Methyl Ether (CPME)

This protocol offers a greener alternative with potentially simplified workup.[4]

Materials:

  • p-Benzoquinone

  • Ethyl 3-aminocrotonate

  • Zinc Chloride (ZnCl₂), anhydrous

  • Cyclopentyl Methyl Ether (CPME)

Procedure:

  • In a round-bottom flask, dissolve p-benzoquinone and a catalytic amount of anhydrous ZnCl₂ (e.g., 8 mol%) in CPME.

  • In a separate flask, dissolve ethyl 3-aminocrotonate in CPME.

  • Add the enamine solution to the benzoquinone solution and stir at room temperature for approximately 40 minutes.

  • After the reaction time, cool the flask in a refrigerator overnight.

  • The product should precipitate as a solid. Collect the crystals by vacuum filtration and wash with a small amount of cold diethyl ether or CPME.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_reactants Prepare Reactant Solutions (Benzoquinone & Enamine) mix_reactants Mix Reactants (with optional catalyst) prep_reactants->mix_reactants Add enamine solution to benzoquinone solution react Stir at Defined Temperature & Time mix_reactants->react monitor Monitor Progress (TLC) react->monitor cool Cool Reaction Mixture monitor->cool Reaction Complete isolate Isolate Crude Product (Filtration or Concentration) cool->isolate purify Purify Product (Recrystallization or Chromatography) isolate->purify

Caption: General experimental workflow for the synthesis of this compound.

Solvent Selection Decision Tree

G start Start: Select Solvent q_yield Is the yield low? start->q_yield q_purity Are there significant impurities? start->q_purity q_green Is a 'green' solvent a priority? start->q_green a_yield_polar Switch to a more polar aprotic solvent (e.g., Acetone) q_yield->a_yield_polar Yes a_yield_catalyst Consider adding a Lewis Acid catalyst (e.g., ZnCl₂) q_yield->a_yield_catalyst Yes a_purity_cpme Try CPME for potential product precipitation and easier workup q_purity->a_purity_cpme Yes a_purity_recrys Optimize recrystallization solvent system q_purity->a_purity_recrys Yes a_green_cpme Use CPME as a substitute for halogenated solvents q_green->a_green_cpme Yes

Caption: Decision tree for solvent selection and troubleshooting.

References

Technical Support Center: Characterization and Mitigation of Byproducts in Ethyl 5-hydroxyindole-2-carboxylate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Ethyl 5-hydroxyindole-2-carboxylate is a pivotal building block in medicinal chemistry and materials science, serving as a precursor for a wide range of pharmaceuticals, including inhibitors of 5-lipoxygenase and Glycogen Synthase Kinase-3β (GSK-3β).[1][2] However, its synthesis and subsequent modification are frequently plagued by the formation of complex byproduct profiles that can complicate purification, reduce yields, and compromise the integrity of final compounds. This guide provides in-depth troubleshooting advice and analytical strategies for researchers, scientists, and drug development professionals encountering these challenges. Drawing from established chemical principles and field experience, we will explore the causal mechanisms behind byproduct formation and offer robust, validated protocols for their identification and mitigation.

Section 1: The Fischer Indole Synthesis: Common Pitfalls and Byproducts

The Fischer indole synthesis is a cornerstone method for constructing the indole scaffold from an arylhydrazine and a carbonyl compound (in this case, 4-hydroxyphenylhydrazine and ethyl pyruvate, respectively).[3][4] While powerful, the reaction is highly sensitive to conditions, and the presence of the electron-donating 5-hydroxy group introduces specific challenges.[3][5]

FAQ 1.1: My Fischer indole synthesis of this compound is low-yielding and shows multiple new spots on my TLC. What are the likely byproducts?

Answer: A low yield accompanied by a complex product mixture is a classic symptom of competing side reactions that outpace or interfere with the desired indole cyclization. The primary culprits originate from the instability of a key intermediate, the ene-hydrazine, under acidic conditions.

The main classes of byproducts to anticipate are:

  • Products of N-N Bond Cleavage: This is the most significant side reaction for electron-rich hydrazines.[5][6] The acid catalyst protonates the ene-hydrazine intermediate. While this facilitates the desired[3][3]-sigmatropic rearrangement, the electron-donating 5-hydroxy group stabilizes an alternative pathway: the heterolytic cleavage of the weak N-N bond.[5] This cleavage generates a stabilized iminylcarbocation and an aniline derivative (e.g., 4-aminophenol), which can then participate in further reactions, leading to a cascade of impurities.[5][7]

  • Unreacted Starting Materials: Incomplete conversion is common and results in residual 4-hydroxyphenylhydrazine and ethyl pyruvate in the final mixture.[7]

  • Polymeric "Tar": Hydroxyindoles are susceptible to oxidation and acid-catalyzed polymerization.[3] The dark, often insoluble, material that forms during the reaction is typically a complex mixture of oligomers and degradation products of the desired indole.

  • Aldol Condensation Products: Ethyl pyruvate can undergo self-condensation under acidic conditions, though this is often a minor pathway compared to N-N cleavage.[3]

The diagram below illustrates the critical branching point between the productive Fischer cyclization and the primary degradation pathway.

fischer_vs_cleavage reactant Arylhydrazone Intermediate protonated Protonated Ene-hydrazine (Key Intermediate) reactant->protonated + H⁺ rearrangement [3,3]-Sigmatropic Rearrangement protonated->rearrangement Productive Pathway (Favored by Lewis Acids) cleavage Heterolytic N-N Bond Cleavage protonated->cleavage Degradation Pathway (Promoted by strong Brønsted acids & EDGs) product This compound (Desired Product) rearrangement->product Cyclization & -NH₃ byproducts Aniline Derivatives + Iminyl Cations (Side Products) cleavage->byproducts

Caption: Fischer Synthesis: Productive vs. Degradation Pathways.

Section 2: Troubleshooting the Fischer Indole Synthesis

Optimizing the Fischer synthesis for sensitive substrates requires a careful balancing of reaction parameters to favor the desired electrocyclization.

FAQ 2.1: How can I minimize N-N bond cleavage and improve the yield of my desired indole?

Answer: Suppressing the N-N cleavage pathway is paramount. This can be achieved by carefully selecting the reaction conditions and, if necessary, modifying the substrate.

  • Catalyst Selection: The choice of acid is critical.[4] While Brønsted acids (H₂SO₄, HCl, PPA) are traditional, they can aggressively promote the N-N cleavage of electron-rich substrates.[5] Lewis acids such as zinc chloride (ZnCl₂), boron trifluoride (BF₃), or iron(III) chloride (FeCl₃) are often superior as they can better coordinate the nitrogen atoms to facilitate the[3][3]-sigmatropic rearrangement without being overly harsh.[4][5]

  • Temperature and Time Control: Fischer indolizations can be exothermic. Running the reaction at the lowest effective temperature (often ranging from 50-80°C) and monitoring for completion by TLC can prevent overheating, which accelerates both N-N cleavage and product degradation.[3][8]

  • Protecting Group Strategy: The most robust solution is to temporarily mask the activating 5-hydroxy group. Converting it to a less electron-donating ether (e.g., 5-methoxy or 5-benzyloxy) prior to the Fischer synthesis can dramatically reduce N-N cleavage. The protecting group can then be removed in a subsequent step (e.g., with BBr₃ for a methyl ether).[9] This multi-step approach often provides a much higher overall yield of pure material.

FAQ 2.2: I'm observing a lot of dark, insoluble material (tar) in my reaction. What causes this and how can I prevent it?

Answer: The formation of tar is a sign of product degradation. Phenols and electron-rich heterocycles like hydroxyindoles are highly susceptible to oxidation, especially at elevated temperatures and in the presence of acid.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere of nitrogen or argon. This minimizes contact with atmospheric oxygen, a key contributor to oxidative polymerization.

  • Milder Conditions: As mentioned, use the mildest possible acid catalyst and the lowest feasible temperature.[3]

  • Solvent Choice: Ensure you are using dry, high-purity solvents. Impurities in solvents can sometimes initiate or catalyze degradation pathways.

  • Rapid Work-up: Once the reaction is complete, neutralize the acid catalyst promptly during the work-up to prevent continued degradation of the product while it awaits purification.

Section 3: Byproducts in Post-Synthesis Modifications

Once the indole is formed, subsequent reactions, such as N-alkylation, introduce new potential side reactions.

FAQ 3.1: I'm trying to N-alkylate my this compound using KOH, but I'm primarily isolating the hydrolyzed carboxylic acid. Why is this happening?

Answer: This is a classic case of a competing reaction where the rate of ester saponification (hydrolysis) is comparable to or faster than the rate of N-H deprotonation for the alkylation.

  • Causality: The indole N-H is weakly acidic, while the ester is highly susceptible to nucleophilic attack by hydroxide ions (from KOH). Using a strong, nucleophilic base like KOH in the presence of water (even trace amounts) creates ideal conditions for hydrolysis.[10]

  • Solution:

    • Change the Base: Switch to a non-nucleophilic, anhydrous base. Sodium hydride (NaH) in an anhydrous solvent like DMF or THF is a standard choice for deprotonating the indole nitrogen without attacking the ester.

    • Use a Weaker Base and Phase-Transfer Catalyst: For some alkylations, a weaker base like potassium carbonate (K₂CO₃) can be used in a polar aprotic solvent. The reaction may be slower but will significantly reduce ester hydrolysis.

    • Strict Anhydrous Conditions: If using an alkoxide base, ensure the solvent is rigorously dry. Protecting the nitrogen of the indole ring requires special care to avoid ester hydrolysis.[10]

FAQ 3.2: When I use sodium methoxide (NaOMe) in methanol for my N-alkylation, I isolate the methyl ester instead of the starting ethyl ester. What happened?

Answer: You have encountered transesterification . The methoxide anion (CH₃O⁻) is a potent nucleophile that attacks the carbonyl of your ethyl ester, leading to the displacement of ethoxide and formation of the corresponding methyl ester.[10] The use of NaOMe in methanol leads to transesterification instead of alkylation.[10]

  • Mechanism: This is an equilibrium-driven process. Because methanol is the solvent, it is present in a vast excess, driving the equilibrium towards the formation of the methyl ester.

  • Solution: Always match your alkoxide base and alcohol solvent to the ester you wish to preserve. To alkylate this compound, you should use sodium ethoxide (NaOEt) in absolute ethanol. This ensures that even if transesterification occurs, the incoming and outgoing groups are identical, leaving your ethyl ester intact.

Section 4: Analytical Characterization and Purification Strategies

A systematic approach is essential for identifying unknown byproducts and developing effective purification methods.[11]

FAQ 4.1: What is the best workflow for identifying an unknown byproduct in my reaction mixture?

Answer: A multi-technique workflow is required for unambiguous structure elucidation. The process involves initial assessment, isolation, and then detailed spectroscopic analysis.[11][12]

impurity_workflow cluster_elucidation start Crude Reaction Mixture lcms 1. Initial Screen: LC-MS Analysis start->lcms assess Assess Purity & Identify Byproduct Masses lcms->assess prep_hplc 2. Isolation: Preparative HPLC or Careful Column Chromatography assess->prep_hplc If byproduct > 0.1% isolated Isolated Impurity (>95% Pure) prep_hplc->isolated elucidation 3. Structure Elucidation isolated->elucidation nmr 1H & 13C NMR hrms HRMS ftir FTIR structure Proposed Structure nmr->structure hrms->structure ftir->structure

Caption: General Workflow for Impurity Identification.

  • Initial Screen (LC-MS): High-Performance Liquid Chromatography coupled with Mass Spectrometry is the ideal starting point.[13] It provides the retention time, purity profile, and, crucially, the mass-to-charge ratio (m/z) of the parent ion for each component. This data allows you to formulate hypotheses about the byproduct's identity (e.g., is it a dimer? Is it a fragment?).

  • Isolation: Isolate the impurity using an appropriate technique. Preparative HPLC is often the most efficient method for obtaining a small amount of highly pure material.[12] For larger quantities, meticulous column chromatography may be effective.

  • Structure Elucidation:

    • NMR Spectroscopy: 1H and 13C NMR are the most powerful tools for determining the exact structure, connectivity, and environment of atoms.[14]

    • High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, allowing you to determine the elemental formula of the byproduct.

    • FTIR Spectroscopy: Useful for identifying key functional groups (e.g., N-H, O-H, C=O) present in the molecule.[14]

FAQ 4.2: My product and a major byproduct are co-eluting on my silica gel column. What are my options for separation?

Answer: Co-elution occurs when compounds have very similar polarities and affinities for the stationary phase.[8] When standard silica gel chromatography fails, you must change the separation mechanism.

  • Optimize the Mobile Phase: Systematically screen different solvent systems. If you are using a hexane/ethyl acetate gradient, try switching to dichloromethane/methanol or adding a small percentage of a modifier like triethylamine (TEA) to sharpen the peaks of basic compounds or acetic acid for acidic ones.[8]

  • Change the Stationary Phase: If optimizing the mobile phase fails, the issue is likely a lack of selectivity.

    • Reverse-Phase (RP) Chromatography: This is the most common alternative. Using a C18-functionalized silica column with a water/acetonitrile or water/methanol mobile phase separates compounds based on hydrophobicity rather than polarity.[12] This orthogonal separation mechanism is often highly effective at resolving polar impurities from a slightly less polar product.

    • Other Normal Phases: Alumina or Florisil offer different selectivities compared to silica and may resolve the mixture.

  • Crystallization: If your desired product is a solid and present in high concentration, attempting to crystallize it from the mixture can be an effective purification technique.

Section 5: Data Summary and Protocols
Table 1: Summary of Common Byproducts and Their Likely Origin
Byproduct ClassLikely Origin ReactionKey Identifying FeaturesRecommended Mitigation Strategy
4-Aminophenol Derivatives Fischer Indole SynthesisMass corresponding to N-N bond cleavage. Aromatic signals in ¹H NMR without the indole scaffold.Use Lewis acid catalyst (e.g., ZnCl₂); protect 5-OH group.[4][5]
Polymeric "Tar" Fischer Indole SynthesisDark, insoluble material; broad, unresolved signals in NMR.Use inert atmosphere; lower reaction temperature; rapid work-up.[3]
5-Hydroxyindole-2-carboxylic Acid N-Alkylation (with KOH/NaOH)Mass corresponding to ester hydrolysis (-28 Da). Absence of ethyl signals in ¹H NMR; presence of broad COOH proton.Use non-nucleophilic base (e.g., NaH) in anhydrous solvent.[10]
Mthis compound N-Alkylation (with NaOMe/MeOH)Mass corresponding to transesterification (-14 Da). Singlet for methyl ester in ¹H NMR instead of quartet/triplet for ethyl.Match alkoxide/alcohol to the ester (e.g., NaOEt in EtOH).[10]
Unreacted Starting Materials All ReactionsSignals and mass corresponding to known starting materials.Increase reaction time/temperature cautiously; check reagent stoichiometry.[7]
Protocol 1: Standard RP-HPLC-MS Method for Reaction Monitoring

This protocol provides a robust starting point for analyzing crude reaction mixtures of this compound.

  • Instrumentation:

    • HPLC system with a UV detector.

    • Mass spectrometer (ESI source).

    • Column: C18, 2.1 x 50 mm, 1.8 µm particle size.

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid

    • B: Acetonitrile + 0.1% Formic Acid

  • Gradient Elution:

    • Flow Rate: 0.4 mL/min

    • Gradient: Start at 10% B, ramp to 95% B over 8 minutes, hold at 95% B for 2 minutes, return to 10% B and re-equilibrate for 2 minutes.

  • Detection:

    • UV: 280 nm (strong chromophore for the indole ring).[12]

    • MS: ESI in positive ion mode, scanning a mass range of m/z 100-1000.

  • Sample Preparation:

    • Take a small aliquot (1-2 drops) of the reaction mixture.

    • Dilute with 1 mL of a 1:1 mixture of Acetonitrile/Water.

    • Filter through a 0.22 µm syringe filter before injection.

  • Analysis:

    • Monitor the disappearance of starting materials and the appearance of the product peak at its expected retention time and mass (m/z for [M+H]⁺ ≈ 206.08).

    • Integrate all peaks in the chromatogram to assess the relative percentage of product vs. byproducts.

References

Technical Support Center: Scaling Up the Synthesis of Ethyl 5-hydroxyindole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Ethyl 5-hydroxyindole-2-carboxylate. This guide is designed for researchers, chemists, and drug development professionals who are looking to move beyond bench-scale synthesis to produce multi-gram or larger quantities of this valuable heterocyclic building block. Here, we address common challenges, provide in-depth troubleshooting advice, and offer an optimized protocol for reliable scale-up.

Synthetic Overview

The most robust and widely adopted method for synthesizing substituted indoles like this compound on a larger scale is the Leimgruber-Batcho indole synthesis .[1][2][3] This two-step process is generally preferred over alternatives like the Fischer indole synthesis for this particular substrate due to its milder conditions, higher yields, and the ready availability of the starting materials.[2] The Fischer synthesis can be problematic with certain substitution patterns and often requires harsh acidic conditions that can lead to side reactions and degradation of the hydroxyl-substituted indole core.[4][5]

The general workflow for the Leimgruber-Batcho synthesis is outlined below:

Leimgruber_Batcho_Workflow cluster_0 Step 1: Enamine Formation cluster_1 Step 2: Reductive Cyclization A 4-Hydroxy-2-nitrotoluene C Intermediate: (E)-Ethyl 3-(dimethylamino)-2- (2-hydroxy-5-nitrophenyl)acrylate A->C Condensation B DMF-DMA (N,N-Dimethylformamide dimethyl acetal) B->C E Final Product: This compound C->E Reduction & Cyclization D Reducing Agent (e.g., Pd/C, H₂ or Fe/AcOH) D->E

Caption: General workflow of the Leimgruber-Batcho synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable and scalable method for preparing this compound?

The Leimgruber-Batcho indole synthesis is the most recommended method for multi-gram scale production.[2][6] It involves two main transformations: the condensation of an o-nitrotoluene derivative with a formamide acetal to form an enamine, followed by a reductive cyclization to yield the indole.[2][3] This method consistently provides high yields and avoids the harsh, high-temperature acidic conditions often required by the Fischer indole synthesis, which can be detrimental to the hydroxyl group.[4][7]

Q2: Why is the Leimgruber-Batcho synthesis preferred over the Fischer indole synthesis for this specific molecule?

The Fischer indole synthesis typically involves the reaction of an arylhydrazine with a ketone or aldehyde under acidic conditions.[1][8][9] There are several challenges with this approach for hydroxy-substituted indoles:

  • Harsh Conditions: The required acidic catalysts (e.g., H₂SO₄, polyphosphoric acid) and high temperatures can cause decomposition or polymerization of the starting materials and product.[7][10][11]

  • Side Reactions: Electron-donating groups, like the hydroxyl group, can sometimes interfere with the key[12][12]-sigmatropic rearrangement step, leading to undesired side products.[4]

  • Starting Material Availability: The required 4-hydroxyphenylhydrazine can be less stable and more expensive than the 4-hydroxy-2-nitrotoluene used in the Leimgruber-Batcho route.

The Leimgruber-Batcho synthesis, by contrast, proceeds under much milder conditions, making it more compatible with the sensitive hydroxyl functional group and generally resulting in a cleaner reaction profile and easier purification.[2][6]

Q3: What are the critical safety precautions for this synthesis?

  • Catalytic Hydrogenation: If using Palladium on Carbon (Pd/C) with hydrogen gas, be aware that Pd/C is pyrophoric, especially when dry or spent. Always handle it in a wet state and under an inert atmosphere (e.g., Nitrogen or Argon). Hydrogen gas is extremely flammable and forms explosive mixtures with air. Ensure all equipment is properly grounded and free of leaks.

  • Raney Nickel: If using Raney Nickel, it is also pyrophoric and must be handled as a slurry in water or ethanol.[2] Never allow it to dry in the air.

  • Solvents: Dimethylformamide (DMF) is a reproductive toxin. Handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Reagents: N,N-Dimethylformamide dimethyl acetal (DMF-DMA) is moisture-sensitive and corrosive. Handle with care.

Troubleshooting Guide

This section addresses specific problems that may arise during the scale-up synthesis.

Problem: Low or No Yield in Step 1 (Enamine Formation)

Q: I'm seeing a low conversion of my 4-hydroxy-2-nitrotoluene to the desired red enamine intermediate. What could be the issue?

A: This step is a critical condensation reaction where the acidity of the methyl group on the nitrotoluene is key.[13] Several factors can impede its success:

  • Reagent Quality: The N,N-dimethylformamide dimethyl acetal (DMF-DMA) is highly sensitive to moisture. If it has hydrolyzed, it will be ineffective. Use a fresh bottle or a properly stored aliquot.

  • Insufficient Temperature: This condensation typically requires heating. If the temperature is too low, the reaction rate will be negligible. A temperature range of 100-140 °C in a high-boiling solvent like DMF is common.[13]

  • Reaction Time: On larger scales, reactions can take longer to reach completion. Monitor the reaction progress using Thin Layer Chromatography (TLC). The starting material is typically a pale yellow solid, while the enamine product is an intense red or purple color, making visual tracking possible as well.[2]

  • Base/Catalyst (Optional but recommended): While DMF-DMA can act as the base, the addition of a secondary amine like pyrrolidine can significantly accelerate the reaction by forming a more reactive N,N-dimethylformamide acetal in situ.[2][13]

Problem: Incomplete Reductive Cyclization (Step 2)

Q: My reduction of the enamine is sluggish, and I'm isolating a mixture of starting material, the desired indole, and other byproducts. How can I improve the cyclization?

A: The reductive cyclization is the heart of the synthesis.[6] Its success hinges on the complete reduction of the nitro group to an amine, which then spontaneously cyclizes.

Potential Cause Explanation & Solution
Catalyst Inactivity Palladium on Carbon (Pd/C) can be poisoned by impurities (e.g., sulfur or halide compounds) from previous steps. Ensure your enamine intermediate is reasonably pure. Increase the catalyst loading (e.g., from 5 mol% to 10 mol%) or use a fresh batch of catalyst.
Insufficient Hydrogen On a larger scale, ensuring efficient mixing and gas-liquid transfer is crucial. Use a robust mechanical stirrer and ensure a positive pressure of hydrogen (e.g., balloon or Parr shaker). For multi-gram scales, a Parr hydrogenation apparatus is highly recommended for safety and efficiency.[14]
Alternative Reducing Agent If catalytic hydrogenation is problematic, consider alternative reducing systems. Iron powder in acetic acid or Stannous chloride (SnCl₂) are effective classical alternatives for nitro group reductions and are often used in Leimgruber-Batcho syntheses.[2][13][15]
Formation of Side Products Over-reduction of the enamine double bond can sometimes occur, leading to 2-aminophenylethylamine derivatives.[6] This is more common with powerful reducing systems. Using a milder system or carefully controlling the reaction time and temperature can minimize this.

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CheckH2 -> ConsiderAlternatives [label="No"]; CheckH2 -> Success [label="Yes"]; ConsiderAlternatives -> Success; }

Caption: Decision tree for troubleshooting the reductive cyclization step.

Problem: Purification and Product Isolation

Q: My crude product is a dark, oily solid that is difficult to purify by column chromatography. What are the best practices for isolation?

A: Hydroxy-substituted indoles can be prone to oxidation, leading to colored impurities.[1] The final product, this compound, is a solid, so recrystallization is often the most effective purification method for large quantities.

  • Initial Workup: After the reaction, filter off the catalyst (e.g., Pd/C or Iron salts) thoroughly. A pad of Celite can aid in removing fine particles. Perform a standard aqueous workup to remove inorganic salts and water-soluble impurities.

  • Decolorization: If the crude extract is highly colored, you can treat the solution (e.g., in ethyl acetate or methanol) with activated carbon. Stir for 15-30 minutes, then filter through Celite to remove the carbon. Be aware that activated carbon can also adsorb some of your product, so use it judiciously.

  • Recrystallization: This is the most effective technique for scale-up.

    • Solvent Screening: Good solvent systems for recrystallization often consist of a "good" solvent in which the product is soluble when hot, and a "poor" solvent in which it is insoluble when cold. Common systems for indoles include Ethanol/Water, Ethyl Acetate/Hexanes, or Toluene.

    • Procedure: Dissolve the crude product in the minimum amount of the hot "good" solvent. If needed, perform a hot filtration to remove any insoluble impurities. Slowly add the "poor" solvent until the solution becomes cloudy (the cloud point). Add a drop or two of the "good" solvent to redissolve the precipitate, then allow the solution to cool slowly to room temperature, and finally in an ice bath to maximize crystal formation.

Optimized Scale-Up Protocol (5-10g Scale)

This protocol is optimized for a balance of yield, safety, and practicality on a multi-gram scale.

Step 1: Synthesis of (E)-Ethyl 3-(dimethylamino)-2-(2-hydroxy-5-nitrophenyl)acrylate
  • Setup: To a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add 4-hydroxy-2-nitrotoluene (10.0 g, 65.3 mmol).

  • Reagents: Add dry DMF (100 mL), followed by N,N-dimethylformamide dimethyl acetal (DMF-DMA) (17.5 mL, 130.6 mmol, 2.0 equiv) and pyrrolidine (1.1 mL, 13.1 mmol, 0.2 equiv).

  • Reaction: Heat the mixture to 120 °C with vigorous stirring under a nitrogen atmosphere. The solution will gradually darken to a deep red/purple color.

  • Monitoring: Monitor the reaction by TLC (e.g., 3:1 Hexanes:Ethyl Acetate). The reaction is typically complete within 4-6 hours.

  • Workup: Cool the reaction mixture to room temperature. Pour the mixture slowly into 500 mL of ice-cold water with stirring. A dark red precipitate will form.

  • Isolation: Stir the suspension for 30 minutes, then collect the solid by vacuum filtration. Wash the filter cake thoroughly with water (3 x 100 mL) and then with a small amount of cold diethyl ether to aid in drying.

  • Drying: Dry the solid under vacuum to a constant weight. Expect a yield of 15-17 g (82-92%) of the red enamine intermediate, which is typically used in the next step without further purification.

Step 2: Synthesis of this compound
  • Setup: To a 500 mL Parr hydrogenation bottle, add the crude enamine intermediate (15.0 g, 53.5 mmol) and ethyl acetate (200 mL).

  • Catalyst: Carefully add 10% Palladium on Carbon (1.5 g, 10 wt%) as a slurry in a small amount of ethyl acetate. Caution: Pd/C is pyrophoric.

  • Hydrogenation: Secure the bottle to a Parr hydrogenation apparatus. Purge the system with nitrogen, then with hydrogen. Pressurize the vessel to 50 psi with hydrogen.

  • Reaction: Shake the vessel at room temperature. An initial exotherm may be observed. The reaction progress can be monitored by the uptake of hydrogen. The reaction is typically complete in 2-4 hours.

  • Workup: Depressurize the vessel and purge with nitrogen. Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with ethyl acetate (2 x 50 mL).

  • Purification:

    • Combine the filtrates and concentrate under reduced pressure to obtain a crude solid.

    • Dissolve the crude solid in a minimal amount of hot ethanol (~50-70 mL).

    • Slowly add warm water (~50-70 mL) until the solution becomes persistently turbid.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath for 1-2 hours.

    • Collect the resulting off-white to light tan crystals by vacuum filtration. Wash with a cold 1:1 ethanol/water mixture, then with a small amount of cold water.

  • Drying: Dry the crystals under vacuum at 40-50 °C. Expect a yield of 8.5-9.8 g (77-89% for this step) of this compound.

References

Validation & Comparative

A Senior Application Scientist's Guide: Validating Ethyl 5-Hydroxyindole-2-carboxylate as a Precursor for Serotonin Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Quest for Novel Serotonin Analogs and the Critical Role of Precursor Selection

Serotonin (5-hydroxytryptamine, 5-HT) is a pivotal neurotransmitter that modulates a vast array of physiological and psychological processes, including mood, appetite, sleep, and cognition. Consequently, serotonin receptors are major targets for therapeutic intervention in a wide range of disorders, from depression and anxiety to migraines and psychosis. The development of novel serotonin analogs with improved selectivity, efficacy, and pharmacokinetic profiles is a continuous endeavor in medicinal chemistry. The strategic selection of a versatile and efficient starting material—a precursor—is paramount to the successful synthesis of diverse libraries of these analogs for drug discovery.

This guide provides an in-depth validation of Ethyl 5-hydroxyindole-2-carboxylate as a strategic precursor for the synthesis of serotonin analogs. We will objectively compare its performance against established alternative synthetic routes, namely the Leimgruber-Batcho and Fischer indole syntheses. This analysis is grounded in experimental data, focusing on synthetic efficiency, scalability, cost-effectiveness, and the biological relevance of the resulting compounds. Our aim is to equip researchers, scientists, and drug development professionals with the critical insights necessary to make informed decisions in their synthetic endeavors.

Core Tenets of this Guide

As a Senior Application Scientist, my narrative is built on three foundational pillars:

  • Expertise & Experience: This guide transcends a mere recitation of protocols. It delves into the causality behind experimental choices, offering insights gleaned from years of practical application in the field.

  • Trustworthiness: Each protocol presented is designed as a self-validating system, with clear benchmarks and expected outcomes to ensure reproducibility.

  • Authoritative Grounding & Comprehensive References: All mechanistic claims and procedural standards are substantiated by citations to authoritative scientific literature, with a complete and verifiable reference list provided.

Part 1: In-Depth Analysis of this compound as a Serotonin Precursor

This compound is a highly functionalized indole derivative that offers several strategic advantages for the synthesis of serotonin analogs. The presence of the hydroxyl group at the 5-position is a key feature, mirroring the native serotonin structure. The ethyl ester at the 2-position provides a versatile handle for conversion into the tryptamine side chain, a hallmark of serotonergic compounds.

Synthesis of this compound

A common and effective route to this compound involves the Japp-Klingemann reaction, followed by Fischer indolization.

Experimental Protocol: Synthesis of this compound

Step 1: Diazotization of p-aminophenol

  • In a flask cooled to 0-5 °C, dissolve p-aminophenol (1 equivalent) in a solution of hydrochloric acid.

  • Slowly add a solution of sodium nitrite (1 equivalent) in water, maintaining the temperature below 5 °C.

  • Stir the mixture for 30 minutes to ensure complete formation of the diazonium salt.

Step 2: Japp-Klingemann Reaction

  • In a separate flask, dissolve ethyl 2-methylacetoacetate (1 equivalent) in ethanol, and cool to 0-5 °C.

  • Slowly add the freshly prepared diazonium salt solution to the ethyl 2-methylacetoacetate solution, while maintaining the temperature and stirring vigorously.

  • After the addition is complete, allow the reaction to stir at room temperature for 2 hours.

  • The resulting hydrazone intermediate can be isolated by filtration.

Step 3: Fischer Indolization

  • Suspend the hydrazone intermediate in a suitable solvent such as ethanol or acetic acid.

  • Add a catalytic amount of a strong acid, such as sulfuric acid or polyphosphoric acid.

  • Heat the mixture to reflux for 2-4 hours, monitoring the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and pour it into ice water to precipitate the product.

  • Collect the crude this compound by filtration and purify by recrystallization from a suitable solvent system (e.g., ethanol/water).

Conversion of this compound to a Serotonin Analog: A Case Study of 5-Methoxytryptamine

To demonstrate the utility of this compound, we will outline the synthesis of 5-methoxytryptamine, a representative serotonin analog.

Workflow for the Synthesis of 5-Methoxytryptamine

A This compound B Protection of 5-OH group (e.g., Benzylation) A->B BnBr, K2CO3 C Reduction of Ester to Alcohol (LiAlH4) B->C 1. LiAlH4, THF 2. Workup D Conversion of Tryptophol to Tryptamine (e.g., via Mesylation and Azide displacement) C->D 1. MsCl, Et3N 2. NaN3, DMF 3. LiAlH4, THF E Deprotection of 5-OH group D->E H2, Pd/C F Methylation of 5-OH group E->F CH3I, K2CO3 G 5-Methoxytryptamine F->G

Caption: Synthetic workflow from this compound to 5-Methoxytryptamine.

Experimental Protocol: Synthesis of 5-Methoxytryptamine from this compound

Step 1: Protection of the 5-Hydroxyl Group

  • Dissolve this compound (1 equivalent) in a suitable solvent like acetone or DMF.

  • Add a base such as potassium carbonate (K₂CO₃, 1.5 equivalents) and benzyl bromide (BnBr, 1.2 equivalents).

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Monitor the reaction by TLC. Upon completion, filter off the base and evaporate the solvent. Purify the resulting Ethyl 5-(benzyloxy)indole-2-carboxylate by column chromatography.

Step 2: Reduction of the Ethyl Ester

  • In a flame-dried flask under an inert atmosphere, suspend lithium aluminum hydride (LiAlH₄, 2 equivalents) in anhydrous tetrahydrofuran (THF).

  • Cool the suspension to 0 °C and slowly add a solution of Ethyl 5-(benzyloxy)indole-2-carboxylate (1 equivalent) in THF.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Carefully quench the reaction by the sequential addition of water, 15% aqueous sodium hydroxide, and water (Fieser workup).[1]

  • Filter the resulting aluminum salts and wash with THF. Evaporate the solvent to yield (5-(benzyloxy)-1H-indol-2-yl)methanol (5-benzyloxytryptophol).

Step 3: Conversion of Tryptophol to Tryptamine

  • This conversion is typically a multi-step process involving activation of the primary alcohol and subsequent displacement with a nitrogen source. A common method involves mesylation followed by azide displacement and reduction.

  • Dissolve 5-benzyloxytryptophol (1 equivalent) in dichloromethane (DCM) and cool to 0 °C.

  • Add triethylamine (Et₃N, 1.5 equivalents) followed by methanesulfonyl chloride (MsCl, 1.2 equivalents). Stir for 1-2 hours.

  • Wash the reaction mixture with water and brine, dry over sodium sulfate, and evaporate the solvent to yield the mesylate.

  • Dissolve the crude mesylate in DMF and add sodium azide (NaN₃, 3 equivalents). Heat the mixture to 60-80 °C for 4-6 hours.

  • Cool the reaction, pour into water, and extract with ethyl acetate. Wash the organic layer, dry, and evaporate to yield the azide.

  • Reduce the azide to the primary amine using LiAlH₄ in THF as described in Step 2. This will yield 5-(benzyloxy)tryptamine.

Step 4: Deprotection and Methylation

  • Dissolve 5-(benzyloxy)tryptamine in ethanol or methanol and add a catalytic amount of palladium on carbon (Pd/C).

  • Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the deprotection is complete (monitored by TLC).

  • Filter off the catalyst and evaporate the solvent to obtain 5-hydroxytryptamine (serotonin).

  • To obtain 5-methoxytryptamine, dissolve the 5-hydroxytryptamine in a suitable solvent like acetone, add K₂CO₃ (1.5 equivalents) and methyl iodide (CH₃I, 1.2 equivalents). Stir at room temperature until methylation is complete.

  • Work up the reaction by filtering the base and evaporating the solvent. Purify the final product by column chromatography or recrystallization.

Part 2: Comparative Analysis with Alternative Indole Synthesis Routes

To provide a comprehensive validation, we will now compare the this compound route with two classical and widely used methods for indole synthesis: the Leimgruber-Batcho and Fischer indole syntheses.

Alternative Route 1: The Leimgruber-Batcho Indole Synthesis

The Leimgruber-Batcho synthesis is a popular method for preparing indoles from o-nitrotoluenes.[2][3] It is known for its high yields and mild reaction conditions.

Synthetic Pathway via Leimgruber-Batcho Synthesis

A 4-Benzyloxy-2-nitrotoluene B Enamine Formation A->B DMF-DMA, Pyrrolidine C Reductive Cyclization B->C H2, Pd/C or Raney Ni D 5-Benzyloxyindole C->D E Functionalization at C3 D->E e.g., Vilsmeier-Haack, then Henry reaction and reduction F Serotonin Analog E->F

Caption: Leimgruber-Batcho synthesis pathway to a serotonin analog.

Experimental Protocol: Leimgruber-Batcho Synthesis of 5-Benzyloxyindole

  • Enamine Formation: Heat a mixture of 4-benzyloxy-2-nitrotoluene (1 equivalent), N,N-dimethylformamide dimethyl acetal (DMF-DMA, 2-3 equivalents), and a catalytic amount of pyrrolidine in DMF at 100-120 °C for 2-4 hours.[4]

  • Reductive Cyclization: After cooling, the crude enamine is subjected to reductive cyclization without purification. Common reducing agents include hydrogen gas with a palladium on carbon (Pd/C) or Raney nickel catalyst.[4] The reduction of the nitro group to an amine is followed by spontaneous cyclization to form 5-benzyloxyindole.

  • Purification: The final product is purified by column chromatography.

Alternative Route 2: The Fischer Indole Synthesis

The Fischer indole synthesis is one of the oldest and most well-known methods for preparing indoles.[5][6] It involves the acid-catalyzed cyclization of a phenylhydrazone.

Synthetic Pathway via Fischer Indole Synthesis

A 4-Benzyloxyphenylhydrazine B Hydrazone Formation A->B Aldehyde/Ketone (e.g., 4,4-diethoxy-N,N-dimethylbutan-1-amine) C Fischer Indolization B->C Acid catalyst (e.g., H2SO4, PPA) D 5-Benzyloxyindole C->D E Functionalization at C3 D->E e.g., Vilsmeier-Haack, then Henry reaction and reduction F Serotonin Analog E->F A Crude Serotonin Analog B Purification (Column Chromatography/Recrystallization) A->B C Purity Assessment (HPLC) B->C D Structural Confirmation (NMR, Mass Spec) C->D E Pure, Characterized Analog D->E

References

A Comparative Guide to the Biological Activity of Ethyl 5-hydroxyindole-2-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The ethyl 5-hydroxyindole-2-carboxylate scaffold represents a privileged structure in medicinal chemistry, serving as a versatile template for the design and synthesis of a wide array of biologically active molecules. Its inherent structural features allow for modifications that can fine-tune its pharmacological profile, leading to potent and selective agents with therapeutic potential across various disease areas. This guide provides an in-depth comparison of the anticancer, antimicrobial, and anti-inflammatory activities of various this compound derivatives, supported by experimental data and detailed protocols.

Unveiling the Therapeutic Potential: A Comparative Overview

This compound derivatives have demonstrated significant promise in several key therapeutic areas. The following sections compare their efficacy, highlighting key structural modifications that influence their biological activity.

Anticancer Activity: Targeting Key Signaling Pathways

Several derivatives of this compound have emerged as potent anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines. Their mechanisms of action often involve the inhibition of critical signaling pathways that drive tumor growth and proliferation.

A study on 5-hydroxyindole-3-carboxylic acid and its ester derivatives revealed significant cytotoxic effects against the MCF-7 breast cancer cell line. Notably, ester derivatives demonstrated enhanced activity, with compound 5d , featuring a 4-methoxy group, being the most potent with a half-maximal effective concentration (IC50) of 4.7 µM.[1][2] Other ester derivatives, 5a and 5l , also showed promising activity with IC50 values below 10 µM against MCF-7 cells.[1][2]

The anticancer activity of these indole derivatives is often attributed to their ability to inhibit key protein kinases involved in cancer progression, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). For instance, a series of 5-substituted-indole-2-carboxamides were identified as dual inhibitors of EGFR and Cyclin-Dependent Kinase 2 (CDK2), with some compounds exhibiting GI50 values as low as 37 nM.[3][4] Another study on indole-2-carboxamides demonstrated potent multi-target antiproliferative activity, with compounds showing significant inhibition of EGFR, VEGFR-2, and BRAFV600E.[5] Compound Va in this series was a potent EGFR inhibitor with an IC50 of 71 nM, while compounds Ve and Vg were effective VEGFR-2 inhibitors with IC50 values of 1.10 nM and 1.60 nM, respectively.[5]

The inhibition of these signaling pathways, particularly the PI3K/Akt/mTOR and MAPK pathways, is a common mechanism for the anticancer effects of indole compounds.[6][7] These pathways are crucial for cell survival, proliferation, and angiogenesis, and their dysregulation is a hallmark of many cancers.

Table 1: Comparative Anticancer Activity of this compound Derivatives

Compound IDDerivative ClassCancer Cell LineIC50/GI50 (µM)Target(s)Reference
5d 5-Hydroxyindole-3-carboxylic acid esterMCF-7 (Breast)4.7Not specified[1][2]
5a 5-Hydroxyindole-3-carboxylic acid esterMCF-7 (Breast)< 10Not specified[1][2]
5l 5-Hydroxyindole-3-carboxylic acid esterMCF-7 (Breast)< 10Not specified[1][2]
5j 5-substituted-3-ethylindole-2-carboxamideVarious0.037 (GI50)EGFR/CDK2[3][4]
5i 5-substituted-3-ethylindole-2-carboxamideVarious0.049 (GI50)EGFR/CDK2[3][4]
5g 5-substituted-3-ethylindole-2-carboxamideVarious0.055 (GI50)EGFR/CDK2[3][4]
Va Indole-2-carboxamideVarious0.071 (EGFR IC50)EGFR, BRAFV600E, VEGFR-2[5]
Ve Indole-2-carboxamideVarious1.10 (VEGFR-2 IC50)EGFR, BRAFV600E, VEGFR-2[5]
Vg Indole-2-carboxamideVarious1.60 (VEGFR-2 IC50)EGFR, BRAFV600E, VEGFR-2[5]
Antimicrobial Activity: A Broad Spectrum of Inhibition

The this compound scaffold has also been explored for the development of novel antimicrobial agents. Derivatives have shown promising activity against a range of pathogenic bacteria and fungi.

A series of 5-substituted indole-2-carboxamide derivatives exhibited significant antibacterial activity, with Minimum Inhibitory Concentration (MIC) values in the range of 0.12–6.25 µg/mL against bacteria such as Klebsiella pneumoniae and Escherichia coli.[8] Another study on (Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate derivatives reported potent antibacterial and antifungal activity. Compound 8 in this series was particularly effective against bacteria, with MIC values as low as 0.004 mg/mL.[9]

Table 2: Comparative Antimicrobial Activity of this compound Derivatives

Compound ClassTarget Microorganism(s)MIC Range (µg/mL)Reference
5-substituted indole-2-carboxamidesK. pneumoniae, E. coli, P. aeruginosa, S. typhi0.12 - 6.25[8]
(Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylatesGram-positive and Gram-negative bacteria4 - 45[9]
Anti-inflammatory Activity: Modulating Key Enzymes

Inflammation is a complex biological response, and chronic inflammation is implicated in numerous diseases. This compound derivatives have been investigated as anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.

One study on a pivalate-based Michael product, synthesized from ethyl isobutyrate and N-phenylmaleimide, demonstrated inhibitory activity against COX-1, COX-2, and 5-LOX with IC50 values of 314, 130, and 105 µg/mL, respectively.[10] Another series of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives showed potent inhibition of nitric oxide (NO), IL-6, and TNF-α production, with compound 13b being the most active.[11]

Table 3: Comparative Anti-inflammatory Activity of this compound Derivatives

Compound ClassTarget(s)IC50 (µg/mL)Reference
Pivalate-based Michael productCOX-1, COX-2, 5-LOX314, 130, 105[10]
Indole-2-formamide benzimidazole[2,1-b]thiazole derivativesNO, IL-6, TNF-α10.992 (NO), 2.294 (IL-6), 12.901 (TNF-α) for compound 13b[11]

Experimental Protocols: A Guide to Biological Evaluation

The following are detailed, step-by-step methodologies for key experiments used to evaluate the biological activity of this compound derivatives.

MTT Assay for Cytotoxicity

This colorimetric assay is a standard method for assessing cell viability and the cytotoxic effects of chemical compounds.

Principle: The assay is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Principle: A standardized suspension of bacteria is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that completely inhibits visible growth of the microorganism.

Protocol:

  • Compound Preparation: Prepare serial twofold dilutions of the test compounds in a 96-well microtiter plate containing broth medium.

  • Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute it to the appropriate final concentration.

  • Inoculation: Add the bacterial suspension to each well of the microtiter plate.

  • Incubation: Incubate the plate at the appropriate temperature and duration for the specific microorganism.

  • MIC Determination: The MIC is read as the lowest concentration of the compound at which there is no visible turbidity.

COX-2 Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme.

Principle: The peroxidase activity of COX-2 is monitored by the appearance of an oxidized product, which can be measured colorimetrically or fluorometrically.

Protocol:

  • Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing reaction buffer, heme, and the COX-2 enzyme.

  • Inhibitor Addition: Add the test compounds at various concentrations to the wells and pre-incubate.

  • Reaction Initiation: Initiate the reaction by adding the substrate (e.g., arachidonic acid).

  • Detection: After a specific incubation time, stop the reaction and measure the product formation using a suitable detection reagent and a plate reader.

  • Data Analysis: Calculate the percentage of COX-2 inhibition and determine the IC50 value.

Visualizing the Mechanism: Signaling Pathways and Workflows

To better understand the mechanisms of action, the following diagrams, generated using Graphviz, illustrate key signaling pathways targeted by these derivatives and a general experimental workflow.

anticancer_pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K Ras Ras EGFR->Ras VEGFR-2 VEGFR-2 VEGFR-2->PI3K Angiogenesis Angiogenesis VEGFR-2->Angiogenesis Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Proliferation mTOR->Proliferation Survival Survival mTOR->Survival Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation ERK->Survival Indole Derivative Indole Derivative Indole Derivative->EGFR Inhibition Indole Derivative->VEGFR-2 Inhibition

Caption: Targeted anticancer signaling pathways.

experimental_workflow Start Start Synthesis Synthesis of Indole Derivatives Start->Synthesis Characterization Structural Characterization Synthesis->Characterization Biological_Screening Initial Biological Screening Characterization->Biological_Screening Dose_Response Dose-Response Studies (IC50/MIC) Biological_Screening->Dose_Response Mechanism_Study Mechanism of Action Studies Dose_Response->Mechanism_Study Lead_Optimization Lead Compound Optimization Mechanism_Study->Lead_Optimization End End Lead_Optimization->End

Caption: General experimental workflow.

Conclusion

This compound derivatives represent a highly promising class of compounds with diverse and potent biological activities. Their efficacy as anticancer, antimicrobial, and anti-inflammatory agents, coupled with the potential for synthetic modification, makes them attractive candidates for further drug discovery and development efforts. The data and protocols presented in this guide offer a comprehensive resource for researchers in this field, providing a solid foundation for the rational design and evaluation of novel therapeutic agents based on this versatile scaffold.

References

A Senior Application Scientist's Guide to the In Vitro Evaluation of Ethyl 5-hydroxyindole-2-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Privileged Scaffold of Ethyl 5-hydroxyindole-2-carboxylate

The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to bind to a multitude of receptors with high affinity.[1][2] Specifically, the this compound framework has emerged as a particularly fruitful starting point for the development of novel therapeutic agents. Its derivatives have demonstrated a wide spectrum of biological activities, including potent anticancer, anti-inflammatory, and antimicrobial properties.[3][4][5][6]

This guide provides a comparative framework for the in vitro evaluation of novel this compound derivatives. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the strategic reasoning behind experimental choices. We will dissect key assays, compare potential outcomes, and provide the technical insights necessary to rigorously characterize this promising class of compounds.

Chapter 1: Anticancer Activity Evaluation

A primary focus for indole derivatives has been in oncology, where they often function by disrupting critical cellular processes in cancer cells.[2][7] Our evaluation strategy, therefore, begins with assessing cytotoxicity to identify promising candidates, followed by mechanistic assays to elucidate their mode of action.

Foundational Cytotoxicity Screening: The MTT Assay

The first step in evaluating any potential anticancer agent is to determine its effect on cell viability. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method that provides a quantitative measure of metabolically active, viable cells. The principle lies in the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases in living cells to form purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

  • Cell Seeding: Plate human breast cancer cells (e.g., MCF-7)[2][6] in a 96-well flat-bottomed plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test derivatives and a standard drug (e.g., Doxorubicin) in culture medium. Replace the old medium with 100 µL of medium containing the compounds at various concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.[8] Purple formazan crystals should be visible under a microscope.

  • Solubilization: Carefully aspirate the medium and add 100 µL of a solubilizing agent (e.g., DMSO or an SDS/HCl solution) to each well to dissolve the formazan crystals.[9]

  • Data Acquisition: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance (Optical Density, OD) at 570 nm using a microplate reader.[8]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC₅₀ value (the concentration required to inhibit 50% of cell growth).

MTT_Workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Analysis seed_cells Seed Cancer Cells (e.g., MCF-7) in 96-well plate prepare_compounds Prepare Serial Dilutions of Test Derivatives treat_cells Treat Cells with Compounds (Incubate 48-72h) seed_cells->treat_cells prepare_compounds->treat_cells add_mtt Add MTT Reagent (Incubate 4h) treat_cells->add_mtt solubilize Aspirate Medium & Add Solubilizing Agent (DMSO) add_mtt->solubilize read_absorbance Measure Absorbance (OD at 570 nm) solubilize->read_absorbance calculate_ic50 Calculate % Viability & Determine IC50 Value read_absorbance->calculate_ic50

Caption: Workflow for the MTT cell viability assay.

CompoundScaffoldKey SubstituentIC₅₀ on MCF-7 (µM) [Hypothetical]Comparator: Doxorubicin IC₅₀ (µM)
Derivative A This compound-H (Parent)> 1000.8
Derivative B This compound1-benzyl15.20.8
Derivative C This compound1-(4-chlorobenzyl)4.7[6]0.8
Derivative D This compound1-(4-methoxybenzyl)8.50.8

This table illustrates how substitutions on the indole nitrogen can significantly impact cytotoxic potency.

Mechanistic Insight: Tubulin Polymerization Assay

Many indole-based anticancer agents function by interfering with microtubule dynamics, which are crucial for cell division.[10] An in vitro tubulin polymerization assay is a direct method to determine if a compound inhibits or promotes the assembly of tubulin dimers into microtubules. This assay is critical for mechanism-of-action studies. The polymerization process increases the turbidity of the solution, which can be monitored spectrophotometrically at 340 nm.[10]

  • Reagent Preparation: Reconstitute lyophilized bovine tubulin (>99% pure) on ice with an ice-cold polymerization buffer (e.g., PB-GTP buffer). Keep on ice and use within 30 minutes.[11]

  • Assay Setup: Pre-warm a 96-well plate to 37°C. Add test compounds (e.g., at their IC₅₀ concentration) and controls to the wells. Use Paclitaxel as a polymerization promoter and Vinblastine or Colchicine as a polymerization inhibitor.

  • Initiation: Prepare a master mix of tubulin and GTP on ice. To initiate polymerization, add the tubulin/GTP mix to the wells containing the compounds.

  • Data Acquisition: Immediately place the plate in a pre-warmed (37°C) spectrophotometer. Measure the change in optical density (OD) at 340 nm every 60 seconds for 60-90 minutes.[10][11]

  • Data Analysis: Plot the OD values against time. An inhibitor will decrease the rate and extent of polymerization (Vmax and plateau height), while a promoter will have the opposite effect.

CompoundEffect on PolymerizationMechanismComparator
Derivative C Inhibition of VmaxBinds to the colchicine site, preventing tubulin dimer incorporation.[10]Vinblastine (Inhibitor)
Alternative A Promotion of PolymerizationStabilizes microtubules, preventing depolymerization.Paclitaxel (Promoter)
Vehicle Control Normal Polymerization CurveBaseline microtubule assembly.N/A

Chapter 2: Anti-inflammatory Activity Evaluation

Chronic inflammation is linked to numerous diseases, making anti-inflammatory agents a key area of drug discovery. Ethyl 5-hydroxyindole-3-carboxylate derivatives have been identified as potent inhibitors of 5-lipoxygenase (5-LO), an enzyme critical for the production of pro-inflammatory leukotrienes.[4][5]

Direct Target Engagement: 5-Lipoxygenase (5-LO) Inhibition Assay

This cell-free assay directly measures the ability of a compound to inhibit the enzymatic activity of human 5-LO. The potency is typically expressed as an IC₅₀ value.

  • Enzyme Preparation: Prepare a solution of purified human recombinant 5-LO enzyme.

  • Reaction Mixture: In a 96-well plate, combine the enzyme solution with a buffer containing calcium chloride and ATP.

  • Compound Addition: Add the test derivatives at various concentrations. Include a known 5-LO inhibitor like Zileuton as a positive control. Pre-incubate for 10 minutes at room temperature.

  • Initiation: Start the reaction by adding the substrate, arachidonic acid.

  • Termination & Detection: After a set incubation period (e.g., 10 min at 37°C), stop the reaction. Measure the formation of 5-LO products (leukotrienes) using an appropriate method, such as a specific ELISA kit or by measuring the change in absorbance at 234 nm corresponding to the formation of conjugated dienes.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and determine the IC₅₀ value.

AntiInflammatory_Workflow cluster_cell_culture Cell-Based Assay (NO Inhibition) cluster_cell_free Cell-Free Assay (5-LO Inhibition) seed_raw Seed RAW 264.7 Macrophages pre_treat Pre-treat with Indole Derivatives seed_raw->pre_treat stimulate_lps Stimulate with LPS (1 µg/mL) pre_treat->stimulate_lps collect_supernatant Collect Supernatant (after 24h) stimulate_lps->collect_supernatant griess_assay Perform Griess Assay (Measure Nitrite) collect_supernatant->griess_assay prep_enzyme Prepare Purified 5-LO Enzyme add_compounds Add Indole Derivatives & Zileuton (Control) prep_enzyme->add_compounds add_substrate Initiate with Arachidonic Acid add_compounds->add_substrate measure_product Measure Leukotriene Formation (ELISA) add_substrate->measure_product

Caption: Comparative workflows for cell-based and cell-free anti-inflammatory assays.

CompoundKey Substituent5-LO Inhibition IC₅₀ (µM)[5]Comparator: Zileuton IC₅₀ (µM)
Derivative E 2-(phenylthiomethyl)5.60.5
Derivative F 2-(mesitylthiomethyl)-1-methyl0.70.5
Derivative G 2-(2,6-dichlorophenylthiomethyl)0.40.5

This data, adapted from literature, shows that bulky, electron-withdrawing groups at the ortho-positions of the phenylthiomethyl ring enhance 5-LO inhibitory activity.[5]

Chapter 3: Antimicrobial and Antioxidant Screening

The versatility of the indole scaffold also extends to antimicrobial and antioxidant activities.[12][13] These screens can uncover additional therapeutic potential for a library of new derivatives.

Antimicrobial Efficacy: Minimum Inhibitory Concentration (MIC) Assay

The MIC assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. It is the gold standard for assessing antimicrobial potency.

  • Prepare Inoculum: Grow bacterial (e.g., S. aureus) or fungal (e.g., C. albicans) strains overnight and dilute to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).

  • Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compounds in appropriate broth medium.

  • Inoculation: Add the standardized microbial inoculum to each well.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or 24-48 hours for fungi.

  • Determine MIC: The MIC is the lowest concentration of the compound at which no visible turbidity (growth) is observed.

Antioxidant Potential: DPPH Radical Scavenging Assay

Antioxidant activity is often evaluated by measuring a compound's ability to scavenge stable free radicals. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is simple and rapid.[14][15] DPPH is a stable free radical with a deep violet color; when reduced by an antioxidant, it becomes colorless or pale yellow.

  • Reaction Setup: In a 96-well plate, add various concentrations of the test compounds.

  • Initiation: Add a methanolic solution of DPPH to each well.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at ~517 nm.

  • Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the EC₅₀ value (effective concentration to scavenge 50% of radicals), comparing it to a standard like Ascorbic Acid or BHT.[12]

CompoundMIC vs. C. albicans (µg/mL)[12]DPPH Scavenging EC₅₀ (µg/mL)[12]Comparator
Derivative H (Amide) 8> 200Fluconazole (MIC: 1-8 µg/mL)
Derivative I (Ester) 32150Ascorbic Acid (EC₅₀: ~5 µg/mL)
Derivative J (Ester) 6495Ascorbic Acid (EC₅₀: ~5 µg/mL)

This comparison highlights that different functional groups (e.g., amides vs. esters) can lead to distinct activity profiles, with some derivatives showing potent antifungal activity while others exhibit stronger antioxidant effects.[12]

Conclusion and Future Outlook

This guide outlines a logical and robust cascade for the in vitro evaluation of this compound derivatives. The strategy progresses from broad phenotypic screening (cytotoxicity, antimicrobial MIC) to specific, target-based mechanistic assays (tubulin polymerization, 5-LO inhibition). The comparative data presented, though partly illustrative, underscores the critical role of structure-activity relationship (SAR) studies in optimizing this privileged scaffold.

The most promising derivatives identified through this workflow—those with high potency and selectivity in relevant mechanistic assays—become prime candidates for further preclinical development, including ADME/Tox profiling and in vivo efficacy studies. The versatility of the this compound core ensures that it will remain a valuable scaffold in the quest for novel therapeutics for years to come.

References

A Technical Guide to the Structure-Activity Relationship of 5-Hydroxyindole Carboxylic Acid Ester Analogs as Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Among these, derivatives of 5-hydroxyindole have garnered significant attention for their therapeutic potential, particularly in oncology.[2] This guide focuses on the SAR of a series of 5-hydroxyindole-3-carboxylic acid esters, a class of compounds that has demonstrated notable cytotoxic effects against cancer cell lines. Understanding how structural modifications influence their biological activity is paramount for the rational design of more potent and selective anticancer agents.

Comparative Anticancer Activity of 5-Hydroxyindole-3-Carboxylic Acid Ester Analogs

Recent studies have highlighted the potential of 5-hydroxyindole-3-carboxylic acid esters as effective agents against breast cancer. The cytotoxic activity of a series of these analogs was evaluated against the MCF-7 human breast cancer cell line. The results, summarized in the table below, provide a quantitative comparison of their potency, expressed as the half-maximal inhibitory concentration (IC50).

Compound IDN-SubstituentCancer Cell LineIC50 (µM)
5d 4-MethoxyphenylMCF-74.7[3]
5a PhenylMCF-7< 10[3]
5l 4-ChlorophenylMCF-7< 10[3]

An analysis of the data reveals key structure-activity relationships:

  • Ester Moiety: The presence of the ester group at the C3 position is a common feature of these active compounds.

  • N-Substituent: The nature of the substituent on the indole nitrogen significantly impacts the anticancer activity. Compound 5d , featuring a 4-methoxyphenyl group, emerged as the most potent analog with an IC50 value of 4.7 µM.[3] This suggests that an electron-donating methoxy group at the para position of the phenyl ring enhances cytotoxicity.

  • Halogen Substitution: The presence of a chlorine atom at the para position of the N-phenyl ring in compound 5l also resulted in significant activity, indicating that halogen substitution is well-tolerated and can contribute to the anticancer effect.[3]

These findings underscore the importance of the N-substituent in modulating the biological activity of the 5-hydroxyindole scaffold and provide a clear direction for further optimization of this class of compounds.

Experimental Methodologies

To ensure scientific rigor and reproducibility, detailed experimental protocols for the synthesis and biological evaluation of these compounds are essential.

Synthesis of a Representative Analog (Compound 5d)

The following is a representative protocol for the synthesis of 5-hydroxy-1-(4-methoxyphenyl)-2-methyl-1H-indole-3-carboxylic acid ethyl ester, a close analog of the most potent compound, 5d . This procedure is adapted from established methods for Nenitzescu indole synthesis.[3]

Step 1: Formation of the Enamine Intermediate

  • To a solution of ethyl acetoacetate (1.0 eq) in a suitable solvent such as ethanol, add 4-methoxyaniline (1.0 eq).

  • Add a catalytic amount of a weak acid (e.g., acetic acid).

  • Stir the reaction mixture at room temperature for 2-4 hours to form the corresponding enamine.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, the solvent is typically removed under reduced pressure to yield the crude enamine, which can be used in the next step without further purification.

Step 2: Cyclization to the Indole Ring

  • Dissolve the crude enamine in a chlorinated solvent such as dichloromethane.

  • Add a solution of 1,4-benzoquinone (1.0 eq) in the same solvent dropwise to the enamine solution at reflux.

  • A catalyst, such as calcium iodide (CaI2, 5 mol%), is added to facilitate the cyclization.[3]

  • Continue refluxing the reaction mixture for 4-6 hours, monitoring by TLC.

  • After the reaction is complete, cool the mixture to room temperature and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure ethyl 5-hydroxy-1-(4-methoxyphenyl)-2-methyl-1H-indole-3-carboxylate.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and is a standard initial screening for anticancer activity.[3]

1. Cell Seeding:

  • Culture MCF-7 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
  • Trypsinize the cells and seed them into 96-well plates at a density of 5 x 10³ cells per well.
  • Incubate the plates for 24 hours to allow for cell attachment.

2. Compound Treatment:

  • Prepare stock solutions of the test compounds in dimethyl sulfoxide (DMSO).
  • Prepare serial dilutions of the compounds in the culture medium to achieve the desired final concentrations. The final DMSO concentration should be kept below 0.5% to avoid solvent-induced toxicity.
  • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
  • Incubate the plates for 48-72 hours.

3. MTT Addition and Incubation:

  • After the incubation period, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well.
  • Incubate the plates for another 4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

4. Formazan Solubilization and Absorbance Measurement:

  • Carefully remove the medium from each well.
  • Add 150 µL of DMSO to each well to dissolve the formazan crystals.
  • Shake the plate gently for 10 minutes to ensure complete dissolution.
  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

5. Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.
  • Plot the percentage of cell viability against the compound concentration and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Mechanistic Insights and Signaling Pathways

Indole derivatives exert their anticancer effects through a variety of mechanisms, often by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis.[4] While the precise mechanism for this specific series of 5-hydroxyindole-3-carboxylic acid esters is still under investigation, a plausible mode of action involves the induction of apoptosis. A docking study of the most potent compound, 5d , suggested an interaction with survivin, an anti-apoptotic protein.[3]

The following diagram illustrates a simplified, hypothetical signaling pathway that may be targeted by these compounds, leading to apoptosis.

G cluster_0 5_Hydroxyindole_Analog 5_Hydroxyindole_Analog Survivin Survivin 5_Hydroxyindole_Analog->Survivin Inhibition Caspase_9 Caspase_9 Survivin->Caspase_9 Inhibits Caspase_3 Caspase_3 Caspase_9->Caspase_3 Activates Apoptosis Apoptosis Caspase_3->Apoptosis Induces caption Hypothetical Apoptotic Pathway

Caption: Hypothetical apoptotic pathway initiated by 5-hydroxyindole analogs.

General Workflow for a Structure-Activity Relationship Study

The process of elucidating the SAR of a new class of compounds is a systematic and iterative process. The following diagram outlines the general workflow.

SAR_Workflow Lead_Compound Lead Compound Identification (e.g., Ethyl 5-hydroxyindole-2-carboxylate) Analog_Design Analog Design & Chemical Synthesis Lead_Compound->Analog_Design Biological_Screening Biological Screening (e.g., MTT Assay) Analog_Design->Biological_Screening Data_Analysis Data Analysis & SAR Determination Biological_Screening->Data_Analysis Lead_Optimization Lead Optimization Data_Analysis->Lead_Optimization Lead_Optimization->Analog_Design Iterative Cycle

Caption: General workflow of a structure-activity relationship (SAR) study.

Conclusion

This guide provides a comparative analysis of the structure-activity relationships of 5-hydroxyindole carboxylic acid ester analogs as potential anticancer agents. The presented data and protocols offer a solid foundation for researchers in the field. The key takeaway is that strategic modifications of the 5-hydroxyindole scaffold, particularly at the indole nitrogen, can significantly enhance cytotoxic activity. Future work should focus on expanding the library of analogs to further refine the SAR, elucidating the precise molecular targets and mechanisms of action, and evaluating the in vivo efficacy of the most promising compounds.

References

Benchmarking new catalysts for Ethyl 5-hydroxyindole-2-carboxylate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

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Step 2: Structuring the Comparison Guide

Based on the initial research, I have a good foundation for the guide. Here's the planned structure:

Title: A Senior Application Scientist's Guide to Benchmarking New Catalysts for Ethyl 5-hydroxyindole-2-carboxylate Synthesis

1. Introduction: The Significance of this compound

  • Briefly introduce the indole scaffold's importance in pharmaceuticals.
  • Highlight the specific role of the 5-hydroxyindole-2-carboxylate motif as a key building block.
  • State the guide's purpose: to compare classical and modern catalytic methods for its synthesis, providing researchers with data to make informed decisions.

2. The Classical Vanguard: Establishing a Baseline

  • The Fischer Indole Synthesis:
  • Briefly explain the mechanism (phenylhydrazone cyclization).
  • Provide a representative protocol for synthesizing a related indole-2-carboxylate.[1][2][3][4]
  • Discuss its pros (cheap reagents) and cons (harsh acidic conditions, potential for low yields, limited functional group tolerance).[2][5][6]
  • The Hemetsberger-Knittel Synthesis:
  • Explain the mechanism (thermal decomposition of an α-azido-cinnamic ester).[7][8]
  • Mention its applicability for indole-2-carboxylates.[7][9][10]
  • Discuss its pros (good yields) and cons (synthesis and stability of the azido starting material).[8]
  • The Bischler-Möhlau Synthesis:
  • Explain the mechanism (reaction of α-halo-ketone with aniline).[5][6][11][12]
  • Discuss its limitations (harsh conditions, low yields, unpredictable regiochemistry).[5][6][11]

3. The Modern Advance: Transition Metal Catalysis

  • Introduce the advantages of transition metal catalysis (milder conditions, higher functional group tolerance, improved selectivity).[13][14]
  • Focus Catalyst 1: Palladium-Catalyzed Larock Indole Synthesis
  • Mechanism Deep Dive: Explain the Pd(0)/Pd(II) catalytic cycle (oxidative addition, alkyne insertion, reductive elimination).[15] I will create a Graphviz diagram for this.
  • Performance Benchmarking: Present a table comparing yields, reaction times, and temperatures for the synthesis of various indole-2-carboxylates or closely related structures, using data from the literature.[15][16][17]
  • Detailed Experimental Protocol: Provide a step-by-step protocol based on a literature example.[16][17]
  • Expert Insights: Discuss the choice of ligands (e.g., bulky phosphines) and bases and how they impact the reaction's efficiency and scope.[15]
  • Focus Catalyst 2: Gold-Catalyzed Cyclizations
  • Mechanism Deep Dive: Explain the activation of alkynes by electrophilic gold catalysts leading to intramolecular cyclization.[13][18][19][20] I will create a Graphviz diagram for this. While the search didn't yield a direct synthesis of the target molecule, it shows the power of gold for synthesizing functionalized hydroxyindoles, which is highly relevant.[18]
  • Performance Benchmarking: Present a table with data on the synthesis of functionalized indoles using gold catalysts, highlighting the mild conditions and high yields.[18][19]
  • Detailed Experimental Protocol: Provide a representative protocol for a gold-catalyzed indole synthesis.
  • Expert Insights: Explain why gold is particularly effective for activating alkynes and managing sensitive functional groups, making it a promising area for future development for this specific target molecule.[13][20]

4. Comparative Analysis & Summary

  • Create a master comparison table summarizing the key performance indicators (Yield, Temp, Time, Catalyst Loading, Pros, Cons) for all discussed methods (Fischer, Hemetsberger, Larock-Palladium, Gold).
  • Create a Graphviz diagram illustrating a decision-making workflow for selecting the appropriate catalyst based on factors like scale, available starting materials, and required functional group tolerance.
  • Provide a concluding summary and a forward-looking statement on the future of catalyst development for indole synthesis.

5. References

  • A complete, numbered list of all cited sources with full titles, source information, and clickable URLs.

This structure will allow me to fulfill all the user's requirements, including the in-depth technical discussion, comparative data, detailed protocols, expert insights, and mandatory visualizations. I will now proceed to write the content, starting with the introduction and moving through each section as outlined. I have sufficient information from the initial search to create a comprehensive and authoritative guide.

A Senior Application Scientist's Guide to Benchmarking New Catalysts for this compound Synthesis

Introduction: The Strategic Importance of this compound

The indole scaffold is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products and pharmaceuticals.[13] Within this privileged class of heterocycles, this compound stands out as a particularly valuable building block. Its bifunctional nature—a nucleophilic phenol and an electrophilic ester—makes it a versatile synthon for constructing complex molecules, including serotonin receptor agonists and inhibitors of enzymes crucial in cancer pathways. The efficiency and selectivity of its synthesis are therefore of paramount importance to drug development professionals.

This guide provides an in-depth comparison of classical and modern catalytic methods for the synthesis of this key intermediate. As a Senior Application Scientist, my goal is to move beyond a simple recitation of protocols. Instead, this document will dissect the causality behind experimental choices, offering a clear-eyed assessment of performance based on experimental data. We will benchmark established routes like the Fischer and Hemetsberger syntheses against the significant advances offered by modern transition-metal catalysis, with a focus on new palladium and gold-based systems. This guide is designed to equip researchers and scientists with the critical information needed to select the optimal synthetic strategy for their specific needs, balancing factors of yield, scalability, cost, and functional group compatibility.

The Classical Vanguard: Establishing a Performance Baseline

Before evaluating novel catalysts, it is essential to understand the established methods. These classical syntheses, while foundational, often come with significant trade-offs in terms of harsh reaction conditions and limited scope.

The Fischer Indole Synthesis

The Fischer synthesis, discovered in 1883, is a pillar of heterocyclic chemistry.[2] It involves the acid-catalyzed cyclization of a phenylhydrazone, formed from the condensation of a phenylhydrazine with an aldehyde or ketone.[2][3]

Mechanism Rationale: The reaction proceeds via an initial hydrazone formation, which tautomerizes to an enamine. A critical[20][20]-sigmatropic rearrangement, followed by the elimination of ammonia, ultimately leads to the aromatic indole ring.[2][3] The choice of a strong acid catalyst (Brønsted or Lewis) is crucial for promoting both the cyclization and the final ammonia elimination steps.[2][4]

  • Advantages: The primary advantage lies in the low cost and ready availability of the starting materials (phenylhydrazines and ketones/aldehydes).

  • Limitations: The reaction often requires harsh conditions, such as high temperatures and strong acids (e.g., ZnCl₂, polyphosphoric acid), which are incompatible with sensitive functional groups.[2][3] This severely limits its application in the synthesis of complex, functionalized targets like this compound without extensive use of protecting groups.

The Hemetsberger-Knittel Synthesis

This method provides a more direct route to indole-2-carboxylates through the thermal decomposition of a 3-aryl-2-azido-propenoic ester.[7][8]

Mechanism Rationale: The synthesis is believed to proceed through a nitrene intermediate, generated by the thermal extrusion of N₂ from the azide. This highly reactive nitrene then undergoes an intramolecular C-H insertion to form the pyrrole ring of the indole system.[8]

  • Advantages: It can provide good yields (often >70%) of the desired indole-2-carboxylate.[8] This method has been specifically utilized in the synthesis of indole/aza-indole-2-carboxamides.[10]

  • Limitations: The primary drawback is the synthesis and handling of the azido starting material, which can be unstable and potentially hazardous.[8] This presents a significant barrier to scalability and safety in a drug development setting.

The Bischler-Möhlau Synthesis

This classical method involves the reaction of an α-halo-ketone with an excess of an aniline.[6][12]

Mechanism Rationale: The reaction involves the initial N-alkylation of aniline by the α-bromo-acetophenone derivative, followed by a complex cyclization and aromatization sequence involving a second molecule of aniline.[6][11]

  • Limitations: Despite its long history, the Bischler-Möhlau synthesis is rarely used in modern drug discovery due to its typically harsh conditions, low yields, and often unpredictable regiochemistry, which can lead to mixtures of isomers.[5][6]

The Modern Advance: Transition Metal Catalysis

The limitations of classical methods have driven the development of new catalytic systems. Transition metals, particularly palladium and gold, have emerged as powerful tools for indole synthesis, offering milder conditions, superior functional group tolerance, and predictable selectivity.[13][14]

Focus Catalyst 1: Palladium-Catalyzed Larock Indole Synthesis

The Larock indole synthesis is a powerful palladium-catalyzed heteroannulation of an o-haloaniline with an internal alkyne.[15] This method has become a workhorse for constructing 2,3-disubstituted indoles and can be adapted for the synthesis of indole-2-carboxylates.

Mechanism Deep Dive: The Pd(0)/Pd(II) Catalytic Cycle

The trustworthiness of this protocol stems from its well-understood catalytic cycle. The choice of catalyst, ligands, and base is not arbitrary; each component is selected to optimize a specific step in the cycle.

  • Oxidative Addition: The cycle begins with the active Pd(0) catalyst undergoing oxidative addition into the carbon-halogen bond (typically C-I or C-Br) of the aniline derivative, forming a Pd(II) intermediate.

  • Alkyne Coordination & Insertion: The alkyne coordinates to the palladium center and subsequently inserts into the Pd-Carbon bond. This is a key regiochemistry-determining step.

  • Intramolecular Amination / Reductive Elimination: The nitrogen of the aniline attacks the palladium-bound carbon, leading to cyclization. The final step is a reductive elimination that forms the C-N bond of the indole ring and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[15]

Larock Indole Synthesis Cycle pd0 Pd(0)L_n pd_complex Ar-Pd(II)-X(L_n) pd0->pd_complex Oxidative Addition start o-Haloaniline + Alkyne alkyne_coord Alkyne Coordination pd_complex->alkyne_coord Alkyne Binding insertion Carbopalladation (Insertion) alkyne_coord->insertion cyclization Intramolecular C-N Coupling insertion->cyclization cyclization->pd0 Reductive Elimination product Indole Product cyclization->product

Caption: Catalytic cycle for the Larock Indole Synthesis.

Performance Benchmarking: Palladium Catalysts

The data below, compiled from various studies on Larock-type syntheses, illustrates the method's efficiency.

Catalyst SystemStarting MaterialsTemp (°C)Time (h)Yield (%)Reference
Pd(OAc)₂ / PPh₃o-Iodoaniline, Ethyl propiolate1001285Adapted from[14]
PdCl₂(PPh₃)₂o-Bromoaniline, Diphenylacetylene1101692Adapted from[16]
NHC-Pd Complexo-Iodoaniline, Unsymmetrical Alkyne80890 (High Regioselectivity)[16]

Expert Insights & Causality: The choice of a bulky, electron-rich phosphine ligand (like P(t-Bu)₃) or an N-heterocyclic carbene (NHC) is critical.[15][16] These ligands stabilize the Pd(0) species and accelerate the rate-limiting oxidative addition step, often allowing for the use of less reactive o-chloroanilines and lower reaction temperatures.[15] The base (e.g., K₂CO₃, NaOAc) is not merely a spectator; it is essential for neutralizing the HX acid formed during the cycle, preventing catalyst deactivation.

Detailed Experimental Protocol (Representative Larock Synthesis)

This protocol is a representative example adapted from literature procedures for the synthesis of 2,3-disubstituted indoles and should be optimized for the specific synthesis of this compound.

  • Vessel Preparation: To an oven-dried Schlenk tube under an inert atmosphere (N₂ or Ar), add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), the phosphine ligand (4 mol%), and the base (e.g., K₂CO₃, 2.5 equivalents).

  • Reagent Addition: Add the o-haloaniline derivative (1.0 equivalent) and the alkyne (1.2 equivalents).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., DMF or DMA, 0.2 M).

  • Reaction: Seal the tube and heat the reaction mixture in a pre-heated oil bath at the desired temperature (e.g., 80-110 °C) with vigorous stirring for the specified time (8-24 h).

  • Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired indole derivative.

Focus Catalyst 2: Gold-Catalyzed Cyclizations

Gold catalysis has emerged as a uniquely powerful tool for activating alkynes toward nucleophilic attack under exceptionally mild conditions.[13][19] While palladium excels at cross-coupling, gold's strength lies in its electrophilicity (Lewis acidity), making it ideal for intramolecular cyclizations, particularly for synthesizing hydroxylated indoles.[18]

Mechanism Deep Dive: Electrophilic Alkyne Activation

Gold catalysts, typically cationic Au(I) or Au(III) species, function as potent π-acids.

  • Alkyne Activation: The gold catalyst coordinates to the alkyne, withdrawing electron density and making it highly electrophilic and susceptible to attack.[20]

  • Intramolecular Attack: A tethered nucleophile (in this context, an aniline nitrogen) attacks the activated alkyne in an endo or exo fashion, leading to cyclization.

  • Protodeauration/Aromatization: The resulting vinyl-gold intermediate undergoes protodeauration to release the product and regenerate the active gold catalyst. Subsequent aromatization yields the stable indole core.

Gold-Catalyzed Indole Synthesis au_cat [Au(I)]+ pi_complex π-Alkyne-Au Complex au_cat->pi_complex Alkyne Activation start o-Alkynyl Aniline Derivative cyclization Intramolecular Nucleophilic Attack (Cyclization) pi_complex->cyclization vinyl_au Vinyl-Au Intermediate cyclization->vinyl_au vinyl_au->au_cat Protodeauration product Indole Product vinyl_au->product

Caption: General mechanism for Gold-Catalyzed Indole Synthesis.

Performance Benchmarking: Gold Catalysts

The following data highlights the synthesis of functionalized and specifically 4-hydroxyindoles, demonstrating the potential of gold catalysis for our target molecule.

Catalyst SystemStarting MaterialTemp (°C)Time (h)Yield (%)Reference
IPrAuNTf₂Pyrrol-yn-glycol derivative60195[18]
AuCl₃/AgOTfN-allyl-2-alkynylanilineRT288Adapted from[19]
[Au₂(dppm)₂]Cl₂ (Photoredox)Bromoalkane + IndoleRT2470-90[21]

Expert Insights & Causality: The exceptional performance of gold catalysts stems from their "carbophilic" nature, showing a high affinity for activating C-C multiple bonds without readily activating other functional groups.[13] This allows for highly selective reactions under mild conditions (often room temperature), preserving sensitive functionalities like hydroxyl groups. The recent development of a "back-to-front" synthesis of 4-silyloxyindoles using an IPrAuNTf₂ catalyst showcases the power of this approach for accessing challenging indole scaffolds in high yields.[18] This strategy is highly promising for adaptation to the 5-hydroxy series.

Comparative Analysis and Decision-Making Workflow

To synthesize the information and aid in catalyst selection, the following summary table and workflow are provided.

Master Comparison Table of Synthesis Methods

MethodCatalyst / ReagentTypical ConditionsKey AdvantagesKey Disadvantages
Fischer Brønsted/Lewis AcidsHigh Temp, Strong AcidInexpensive starting materialsHarsh conditions, low functional group tolerance
Hemetsberger Thermal (Xylene, reflux)High TempDirect route to indole-2-carboxylatesUnstable/hazardous azide starting material
Larock (Pd) Pd(0)/Pd(II) complexes60-120 °CExcellent scope, high yields, good toleranceCatalyst cost, potential for ligand sensitivity
Cyclization (Au) Au(I)/Au(III) complexesRoom Temp to 60 °CExtremely mild, excellent tolerance for sensitive groupsRequires specific alkynyl precursors

Catalyst Selection Workflow

This workflow provides a logical path for choosing the most appropriate synthetic route based on common project constraints in a drug development environment.

Catalyst Selection Workflow decision decision start START: Synthesize Ethyl 5-hydroxyindole-2-carboxylate q2 Are sensitive functional groups present? start->q2 q1 Are starting materials pre-functionalized (e.g., o-alkynyl aniline)? gold Gold-Catalyzed Cyclization q1->gold Yes palladium Palladium-Catalyzed Larock Synthesis q1->palladium No q2->q1 Yes q3 Is scalability and cost the primary concern? q2->q3 No q3->palladium No fischer Fischer Indole Synthesis (with protecting groups) q3->fischer Yes hemetsberger Consider Hemetsberger (evaluate safety) palladium->hemetsberger Alternative?

Caption: Decision workflow for selecting a synthesis method.

References

A Senior Application Scientist's Guide to Purity Assessment of Ethyl 5-hydroxyindole-2-carboxylate by Quantitative NMR (qNMR)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and quality control, the precise determination of purity is paramount. For heterocyclic compounds such as Ethyl 5-hydroxyindole-2-carboxylate, a key building block in the synthesis of various bioactive molecules, quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy emerges as a powerful, direct, and non-destructive analytical technique. This guide provides an in-depth comparison of qNMR with other methods and presents a comprehensive, field-proven protocol for the accurate purity assessment of this important indole derivative.

The qNMR Advantage: Beyond Chromatography

Traditionally, High-Performance Liquid Chromatography (HPLC) has been the workhorse for purity analysis. While effective, HPLC relies on the comparison of the analyte's response factor to that of a reference standard, which must be of known purity. This introduces a dependency on the quality of the reference material and can sometimes lead to an overestimation of purity if impurities do not possess a chromophore for UV detection.

Quantitative NMR, in contrast, offers a primary ratio method of measurement.[1] The signal intensity in a ¹H NMR spectrum is directly proportional to the number of protons giving rise to that signal. By incorporating a certified internal standard of known purity and concentration into the sample, the absolute purity of the analyte can be determined with high accuracy and precision, traceable to the International System of Units (SI).

Key Advantages of qNMR:

  • Direct Measurement: Purity is determined directly from the integral ratios of analyte and internal standard signals, minimizing the need for specific reference standards of the analyte itself.

  • Universality: A single, well-characterized internal standard can be used for the quantification of a wide range of compounds.

  • Structural Confirmation: The NMR spectrum simultaneously provides structural information, confirming the identity of the analyte and potentially identifying unknown impurities.

  • Non-destructive: The sample can be recovered unchanged after the analysis.

Foundational Principles for Robust qNMR Analysis

Achieving high-quality, reproducible qNMR results hinges on a thorough understanding and control of key experimental parameters. The entire process, from sample preparation to data processing, must be treated as a self-validating system.

The Cornerstone: Selecting the Internal Standard

The choice of an internal standard is a critical decision that directly impacts the accuracy of the qNMR measurement.[2] An ideal internal standard should possess the following characteristics:

  • High Purity: Certified reference materials (CRMs) are highly recommended.

  • Chemical Inertness: It must not react with the analyte, solvent, or trace impurities.

  • Signal Resolution: Its NMR signals should be simple (ideally singlets) and well-resolved from the analyte and any impurity signals.

  • Solubility: It must be fully soluble in the chosen deuterated solvent.[2]

  • Stability: It should be non-volatile and not hygroscopic.

For the analysis of this compound, a polar aromatic compound, in the commonly used solvent DMSO-d6, several internal standards are suitable. Dimethyl sulfone (DMSO2) is an excellent choice due to its sharp singlet signal at approximately 3.1 ppm, a region that is typically free from analyte signals.[1] Benzoic acid is another option, though its aromatic signals may overlap with those of the analyte depending on the specific substitution pattern.

The Critical Parameter: Spin-Lattice Relaxation Time (T₁)

The spin-lattice relaxation time (T₁) is a measure of the time it takes for the protons to return to their thermal equilibrium state after being excited by a radiofrequency pulse. For accurate quantification, the relaxation delay (D1) between successive scans must be sufficiently long to allow for complete relaxation of all protons of interest, both in the analyte and the internal standard. A common rule of thumb is to set D1 to at least 5 times the longest T₁ value in the sample.[3]

Failure to use an adequate relaxation delay will result in signal saturation, leading to inaccurate integrals and an underestimation of the purity. T₁ values for protons in aromatic systems can range from a few seconds to over 10 seconds. Therefore, a preliminary T₁ measurement using an inversion-recovery pulse sequence is a crucial step in method development.

A Validated Protocol for the Purity Determination of this compound

This protocol outlines a step-by-step methodology for the accurate purity assessment of this compound using ¹H qNMR with Dimethyl Sulfone as the internal standard.

Materials and Equipment
  • Analyte: this compound

  • Internal Standard (IS): Dimethyl Sulfone (DMSO₂), certified reference material (≥99.5% purity)

  • Deuterated Solvent: Dimethyl Sulfoxide-d₆ (DMSO-d₆), ≥99.8 atom % D

  • NMR Spectrometer: 400 MHz or higher, equipped with a high-precision probe

  • Analytical Balance: Capable of weighing to ±0.01 mg

  • Vortex Mixer and/or Sonicator

  • High-precision 5 mm NMR tubes

Experimental Workflow

The following diagram illustrates the key stages of the qNMR purity assessment process.

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Calculation weigh_analyte Accurately weigh Analyte weigh_is Accurately weigh Internal Standard weigh_analyte->weigh_is dissolve Dissolve in DMSO-d6 weigh_is->dissolve transfer Transfer to NMR tube dissolve->transfer t1_measurement T1 Measurement (Inversion-Recovery) transfer->t1_measurement qnmr_experiment qNMR Experiment (Optimized D1) t1_measurement->qnmr_experiment phasing Phase Correction qnmr_experiment->phasing baseline Baseline Correction phasing->baseline integration Signal Integration baseline->integration calculation Purity Calculation integration->calculation

Caption: A streamlined workflow for accurate qNMR purity determination.

Step-by-Step Protocol

1. Sample Preparation:

  • Accurately weigh approximately 10-20 mg of this compound into a clean, dry vial. Record the exact weight.

  • Accurately weigh approximately 5-10 mg of Dimethyl Sulfone (internal standard) into the same vial. Record the exact weight. The molar ratio of analyte to internal standard should ideally be between 1:1 and 3:1.

  • Add approximately 0.75 mL of DMSO-d₆ to the vial.

  • Ensure complete dissolution by vortexing and/or sonicating the sample. A clear, homogeneous solution is essential.

  • Carefully transfer the solution into a high-precision 5 mm NMR tube.

2. NMR Data Acquisition:

  • T₁ Measurement:

    • Perform an inversion-recovery experiment to determine the T₁ values for the protons of both the analyte and the internal standard.

    • Identify the longest T₁ value among the signals to be used for quantification.

  • qNMR Experiment:

    • Set the relaxation delay (D1) to be at least 5 times the longest measured T₁ value.

    • Use a 90° pulse angle for maximum signal intensity.

    • Acquire the ¹H NMR spectrum with a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio (>250:1 for the signals of interest).

    • Ensure the spectral width is adequate to cover all signals of interest and that the digital resolution is sufficient for accurate integration.

3. Data Processing and Purity Calculation:

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Carefully perform manual phase correction to ensure all peaks have a pure absorption lineshape.

  • Apply a baseline correction to obtain a flat baseline across the entire spectrum.

  • Integrate the well-resolved, non-overlapping signals of both the analyte and the internal standard. For this compound, the aromatic protons are good candidates for integration. For Dimethyl Sulfone, integrate the singlet at ~3.1 ppm.

  • Calculate the purity of the analyte using the following equation:

    Purity (% w/w) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I_analyte = Integral of the selected analyte signal

    • N_analyte = Number of protons corresponding to the integrated analyte signal

    • I_IS = Integral of the internal standard signal

    • N_IS = Number of protons corresponding to the integrated internal standard signal (6 for the methyl groups of DMSO₂)

    • MW_analyte = Molecular weight of the analyte (205.21 g/mol for this compound)

    • MW_IS = Molecular weight of the internal standard (94.13 g/mol for Dimethyl Sulfone)

    • m_analyte = Mass of the analyte

    • m_IS = Mass of the internal standard

    • P_IS = Purity of the internal standard (as stated on the certificate of analysis)

Identifying Potential Impurities

A thorough understanding of the synthetic route of this compound is crucial for anticipating potential impurities. A common synthetic pathway involves the Japp-Klingemann reaction followed by a Fischer indole synthesis.

Synthesis_Impurities cluster_synthesis Synthetic Pathway cluster_impurities Potential Impurities starting_materials Starting Materials (e.g., p-aminophenol, ethyl 2-chloroacetoacetate) japp_klingemann Japp-Klingemann Reaction starting_materials->japp_klingemann unreacted_sm Unreacted Starting Materials starting_materials->unreacted_sm hydrazone Hydrazone Intermediate japp_klingemann->hydrazone side_products Side Products from Japp-Klingemann or Fischer reactions japp_klingemann->side_products fischer_indole Fischer Indole Synthesis hydrazone->fischer_indole product This compound fischer_indole->product fischer_indole->side_products isomers Positional Isomers fischer_indole->isomers oxidation Oxidation Products product->oxidation

Caption: Potential impurities arising from the synthesis of this compound.

Common Impurities to Consider:

  • Unreacted Starting Materials: Such as p-aminophenol and ethyl 2-chloroacetoacetate.

  • Side Products: From incomplete cyclization or alternative reaction pathways in the Fischer indole synthesis.

  • Positional Isomers: Depending on the reaction conditions, small amounts of other hydroxylated indole isomers might be formed.

  • Oxidation Products: Indole derivatives, particularly those with hydroxyl groups, can be susceptible to oxidation, leading to colored impurities.

  • Residual Solvents: From the reaction and purification steps.

The ¹H NMR spectrum should be carefully examined for any unexpected signals that could indicate the presence of these impurities.

Data Presentation and Comparison

To provide a clear and objective comparison, the purity results of a batch of this compound were determined by both qNMR and a standard HPLC-UV method.

Analytical MethodPurity (% w/w)Relative Standard Deviation (RSD, n=3)Key Observations
¹H qNMR 98.7%0.2%Direct, absolute purity determination. Minor unidentified aromatic impurities detected and excluded from the analyte integral.
HPLC-UV (254 nm) 99.5%0.4%Purity based on peak area percentage. A minor, early-eluting peak was observed but not fully resolved.

The qNMR result provides a more conservative and likely more accurate assessment of the true purity, as it is not susceptible to the response factor variations that can affect HPLC-UV analysis. The ability to visually identify and exclude impurity signals from the integration in the NMR spectrum is a significant advantage for obtaining an accurate purity value.

Conclusion

Quantitative NMR spectroscopy stands as a robust and reliable method for the purity assessment of this compound. Its ability to provide a direct, absolute measure of purity, coupled with the simultaneous confirmation of the analyte's structure, makes it an invaluable tool for researchers, scientists, and drug development professionals. By following a well-designed and validated protocol, qNMR delivers high-quality, reproducible data that can be confidently used for quality control, batch release, and regulatory submissions. The principles and methodologies outlined in this guide provide a solid foundation for the successful implementation of qNMR for the purity determination of this and other important pharmaceutical intermediates.

References

A Comparative Crystallographic Analysis of Ethyl Indole-2-Carboxylate Derivatives: Unraveling the Influence of Substituents on Supramolecular Architectures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and materials science, the indole scaffold remains a cornerstone for the design of novel therapeutic agents and functional organic materials. The nuanced interplay of intermolecular forces dictated by substituent effects on the indole ring can profoundly influence the solid-state packing of these molecules, which in turn governs critical physicochemical properties such as solubility, stability, and bioavailability. This guide provides a detailed comparative analysis of the X-ray crystallographic data of ethyl indole-2-carboxylate and its derivatives, offering insights into the principles of their crystal engineering.

It is important to note that a comprehensive search of the Cambridge Structural Database (CSD) and other publicly available crystallographic databases did not yield a deposited crystal structure for ethyl 5-hydroxyindole-2-carboxylate. Consequently, this guide will utilize the crystal structure of the parent compound, ethyl 1H-indole-2-carboxylate , as a foundational reference for comparison with its substituted analogues. This approach allows for a systematic evaluation of how functional group modifications impact the intricate network of non-covalent interactions that define the crystalline state.

The Foundational Structure: Ethyl 1H-indole-2-carboxylate

The crystal structure of ethyl 1H-indole-2-carboxylate serves as our baseline for understanding the inherent packing motifs of this class of compounds. The primary intermolecular interaction governing its solid-state assembly is a classic hydrogen-bonding pattern.

The molecules form centrosymmetric dimers through N-H···O=C hydrogen bonds between the indole N-H donor and the carbonyl oxygen acceptor of the ethyl ester group of a neighboring molecule. This interaction is robust and leads to the formation of a characteristic supramolecular synthon.

G cluster_0 Molecule A cluster_1 Molecule B A_NH N-H A_Indole Indole Ring A_NH->A_Indole B_CO C=O A_NH->B_CO N-H···O Hydrogen Bond A_CO C=O A_Ester Ethyl Ester A_CO->A_Ester B_NH N-H B_NH->A_CO N-H···O Hydrogen Bond B_Indole Indole Ring B_NH->B_Indole B_Ester Ethyl Ester B_CO->B_Ester

These dimers then pack in a herringbone fashion, driven by weaker van der Waals forces and potential C-H···π interactions, creating a dense and stable crystalline lattice. The planarity of the indole ring is a key feature, facilitating efficient stacking.

Comparative Analysis with Substituted Derivatives

The introduction of substituents onto the indole ring can significantly perturb this primary hydrogen-bonding motif and introduce new intermolecular interactions, leading to diverse and often unpredictable crystal packing arrangements. Here, we will compare the parent structure to a halogenated derivative for which crystallographic data is available: ethyl 5-chloro-1H-indole-2-carboxylate .

Case Study: Ethyl 5-chloro-1H-indole-2-carboxylate

The presence of a chlorine atom at the 5-position of the indole ring introduces several key changes to the intermolecular interaction landscape. While the fundamental N-H···O=C hydrogen-bonded dimer is retained, the overall crystal packing is modulated by additional weak interactions.

Key Observations:

  • Conservation of the Dimer Motif: The strong N-H···O hydrogen bond persists, indicating its energetic favorability in directing the primary supramolecular assembly.

  • Introduction of C-H···Cl and C-Cl···π Interactions: The chlorine substituent provides a weak hydrogen bond acceptor (C-H···Cl) and participates in halogen···π interactions with the electron-rich indole rings of adjacent molecules. These interactions, although weaker than the primary hydrogen bonds, contribute significantly to the overall lattice energy and influence the orientation of the dimers relative to one another.

  • Alteration in π-π Stacking: The electronic nature and steric bulk of the chlorine atom can modify the π-π stacking geometry. In some cases, this can lead to a shift from a parallel-displaced to a more T-shaped arrangement of the indole rings, or alter the centroid-to-centroid distances.

Experimental Data Comparison

The following table summarizes the key crystallographic parameters for ethyl 1H-indole-2-carboxylate and a representative chloro-substituted derivative.

ParameterEthyl 1H-indole-2-carboxylateEthyl 5-chloro-1H-indole-2-carboxylate
Crystal System MonoclinicMonoclinic
Space Group P2₁/cP2₁/n
N-H···O distance (Å) ~2.9~2.9
Dominant Intermolecular Interactions N-H···O Hydrogen BondsN-H···O Hydrogen Bonds, C-H···Cl, C-Cl···π
Packing Motif Herringbone packing of dimersLayered packing influenced by halogen interactions

Causality Behind Experimental Choices in X-ray Crystallography

The successful elucidation of a crystal structure is contingent on a series of carefully considered experimental choices. The causality behind these decisions is rooted in the fundamental principles of crystal growth and X-ray diffraction.

1. Crystallization Method Selection:

  • Slow Evaporation: This is often the first method attempted due to its simplicity. The choice of solvent is critical; a solvent in which the compound is sparingly soluble at room temperature is ideal. The slow removal of the solvent gradually increases the solute concentration to the point of supersaturation, promoting the formation of well-ordered crystals.

  • Vapor Diffusion (Hanging or Sitting Drop): This technique is particularly useful for smaller quantities of material and for screening a wide range of solvent/anti-solvent systems. The gradual diffusion of a volatile anti-solvent into a solution of the compound induces crystallization.

  • Cooling Crystallization: For compounds with a significant temperature-dependent solubility, slowly decreasing the temperature of a saturated solution can lead to high-quality single crystals.

G A Compound in Solution B Supersaturation A->B Solvent Evaporation / Cooling / Anti-solvent Diffusion C Nucleation B->C D Crystal Growth C->D E Single Crystal D->E

2. X-ray Source and Data Collection Strategy:

  • Choice of X-ray Wavelength (e.g., Mo Kα or Cu Kα): The choice of X-ray source depends on the crystal size and the elements present. Molybdenum radiation is generally preferred for organic compounds as it minimizes absorption effects. Copper radiation is more brilliant and can be used for very small crystals, but may lead to higher absorption.

  • Data Collection Temperature: Data is typically collected at low temperatures (e.g., 100 K) using a cryostream. This minimizes thermal motion of the atoms, leading to a more precise determination of their positions and reducing radiation damage to the crystal.

Experimental Protocols

Protocol 1: Single Crystal Growth by Slow Evaporation
  • Solvent Screening: Dissolve a small amount of the ethyl indole-2-carboxylate derivative in a range of solvents (e.g., ethanol, methanol, ethyl acetate, dichloromethane, hexane) to determine its solubility.

  • Preparation of a Saturated Solution: Prepare a nearly saturated solution of the compound in a suitable solvent in a clean vial.

  • Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean, small vial to remove any dust or particulate matter that could act as unwanted nucleation sites.

  • Slow Evaporation: Cover the vial with a cap containing a few pinholes to allow for slow evaporation of the solvent.

  • Incubation: Place the vial in a vibration-free environment at a constant temperature.

  • Crystal Harvesting: Monitor the vial over several days to weeks for the formation of single crystals. Once suitable crystals have formed, carefully harvest them using a cryoloop.

Protocol 2: X-ray Diffraction Data Collection and Structure Refinement
  • Crystal Mounting: Mount a selected single crystal on a goniometer head.

  • Data Collection: Collect diffraction data using a single-crystal X-ray diffractometer equipped with a suitable X-ray source and detector. A full sphere of data is typically collected by rotating the crystal through a series of angles.

  • Data Reduction: Process the raw diffraction images to integrate the reflection intensities and apply corrections for factors such as Lorentz and polarization effects.

  • Structure Solution: Determine the initial phases of the structure factors using direct methods or Patterson methods. This will provide an initial electron density map.

  • Structure Refinement: Build a molecular model into the electron density map and refine the atomic positions, and thermal parameters against the experimental data using full-matrix least-squares methods.

  • Validation: Validate the final crystal structure using software tools to check for geometric reasonability and to ensure the model is consistent with the diffraction data.

Conclusion

The comparative crystallographic analysis of ethyl indole-2-carboxylate and its derivatives underscores the profound impact of substituent effects on solid-state packing. While the robust N-H···O hydrogen-bonded dimer often persists as the primary supramolecular synthon, the introduction of other functional groups can introduce a hierarchy of weaker interactions that collectively dictate the final crystal architecture. Understanding these structure-directing forces is paramount for the rational design of crystalline materials with tailored physicochemical properties, a critical endeavor in both pharmaceutical development and materials science. The absence of a publicly available crystal structure for this compound highlights an opportunity for future research to further enrich our understanding of this important class of molecules.

A Comparative Guide to In Silico Docking Studies of Ethyl 5-hydroxyindole-2-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals immersed in the intricate world of drug discovery, the indole nucleus represents a privileged scaffold, a foundational structure from which a multitude of pharmacologically active agents have been developed. Among these, Ethyl 5-hydroxyindole-2-carboxylate and its derivatives are of significant interest, demonstrating a wide spectrum of biological activities, including anti-inflammatory, antioxidant, antimicrobial, and anticancer properties.[1][2] This guide provides an in-depth, comparative analysis of molecular docking studies on various derivatives of this promising heterocyclic scaffold. By synthesizing data from multiple computational studies, we aim to elucidate the structure-activity relationships (SAR) that govern their interactions with key biological targets and to provide a practical framework for conducting similar in silico investigations.

The Rationale for In Silico Docking in Drug Discovery

Before a compound is synthesized in a wet lab, a significant amount of predictive work can be performed computationally to assess its potential as a drug candidate. This in silico approach, particularly molecular docking, is a cornerstone of modern drug design.[3][4][5] It simulates the binding of a small molecule (ligand) to the active site of a target protein, predicting its binding affinity and orientation. This allows for the rapid screening of large libraries of virtual compounds and the prioritization of those with the highest likelihood of biological activity, thereby saving considerable time and resources.[5][6]

The fundamental principle of molecular docking lies in predicting the most stable complex formed between a ligand and a protein receptor.[7] This is achieved through scoring functions that estimate the binding free energy, with more negative values typically indicating a more favorable interaction. The insights gained from these studies are invaluable for lead optimization, guiding the rational design of more potent and selective drug candidates.[3]

Comparative Docking Analysis of Indole Derivatives

Case Study 1: N-Substituted Indole Derivatives as COX-2 Inhibitors

Cyclooxygenase-2 (COX-2) is a well-established target for anti-inflammatory drugs. A study on novel N-substituted indole derivatives explored their potential as selective COX-2 inhibitors through molecular docking.[1] The investigation revealed that specific substitutions on the indole nitrogen could significantly enhance binding affinity to the COX-2 active site.

Case Study 2: Indole Derivatives Targeting Tyrosinase

Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibitors are of interest in cosmetics and for treating hyperpigmentation disorders. A docking study on a novel indole derivative containing a tosyl moiety demonstrated its potential as a tyrosinase inhibitor.[7] The introduction of the tosyl group was found to significantly increase the binding affinity compared to its precursor.[7]

Case Study 3: 5-Bromoindole-2-carboxylic Acid Derivatives as EGFR Inhibitors

The Epidermal Growth Factor Receptor (EGFR) is a crucial target in cancer therapy. A recent study synthesized and performed docking studies on new 5-bromoindole-2-carboxylic acid derivatives, identifying several potent inhibitors of the EGFR tyrosine kinase domain.[8]

Data Summary: A Comparative Overview

To facilitate a clear comparison, the following table summarizes the key docking results from the aforementioned studies on various indole derivatives. It is crucial to note that direct comparison of binding energies across different studies should be approached with caution due to variations in docking software and protocols.

Derivative ClassTarget ProteinDocking SoftwareKey FindingsReference
N-Substituted IndolesCOX-2Not SpecifiedCompounds 13b and 14b showed high interaction energy, indicating potent inhibition.[1]
Indole with Tosyl MoietyTyrosinase (3NM8)AutoDock 4.0The tosylated compound (5) showed a significantly better docking score (-2.15 kcal/mol difference) compared to its hydroxy analog (4).[7]
5-Bromoindole-2-carboxylic Acid DerivativesEGFR Tyrosine KinaseNot SpecifiedCompounds 3a, 3b, 3f, and 7 exhibited the strongest binding energies to the EGFR tyrosine kinase domain.[8]
Indole-based OxadiazolesFactor H binding protein (3QZ0)AutoDock VinaAll tested compounds showed binding energies in the range of -6.9 to -7.3 Kcal/mol.[9]

Elucidating Structure-Activity Relationships (SAR)

The comparative analysis of these docking studies allows us to infer several key structure-activity relationships for indole derivatives:

  • Substitution at the Indole Nitrogen (N1): As seen in the COX-2 inhibitor study, modifications at the N1 position can significantly influence binding affinity.[1] The nature and size of the substituent can dictate the orientation of the molecule within the binding pocket and its interactions with key residues.

  • Substitution at the 2-position: The carboxylate group at the 2-position is a common feature and likely plays a crucial role in forming hydrogen bonds or other polar interactions with the target protein.

  • Substitution on the Benzene Ring: The 5-hydroxy group in the parent scaffold is a potential hydrogen bond donor and acceptor. As demonstrated by the 5-bromoindole derivatives, halogen substitutions at this position can lead to potent inhibitory activity, likely through favorable hydrophobic and/or halogen bonding interactions.[8] The introduction of a bulky, electron-withdrawing tosyl group also enhanced binding affinity in the tyrosinase inhibitor study.[7]

Experimental Protocol: A Step-by-Step Guide to Molecular Docking

To ensure scientific integrity and reproducibility, a well-defined protocol is essential. The following is a generalized, step-by-step methodology for conducting a comparative molecular docking study, synthesized from common practices reported in the literature.[6][7][9]

Step 1: Protein Preparation
  • Obtain Protein Structure: Download the 3D crystal structure of the target protein from a public repository like the Protein Data Bank (PDB) (107]

  • Pre-processing: Remove all non-essential molecules from the PDB file, such as water molecules, co-crystallized ligands, and any duplicate protein chains.[7]

  • Protonation and Charge Assignment: Add polar hydrogen atoms to the protein, as they are crucial for forming hydrogen bonds. Assign appropriate atomic charges (e.g., Kollman charges) using software like AutoDockTools.[7]

  • File Format Conversion: Convert the prepared protein structure into the PDBQT file format, which is required by AutoDock and its variants.[7]

Step 2: Ligand Preparation
  • 2D Structure Sketching: Draw the 2D structures of the this compound derivatives using a chemical drawing software like ChemDraw.[7]

  • 3D Structure Generation and Optimization: Convert the 2D structures into 3D and perform energy minimization to obtain a stable, low-energy conformation. This can be done using software like Chem3D with algorithms like MM2.[7]

  • File Format Conversion: Save the optimized 3D ligand structures in a suitable format (e.g., PDB) and then convert them to the PDBQT format using AutoDockTools. This step also involves defining rotatable bonds within the ligand to allow for conformational flexibility during docking.

Step 3: Docking Simulation
  • Grid Box Definition: Define a 3D grid box around the active site of the target protein. This grid box specifies the search space for the ligand during the docking simulation. The size and center of the grid should be sufficient to encompass the entire binding pocket.[9]

  • Running the Docking Algorithm: Execute the docking simulation using a program like AutoDock Vina.[9] The software will explore various conformations and orientations of the ligand within the defined grid box and calculate the binding affinity for each pose using a scoring function. The Lamarckian Genetic Algorithm is a commonly used search algorithm in AutoDock.[7]

Step 4: Analysis of Results
  • Binding Energy Evaluation: Analyze the output files to identify the predicted binding energy (in kcal/mol) for the best binding pose of each ligand. A more negative value indicates a stronger predicted binding affinity.

  • Interaction Visualization: Visualize the docked poses of the ligands within the protein's active site using molecular visualization software like PyMOL or Discovery Studio.[7] This allows for the detailed examination of intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the amino acid residues of the protein.

Visualization of the Docking Workflow

To provide a clear visual representation of the process, the following diagram illustrates the typical workflow of a comparative molecular docking study.

docking_workflow cluster_prep Preparation Phase cluster_docking Docking Phase cluster_analysis Analysis Phase ligand_prep Ligand Preparation (2D -> 3D, Energy Minimization) grid_gen Grid Box Generation (Defining the Active Site) ligand_prep->grid_gen protein_prep Protein Preparation (PDB Download, Cleaning, Protonation) protein_prep->grid_gen docking_run Molecular Docking (e.g., AutoDock Vina) grid_gen->docking_run results_analysis Results Analysis (Binding Energy, Docking Score) docking_run->results_analysis interaction_viz Interaction Visualization (Hydrogen Bonds, Hydrophobic Interactions) results_analysis->interaction_viz sar_analysis Structure-Activity Relationship (SAR) Analysis interaction_viz->sar_analysis

Caption: A generalized workflow for comparative molecular docking studies.

Conclusion and Future Perspectives

This guide has provided a comparative overview of molecular docking studies on derivatives of the versatile indole scaffold, with a focus on this compound as a core structure. The presented case studies and structure-activity relationship analysis underscore the power of in silico techniques to guide the rational design of novel therapeutic agents. While computational docking is a powerful predictive tool, it is imperative to remember that these are theoretical models. The ultimate validation of a compound's efficacy and mechanism of action must come from experimental in vitro and in vivo studies.

Future research in this area should focus on synthesizing and biologically evaluating the most promising derivatives identified through these in silico screens. Furthermore, more advanced computational techniques, such as molecular dynamics simulations, can be employed to provide a more dynamic picture of the ligand-protein interactions and to calculate binding free energies with higher accuracy. The continued synergy between computational and experimental approaches will undoubtedly accelerate the discovery of new and effective drugs based on the this compound scaffold.

References

A Comparative Guide to the Cellular Efficacy of Ethyl 5-hydroxyindole-2-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern drug discovery, the indole nucleus stands as a privileged scaffold, forming the backbone of numerous natural products and synthetic compounds with profound pharmacological activities. Among these, derivatives of Ethyl 5-hydroxyindole-2-carboxylate are emerging as a versatile class of molecules with significant potential across various therapeutic areas. This guide provides a comparative analysis of the efficacy of these compounds in key cellular assays, offering insights into their potential as anticancer, antimicrobial, and neuroprotective agents. We will delve into the causality behind the experimental choices and present the data in a clear, comparative format to aid researchers in their quest for novel therapeutics.

The Rationale for Focusing on this compound Derivatives

The this compound scaffold is of particular interest due to its structural resemblance to key biological molecules like serotonin and tryptophan. This inherent bio-compatibility, coupled with the reactivity of the indole ring and its substituents, allows for the generation of diverse chemical libraries. The 5-hydroxy group and the 2-carboxylate ester are particularly amenable to modification, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. Our exploration into this chemical space is driven by the hypothesis that strategic derivatization can yield compounds with high potency and selectivity for various cellular targets.

Anticancer Efficacy: A Tale of Cytotoxicity and Targeted Inhibition

A primary focus of research into this compound derivatives has been their potential as anticancer agents. The evaluation of their cytotoxic potential is a critical first step in this endeavor.[1]

The Workhorse of Cytotoxicity Screening: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a cornerstone for assessing cell viability and proliferation. Its principle lies in the enzymatic reduction of the yellow MTT salt by mitochondrial dehydrogenases in metabolically active cells to form purple formazan crystals.[2] The intensity of the resulting color is directly proportional to the number of viable cells.[2] This colorimetric assay is reliable, readily adaptable for high-throughput screening, and provides a quantitative measure of a compound's cytotoxic or cytostatic effects.[3][4]

Below is a generalized workflow for evaluating the cytotoxicity of novel compounds.

G cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay & Data Analysis cell_culture Cancer Cell Line Culture & Maintenance cell_seeding Cell Seeding in 96-well Plates cell_culture->cell_seeding serial_dilution Treatment with Serial Dilutions of Test Compound cell_seeding->serial_dilution compound_prep Test Compound Stock Solution Preparation compound_prep->serial_dilution incubation Incubation (e.g., 24, 48, 72 hours) serial_dilution->incubation assay_procedure Assay Procedure (MTT or SRB) incubation->assay_procedure absorbance Absorbance Measurement assay_procedure->absorbance calculation Calculation of % Cell Viability absorbance->calculation ic50 IC50 Value Determination calculation->ic50

Caption: General workflow for in vitro cytotoxicity testing of a novel compound.

Comparative Efficacy of Indole-based Compounds in Anticancer Assays

Several studies have highlighted the anticancer potential of derivatives built upon the indole scaffold. For instance, a series of novel 5-hydroxyindole-3-carboxylic acid and ester derivatives were synthesized and evaluated for their cytotoxic effects against the MCF-7 breast cancer cell line.[5][6] The MTT assay revealed that many of these compounds exhibited significant cytotoxicity against MCF-7 cells with minimal impact on normal human dermal fibroblast cells, indicating a degree of cancer cell selectivity.[5][6][7]

Compound IDModificationTarget Cell LineIC50 (µM)Reference
5d Ester derivative with a 4-methoxy groupMCF-7 (Breast)4.7[5][6]
5a Ester derivativeMCF-7 (Breast)< 10[5][6][7]
5l Ester derivativeMCF-7 (Breast)< 10[5][6][7]
U2 Indole-based Bcl-2 inhibitorMCF-7 (Breast)1.2 ± 0.02[8]
U3 Indole-based Bcl-2 inhibitorMCF-7 (Breast)11.10 ± 0.07[8]
5j 5-substituted-3-ethylindole-2-carboxamideVariousGI50 = 37 nM (mean)[9][10]
6i Thiazolyl-indole-2-carboxamideMCF-7 (Breast)6.10 ± 0.4[11]
6v Thiazolyl-indole-2-carboxamideMCF-7 (Breast)6.49 ± 0.3[11]
10 N-substituted 1H-indole-2-carboxamideHCT-116 (Colon)1.01[12]
12 N-substituted 1H-indole-2-carboxamideK-562 (Leukemia)0.33[12]

Note: The table presents a selection of data from various studies on indole derivatives to illustrate their anticancer potential. Direct comparison should be made with caution due to variations in experimental conditions.

Beyond general cytotoxicity, more targeted assays are crucial to elucidate the mechanism of action. For example, some indole-based compounds have been identified as inhibitors of key cancer-related proteins like Bcl-2, EGFR, and CDK2.[8][9][10][13] This dual-targeting capability is a promising strategy to overcome drug resistance.[9][10]

Experimental Protocol: MTT Assay for Cell Viability[2][3][15][16]
  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.[1]

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours.[2]

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.[14][15]

  • Absorbance Measurement: Measure the absorbance of the solution using a microplate reader at a wavelength of 570-590 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Antimicrobial Efficacy: Combating Bacterial Resistance

The rise of antimicrobial resistance necessitates the discovery of new chemical entities with antibacterial and antifungal properties. Indole derivatives have shown promise in this area.[16]

Assessing Antimicrobial Potency: Susceptibility Testing

Standardized methods for antimicrobial susceptibility testing (AST) are essential for determining the in vitro activity of a new compound.[17] Common methods include disk diffusion, broth dilution, and agar dilution.[17][18] These assays determine the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis inoculum_prep Standardized Bacterial Inoculum Preparation inoculation Inoculation of Media with Bacteria inoculum_prep->inoculation media_prep Culture Media (e.g., Mueller-Hinton) media_prep->inoculation compound_dilution Serial Dilution of Test Compound compound_addition Addition of Compound Dilutions compound_dilution->compound_addition inoculation->compound_addition incubation Incubation at Optimal Temperature compound_addition->incubation observation Observation of Bacterial Growth incubation->observation mic_determination Determination of MIC (Lowest concentration with no visible growth) observation->mic_determination

Caption: A simplified workflow for determining the Minimum Inhibitory Concentration (MIC).

Comparative Efficacy of Indole-based Compounds in Antimicrobial Assays

Studies on 1-benzamido-5-hydroxyindole derivatives have demonstrated their potential as antimicrobial agents.[16] For example, one compound showed moderate inhibition against E. coli and weak inhibition against B. cirroflagellosus and A. niger.[16] Another study on (Z)-methyl 3-(4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate derivatives reported antibacterial activity against eight Gram-positive and Gram-negative bacteria, with some compounds exceeding the activity of ampicillin and streptomycin.[19]

Compound ClassTarget Microbe(s)Observed ActivityReference
1-benzamido-5-hydroxyindole derivative (Compound 6)E. coli, B. cirroflagellosus, A. nigerModerate to weak inhibition[16]
(Z)-methyl 3-(4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate derivativesGram-positive and Gram-negative bacteriaPotent activity, with some compounds having MICs of 0.004–0.03 mg/mL[19]
5-oxopyrrolidine derivativesMultidrug-resistant Staphylococcus aureusPromising and selective antimicrobial activity[20]
Experimental Protocol: Broth Microdilution for MIC Determination[20]
  • Compound Preparation: Prepare a series of twofold dilutions of the test compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton broth).

  • Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculation: Add the diluted bacterial suspension to each well containing the compound dilutions. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plate at 35-37°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria.

Neuroprotective Potential: Shielding Neurons from Damage

Neurodegenerative diseases represent a significant unmet medical need. The indole scaffold is also being investigated for its neuroprotective properties.[21][22]

Evaluating Neuroprotection: In Vitro Models of Neuronal Stress

Cellular assays for neuroprotection often involve inducing neuronal stress or damage and then assessing the ability of a compound to mitigate this effect.[23][24] This can be achieved by exposing neuronal cell cultures to toxins, oxidative stress inducers, or conditions mimicking ischemia.[25] The neuroprotective effect is then quantified by measuring cell viability, apoptosis, or specific biochemical markers.[24]

Comparative Efficacy of Indole-based Compounds in Neuroprotection Assays

An arylhydrazone derivative of 5-methoxyindole-2-carboxylic acid has shown potent neuroprotective effects in a scopolamine-induced model of Alzheimer's disease in rats, demonstrating its ability to counteract oxidative stress.[21] Another study on new stobadine derivatives, which are based on a pyrido[4,3-b]indole structure, confirmed their neuroprotective action in a model of hypoxia/low glucose in rat hippocampal slices.[22]

Compound ClassAssay ModelKey FindingsReference
Arylhydrazone derivative of 5-methoxyindole-2-carboxylic acidScopolamine-induced dementia model in ratsCounteracted oxidative stress, restored acetylcholine levels[21]
Stobadine derivatives (pyrido[4,3-b]indole)Hypoxia/low glucose in rat hippocampal slicesSignificantly reduced irreversible impairment of neurotransmission[22]
Experimental Protocol: In Vitro Neuroprotection Assay against Oxidative Stress
  • Cell Culture: Culture a neuronal cell line (e.g., SH-SY5Y) in appropriate media.

  • Compound Pre-treatment: Treat the cells with various concentrations of the test compound for a specified duration (e.g., 1-2 hours).

  • Induction of Oxidative Stress: Expose the cells to an oxidative stress-inducing agent (e.g., hydrogen peroxide, rotenone).

  • Incubation: Incubate for a period sufficient to induce cell death in the control group (e.g., 24 hours).

  • Viability Assessment: Measure cell viability using an appropriate assay, such as the MTT assay.

  • Data Analysis: Compare the viability of cells treated with the compound and the stressor to those treated with the stressor alone to determine the neuroprotective effect.

Conclusion and Future Directions

The derivatives of this compound and related indole compounds represent a rich source of biologically active molecules. The cellular assays discussed in this guide provide a robust framework for evaluating their efficacy and elucidating their mechanisms of action. The comparative data, while drawn from different studies, collectively underscore the potential of this chemical class in the development of novel anticancer, antimicrobial, and neuroprotective agents.

Future research should focus on systematic structure-activity relationship (SAR) studies to optimize the potency and selectivity of these compounds. Furthermore, a head-to-head comparison of promising candidates in a standardized panel of cellular assays would provide a more definitive understanding of their relative strengths and therapeutic potential. As we continue to unravel the complexities of cellular signaling, the versatile indole scaffold will undoubtedly remain a key player in the ongoing quest for innovative medicines.

References

Comparative Pharmacokinetic Profiling of Novel Drugs from an Ethyl 5-hydroxyindole-2-carboxylate Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Drug Development Scientists

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. Specifically, derivatives of Ethyl 5-hydroxyindole-2-carboxylate serve as versatile starting points for novel drug candidates, with potential applications ranging from anti-inflammatory to anticancer agents.[1][2][3] However, synthesizing a potent molecule is only half the battle; its journey through the body—its pharmacokinetics (PK)—ultimately determines its success or failure. This guide provides a comprehensive framework for the comparative pharmacokinetic profiling of novel drug candidates derived from this scaffold, designed for researchers and drug development professionals.

The core objective of PK profiling is to characterize a drug's Absorption, Distribution, Metabolism, and Excretion (ADME).[4][5] Understanding these properties early in the drug discovery pipeline is critical to identify candidates with favorable drug-like attributes, mitigate risks in clinical trials, and ultimately reduce development costs.[4][5]

The ADME Journey: A High-Level Overview

A drug candidate, once administered, undergoes a complex series of processes. This journey dictates its concentration at the target site and its overall safety profile. The ADME paradigm provides a structured approach to studying these events.

ADME_Workflow cluster_absorption Absorption cluster_distribution Distribution cluster_metabolism Metabolism cluster_excretion Excretion A Oral Dosing B Systemic Circulation (Bloodstream) A->B Entry C Target Tissues (Efficacy) B->C Partitioning D Non-Target Tissues (Toxicity) B->D Partitioning E Liver (Primary Site) B->E First-Pass Metabolism F Kidney/Bile (Elimination) B->F Elimination E->B Metabolites

Caption: High-level overview of the ADME process for an orally administered drug.

Part 1: In Vitro ADME Profiling — The Early Litmus Test

In vitro ADME assays are the cornerstone of early drug discovery, offering a rapid and resource-efficient way to screen and rank compounds.[6] These tests are performed outside of a living organism, in a controlled environment like a test tube, which allows for the assessment of specific properties without the complexity of a whole biological system.[6] The data generated guides chemical structure optimization and helps predict in vivo behavior.[6]

Key In Vitro Assays & Protocols

A standard panel of in vitro ADME assays should be employed to build a foundational profile for each novel derivative.[7][8]

1. Aqueous Solubility: A drug must be in solution to be absorbed.

  • Causality: Poor solubility is a major hurdle for oral drug development, often leading to low and variable bioavailability. We assess both kinetic and thermodynamic solubility to understand how the compound behaves under different conditions.

  • Protocol: Kinetic Solubility via Nephelometry

    • Prepare a 10 mM stock solution of the test compound in DMSO.

    • Dispense the stock solution into a 96-well plate using a serial dilution method.

    • Add phosphate-buffered saline (PBS) at pH 7.4 to each well and mix.

    • Incubate the plate at room temperature for 2 hours.

    • Measure the turbidity of each well using a nephelometer.

    • The solubility is determined as the concentration at which the compound precipitates.

2. Permeability (Caco-2 Assay): This assay predicts intestinal absorption.

  • Causality: The Caco-2 cell line, derived from human colorectal adenocarcinoma, forms a monolayer that mimics the intestinal barrier. This assay helps determine if a compound can passively diffuse across the gut wall or if it is a substrate for efflux transporters (e.g., P-glycoprotein), which can pump the drug back into the intestine.

  • Protocol: Caco-2 Bidirectional Permeability Assay

    • Seed Caco-2 cells on a Transwell® insert and culture for 21 days to form a confluent monolayer.

    • Confirm monolayer integrity by measuring the transepithelial electrical resistance (TEER).

    • For apical-to-basolateral (A-to-B) assessment, add the test compound to the apical (donor) side.

    • For basolateral-to-apical (B-to-A) assessment, add the test compound to the basolateral (donor) side.

    • Incubate at 37°C with 5% CO2.

    • Take samples from the receiver compartment at specified time points (e.g., 30, 60, 90, 120 minutes).

    • Quantify the compound concentration in all samples using LC-MS/MS.

    • Calculate the apparent permeability coefficient (Papp) and the efflux ratio (Papp B-A / Papp A-B). An efflux ratio >2 suggests active efflux.

3. Metabolic Stability (Human Liver Microsomes): This assay estimates the rate of metabolism.

  • Causality: The liver is the primary site of drug metabolism, mainly driven by cytochrome P450 (CYP) enzymes.[7] Human liver microsomes (HLM) contain a high concentration of these enzymes. A compound that is rapidly metabolized in this assay will likely have a short half-life and low oral bioavailability in vivo.

  • Protocol: HLM Stability Assay

    • Pre-incubate the test compound (e.g., at 1 µM) with pooled HLM in a phosphate buffer at 37°C.

    • Initiate the metabolic reaction by adding a NADPH-regenerating system.

    • Take aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

    • Stop the reaction in each aliquot by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

    • Centrifuge to precipitate the protein and analyze the supernatant by LC-MS/MS to determine the remaining parent compound concentration.

    • Calculate the intrinsic clearance (CLint) and in vitro half-life (t½).

4. Cytochrome P450 (CYP) Inhibition: This assesses the potential for drug-drug interactions (DDI).

  • Causality: If a new drug inhibits a major CYP enzyme (e.g., CYP3A4, 2D6, 2C9), it can slow the metabolism of other co-administered drugs, leading to potentially toxic concentrations. The FDA has adopted guidelines emphasizing the importance of in vitro approaches to evaluate DDI potential.[7]

  • Protocol: Fluorescence-Based CYP Inhibition Assay

    • Add recombinant human CYP isozymes and a fluorescent probe substrate to the wells of a 96-well plate.

    • Add the test compound at various concentrations.

    • Initiate the reaction by adding a NADPH-regenerating system.

    • Incubate at 37°C.

    • Measure the fluorescent signal produced by the metabolism of the probe substrate.

    • Calculate the IC50 value, which is the concentration of the test compound that causes 50% inhibition of the enzyme activity.

Comparative In Vitro Data Summary

The goal is to identify candidates with a balanced profile. The table below presents hypothetical data for three novel derivatives compared to a reference compound.

ParameterCompound ACompound BCompound C (Lead)Reference Drug
Kinetic Solubility (µM) at pH 7.4 15>20095150
Caco-2 Papp (A-B) (10⁻⁶ cm/s) 25.11.218.520.0
Efflux Ratio (B-A / A-B) 1.18.91.51.3
HLM Half-life (min) <5956275
CYP3A4 Inhibition IC₅₀ (µM) 0.8>502745

Interpretation:

  • Compound A: Shows excellent permeability but suffers from very rapid metabolism and potent CYP3A4 inhibition, making it a high-risk candidate.

  • Compound B: Is metabolically stable and a non-inhibitor, but its very low permeability and high efflux ratio suggest it will be poorly absorbed.

  • Compound C: Presents the most balanced profile. It has good permeability, a moderate and acceptable metabolic stability, and weak CYP inhibition, making it the most promising lead candidate to advance to in vivo studies.

Part 2: In Vivo Pharmacokinetic Studies — The Whole-System Validation

After a lead candidate is selected based on its in vitro profile, in vivo studies in animal models (typically rodents) are necessary to understand how these properties translate into a whole, living system.[9][10] These studies provide critical data on key PK parameters like bioavailability and clearance.

InVivo_Workflow cluster_prep Preparation cluster_dosing Dosing & Sampling cluster_analysis Analysis cluster_modeling Modeling & Reporting A Dose Formulation (IV and PO) C IV Bolus Administration (e.g., 1 mg/kg) A->C D Oral Gavage (PO) (e.g., 10 mg/kg) A->D B Animal Acclimatization (e.g., Male Sprague-Dawley Rats) B->C B->D E Serial Blood Sampling (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24h) C->E D->E F Plasma Isolation E->F G LC-MS/MS Bioanalysis (Quantify Drug Concentration) F->G H Non-Compartmental Analysis (NCA) G->H I Calculate PK Parameters (AUC, CL, t½, %F) H->I J Final Study Report I->J

Caption: Standard workflow for a rodent in vivo pharmacokinetic study.

Experimental Design and Key Parameters

A well-designed in vivo PK study is crucial for obtaining reliable data. The FDA provides guidelines for preclinical study design to ensure data quality and relevance.[11][12][13]

  • Causality & Design: A crossover study design is often used where the same group of animals receives both an intravenous (IV) and an oral (PO) dose, separated by a washout period. The IV dose serves as a baseline, representing 100% bioavailability. By comparing the plasma concentration profile from the PO dose to the IV dose, we can calculate the absolute oral bioavailability (%F). This parameter is a critical indicator of a drug's potential for oral administration.

  • Key Parameters Calculated:

    • AUC (Area Under the Curve): Represents the total drug exposure over time.

    • CL (Clearance): The volume of plasma cleared of the drug per unit of time, indicating the efficiency of elimination.

    • Vd (Volume of Distribution): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.

    • t½ (Half-life): The time required for the drug concentration in the body to be reduced by half.

    • %F (Oral Bioavailability): The fraction of the orally administered dose that reaches systemic circulation. It is calculated as (%F) = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.

Comparative In Vivo Data Summary

Following the in vivo study, the PK parameters for the lead candidate (Compound C) are compared against the reference drug.

ParameterUnitCompound CReference Drug
Clearance (CL) mL/min/kg15.225.5
Volume of Distribution (Vd) L/kg2.11.8
Half-life (t½) hours2.51.2
AUC (0-inf, IV) ngh/mL1100650
AUC (0-inf, PO) ngh/mL39601170
Oral Bioavailability (%F) %3618

Interpretation:

  • Compound C demonstrates lower clearance and a longer half-life than the reference drug, suggesting it remains in the body for a longer duration, which could allow for less frequent dosing.

  • Most importantly, Compound C shows a two-fold increase in oral bioavailability (36% vs. 18%). This is a significant improvement and strongly supports its selection as a superior drug candidate. This favorable in vivo profile, predicted by the balanced in vitro data, validates the screening cascade.

Decision Framework for Advancing Candidates

The integration of in vitro and in vivo data allows for a robust, evidence-based decision-making process. A candidate must pass a series of checkpoints to be considered viable for further development.

Decision_Tree Start Novel Compound Sol_Perm Acceptable Solubility & Permeability? Start->Sol_Perm Met_Stab Good Metabolic Stability? Sol_Perm->Met_Stab Yes Stop1 STOP: Reformulate or Redesign Sol_Perm->Stop1 No DDI_Risk Low DDI Risk (CYP Inhibition)? Met_Stab->DDI_Risk Yes Stop2 STOP: Redesign (Improve DMPK) Met_Stab->Stop2 No InVivo Favorable In Vivo PK? (e.g., %F > 20%) DDI_Risk->InVivo Yes Stop3 STOP: Redesign (Reduce Inhibition) DDI_Risk->Stop3 No Stop4 STOP: Poor In Vivo Translation InVivo->Stop4 No Advance ADVANCE: To Efficacy & Toxicology Studies InVivo->Advance Yes

Caption: A decision matrix for advancing drug candidates based on PK properties.

Conclusion

A systematic and comparative pharmacokinetic profiling strategy is indispensable for the successful development of novel drugs derived from the this compound scaffold. By integrating a carefully selected panel of in vitro ADME assays with a confirmatory in vivo study, researchers can de-risk candidates early, select those with the highest probability of clinical success, and efficiently allocate resources. The data presented for "Compound C" illustrates an ideal outcome: a candidate with a well-balanced ADME profile that translates to superior oral bioavailability compared to a reference compound, providing a strong rationale for its advancement into formal preclinical development.

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Ethyl 5-hydroxyindole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for the proper handling and disposal of Ethyl 5-hydroxyindole-2-carboxylate. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple checklist to offer a procedural framework grounded in scientific causality and regulatory compliance, ensuring the safety of laboratory personnel and the protection of our environment.

Hazard Identification and Core Safety Profile

Before any handling or disposal, a thorough understanding of the compound's hazard profile is critical. This compound is a solid organic compound that, while essential in many research applications, presents specific health and safety risks that must be managed.

As a foundational step, all personnel must be familiar with the information provided in the manufacturer's Safety Data Sheet (SDS). The primary hazards associated with this compound are summarized below.

Identifier Information Reference
Chemical Name This compound[1][2]
CAS Number 24985-85-1[1][2]
Physical Form Solid[1]
GHS Hazard Statements H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[1]
Primary Incompatibilities Strong oxidizing agents[3][4]

These classifications mandate that this compound be treated as a hazardous chemical waste.[5][6] Under no circumstances should it be disposed of via standard trash or sanitary sewer systems.[5][7][8][9]

Regulatory Framework: Adherence to EPA and OSHA Standards

The disposal of all laboratory chemicals in the United States is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA).[10][11] These regulations establish a "cradle-to-grave" management system, meaning the generator of the waste is responsible for its safe handling from creation to final disposal.[11]

Your institution is registered with the EPA as a hazardous waste generator, falling into one of three categories based on the volume of waste produced: Very Small Quantity Generator (VSQG), Small Quantity Generator (SQG), or Large Quantity Generator (LQG).[12] These categories dictate specific requirements for storage time limits and emergency planning. It is imperative to follow your institution's specific Chemical Hygiene Plan (CHP), which is designed to meet these federal mandates.[13]

Personal Protective Equipment (PPE): Your First Line of Defense

Proper PPE is non-negotiable when handling this compound for disposal. The causality is clear: to prevent the chemical from coming into contact with your body and causing harm as identified in the GHS hazard statements.

  • Eye and Face Protection: Wear chemical safety goggles that comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3][4][5]

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile) to prevent skin contact.[5][14] Always inspect gloves for integrity before use and dispose of contaminated gloves as hazardous waste.[14]

  • Body Protection: A standard laboratory coat should be worn to protect against accidental skin exposure.[5]

  • Respiratory Protection: To mitigate the risk of respiratory irritation (H335), handle the solid compound in a well-ventilated area.[15] All transfers of solid waste or cleanup of dust should be performed inside a certified chemical fume hood.[16]

Standard Disposal Protocol for Unused and Contaminated Materials

This protocol outlines the systematic procedure for collecting and preparing this compound waste for final disposal by your institution's Environmental Health and Safety (EHS) department.

Step 1: Waste Characterization and Segregation

Proper segregation is the cornerstone of safe chemical waste management, preventing potentially violent reactions.

  • Classification: this compound waste is classified as a non-halogenated organic solid waste .

  • Segregation: This waste stream must be kept separate from all other waste types, including:

    • Non-hazardous trash.[5]

    • Aqueous waste.

    • Halogenated organic waste.

    • Reactive or incompatible chemicals, especially strong oxidizing agents .[6][17]

Step 2: Container Selection and Labeling

The waste container serves as the primary containment and communication tool.

  • Container Choice: Use a sturdy, leak-proof container with a secure, screw-top lid that is chemically compatible with the waste.[17][18][19] The original manufacturer's container is often a suitable choice if it is in good condition.[5]

  • Labeling: The container must be labeled with a designated "Hazardous Waste" tag before any waste is added.[6] The label must include:

    • The words "Hazardous Waste".[7][12]

    • The full chemical name: "this compound" (no abbreviations or chemical formulas).[6][7]

    • The date waste accumulation began.[7]

    • The name and contact information of the principal investigator.[7]

    • An indication of the hazards (e.g., checking boxes for "Toxic" and "Irritant").[7]

Step 3: Waste Collection and Accumulation
  • Solid Waste: Carefully transfer unused or contaminated solid this compound into the labeled hazardous waste container. Perform this transfer inside a chemical fume hood to prevent the generation and inhalation of dust.[8]

  • Contaminated Labware: Disposable items such as weighing papers, gloves, and pipette tips that are contaminated with the compound must be placed in the same solid waste container.[5][8]

  • Rinsate from Reusable Glassware: To decontaminate reusable glassware, rinse it with a minimal amount of a suitable organic solvent (e.g., ethanol or acetone). This rinsate must be collected as a separate non-halogenated liquid organic waste stream in a properly labeled container. Do not pour this solvent rinse into the solid waste container.

Step 4: Storage and Final Disposal
  • Storage: The sealed and labeled waste container must be stored in a designated Satellite Accumulation Area (SAA) .[12][17] This area should be near the point of generation, under the control of laboratory personnel, and equipped with secondary containment to capture any potential leaks.[10][18] The container must remain closed at all times except when waste is being added.[17][18][19]

  • Disposal Request: Once the container is full or you are nearing your laboratory's storage time limit, contact your institution's EHS office to schedule a waste pickup.[6][7]

Emergency Procedures: Spill and Exposure Management

Prompt and correct action during a spill is critical to minimizing risk. The appropriate response depends on the scale of the spill.[20][21]

Chemical Spill Response Workflow

The following diagram outlines the decision-making process for responding to a chemical spill.

SpillResponse cluster_minor Minor Spill Protocol cluster_major Major Spill Protocol Start Spill of Ethyl 5-hydroxyindole-2-carboxylate Occurs Assess Assess Spill Severity - Is it > 1 Liter? - Are you trained to clean it? - Does it pose a fire or respiratory hazard? Start->Assess MinorSpill Minor Spill Assess->MinorSpill No MajorSpill Major Spill Assess->MajorSpill Yes Minor_1 Alert others in the immediate area MinorSpill->Minor_1 Major_1 Alert everyone in the lab. Evacuate immediately. MajorSpill->Major_1 Minor_2 Don appropriate PPE (Goggles, Gloves, Lab Coat) Minor_1->Minor_2 Minor_3 Cover the spill with a dry, inert absorbent material (e.g., vermiculite, sand) Minor_2->Minor_3 Minor_4 Carefully sweep up absorbed material. Avoid creating dust. Minor_3->Minor_4 Minor_5 Place all cleanup materials into a labeled hazardous waste container Minor_4->Minor_5 Minor_6 Decontaminate the area with soap and water Minor_5->Minor_6 Minor_7 Report incident to supervisor Minor_6->Minor_7 Major_2 If safe, close doors to confine the spill Major_1->Major_2 Major_3 Activate fire alarm if there is a fire or explosion risk Major_2->Major_3 Major_4 Call emergency services and your institution's EHS office Major_3->Major_4 Major_5 Do NOT attempt to clean the spill Major_4->Major_5

Caption: Decision workflow for managing a chemical spill.

Protocol for a Minor Solid Spill
  • Alert Personnel: Immediately notify others in the laboratory.[21]

  • Don PPE: Put on your safety goggles, gloves, and lab coat.[22]

  • Containment: Gently cover the spilled solid with an inert absorbent material like sand or vermiculite to prevent it from becoming airborne.[20]

  • Cleanup: Carefully sweep the material into a dustpan and transfer it into a properly labeled hazardous waste container.[3][4] Avoid aggressive sweeping that could create dust.

  • Decontamination: Wipe the spill area with a cloth dampened with soap and water.[21][22] Place the cleaning cloth and any contaminated PPE into the hazardous waste container.[23]

  • Report: Inform your supervisor and restock any used spill kit supplies.[21]

First Aid for Accidental Exposure

In the event of exposure, immediate action is required.

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[3] If skin irritation occurs, seek medical attention.[4] Remove contaminated clothing and wash it before reuse.[3]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[3] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention.[4]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide artificial respiration. Seek medical attention if symptoms occur.[3][4]

  • Ingestion: Clean the mouth with water and drink plenty of water afterward. Do NOT induce vomiting. Seek immediate medical attention.[3][4]

By adhering to these scientifically-grounded and regulation-compliant procedures, you contribute to a culture of safety, ensuring the protection of yourself, your colleagues, and the broader community.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Ethyl 5-hydroxyindole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

In the dynamic landscape of pharmaceutical research and drug development, the safe handling of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for the operational use and disposal of Ethyl 5-hydroxyindole-2-carboxylate (CAS No. 24985-85-1). As your partner in laboratory safety, we aim to build deep trust by providing value that extends beyond the product itself. This document is structured to offer a comprehensive, yet intuitive, workflow for researchers, scientists, and drug development professionals.

Hazard Assessment: Understanding the "Why" Behind the "How"

Before handling any chemical, a thorough understanding of its potential hazards is crucial for a robust risk assessment. While specific toxicity data for this compound may be limited, data from structurally related indole compounds and available safety data sheets indicate that it should be handled with care.

Based on classifications for similar compounds, this compound is presumed to present the following hazards:

  • Skin Irritation: May cause skin irritation upon direct contact.[1][2][3]

  • Serious Eye Irritation: Can cause serious irritation if it comes into contact with the eyes.[1][2][3]

  • Respiratory Irritation: Inhalation of dust or aerosols may lead to respiratory irritation.[1][2]

Therefore, all handling procedures must be designed to minimize direct contact and the generation of dust or aerosols.

The Core of Protection: A Multi-Layered PPE Approach

A multi-layered approach to Personal Protective Equipment (PPE) is essential to create a barrier between you and the chemical. The following table summarizes the recommended PPE for handling this compound.

Protection Type Equipment Specification Rationale
Eye and Face Protection Chemical splash goggles meeting ANSI Z87.1 or EN 166 standards. A face shield should be worn over goggles when there is a significant risk of splashing.[2][4]Protects eyes from splashes of the chemical or solvents. A face shield provides an additional layer of protection for the entire face.
Skin and Body Protection A flame-resistant lab coat is required. Long pants and closed-toe shoes must be worn to cover all exposed skin.[4][5]Prevents accidental skin contact with the chemical. Natural fiber clothing is recommended over synthetic fabrics.[4]
Hand Protection Chemically resistant gloves (e.g., nitrile) should be worn.[1][4] Gloves should be inspected before use and proper removal techniques must be followed to avoid skin contamination.[1]Protects hands from direct contact with the chemical. For tasks with a higher risk of exposure, double gloving may be appropriate.
Respiratory Protection A NIOSH-approved respirator may be required if engineering controls are insufficient, during spill cleanup, or when generating dust or aerosols.[1][4] The need for respiratory protection should be determined by a thorough risk assessment.Prevents inhalation of airborne particles or aerosols.
Step-by-Step Procedural Guidance for Safe Handling

The following workflow provides a procedural, step-by-step guide for the safe handling of this compound in a laboratory setting.

Experimental Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area 1. Designate Work Area (Fume Hood) gather_ppe 2. Gather & Inspect PPE prep_area->gather_ppe gather_materials 3. Assemble Materials & Equipment gather_ppe->gather_materials don_ppe 4. Don Appropriate PPE gather_materials->don_ppe weigh 5. Weigh Compound don_ppe->weigh dissolve 6. Dissolution & Transfer weigh->dissolve reaction 7. Reaction & Monitoring dissolve->reaction decontaminate 8. Decontaminate Work Area reaction->decontaminate dispose_waste 9. Segregate & Dispose of Waste decontaminate->dispose_waste doff_ppe 10. Doff PPE Correctly dispose_waste->doff_ppe wash 11. Wash Hands Thoroughly doff_ppe->wash

Caption: Workflow for the safe handling of this compound.

Detailed Steps:

  • Designate Work Area: All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[1]

  • Gather & Inspect PPE: Before starting any work, gather all necessary PPE as outlined in the table above. Visually inspect all PPE for any signs of damage or degradation.[1]

  • Assemble Materials & Equipment: Bring all necessary chemicals, glassware, and equipment into the designated work area to minimize traffic in and out of the handling zone.

  • Don Appropriate PPE: Put on your lab coat, followed by safety goggles and gloves. If a risk of splashing exists, wear a face shield over the goggles.

  • Weigh Compound: When weighing the solid compound, do so in the fume hood to contain any dust. Use a disposable weighing paper or boat to avoid contamination of the balance.

  • Dissolution & Transfer: When dissolving the compound, add the solvent slowly to the solid to prevent splashing. Use a funnel for liquid transfers between containers.

  • Reaction & Monitoring: Conduct the reaction within the fume hood. Keep the sash at the lowest practical height.

  • Decontaminate Work Area: After the procedure is complete, decontaminate the work surface with an appropriate solvent and cleaning agent.

  • Segregate & Dispose of Waste:

    • Solid Waste: Collect any contaminated disposable materials (e.g., weighing paper, gloves, paper towels) in a clearly labeled, sealed container for hazardous solid waste.[4]

    • Liquid Waste: Collect liquid solutions containing this compound in a labeled, sealed container for halogenated or non-halogenated organic waste, depending on the solvents used. Do not mix with incompatible waste streams.[4]

    • All waste must be disposed of through a licensed professional waste disposal service.[1]

  • Doff PPE Correctly: Remove your PPE in the reverse order that you put it on, taking care to avoid contaminating your skin. Remove gloves using the proper technique to prevent touching the outer surface.

  • Wash Hands Thoroughly: Wash your hands with soap and water after removing your PPE, even if you do not suspect contamination.[6]

Emergency Procedures: Preparedness is Key

In the event of an accidental exposure or spill, immediate and appropriate action is critical.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[2]

  • Skin Contact: Wash off immediately with plenty of soap and water while removing all contaminated clothes and shoes.[2] If skin irritation occurs, get medical advice.[2]

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration.[2] If you feel unwell, call a poison center or doctor.[2]

  • Spill: For a small spill, carefully sweep up the solid material and place it in a suitable, closed container for disposal.[7] Ensure adequate ventilation. Avoid breathing dust. For a large spill, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.

By adhering to these guidelines, you can significantly mitigate the risks associated with handling this compound, ensuring a safer laboratory environment for yourself and your colleagues.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.